Product packaging for O-Benzyl-L-seryl-L-tyrosine(Cat. No.:CAS No. 55739-51-0)

O-Benzyl-L-seryl-L-tyrosine

Cat. No.: B15469630
CAS No.: 55739-51-0
M. Wt: 358.4 g/mol
InChI Key: ANWDSRNRKHWYQO-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Benzyl-L-seryl-L-tyrosine is a useful research compound. Its molecular formula is C19H22N2O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O5 B15469630 O-Benzyl-L-seryl-L-tyrosine CAS No. 55739-51-0

Properties

CAS No.

55739-51-0

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylmethoxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C19H22N2O5/c20-16(12-26-11-14-4-2-1-3-5-14)18(23)21-17(19(24)25)10-13-6-8-15(22)9-7-13/h1-9,16-17,22H,10-12,20H2,(H,21,23)(H,24,25)/t16-,17-/m0/s1

InChI Key

ANWDSRNRKHWYQO-IRXDYDNUSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Purification of O-Benzyl-L-seryl-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis and purification methods for the dipeptide O-Benzyl-L-seryl-L-tyrosine. This protected dipeptide is a valuable building block in peptide synthesis, particularly for the development of peptide-based therapeutics, including opioid receptor ligands.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and a relevant biological signaling pathway.

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the protection of the reactive side chain of L-serine, followed by the formation of a peptide bond with L-tyrosine, and subsequent purification. The benzyl group serves as a protecting group for the hydroxyl function of the serine residue, preventing unwanted side reactions during the peptide coupling step.[1]

Synthesis of the Precursor: O-Benzyl-L-serine

The initial step is the synthesis of O-Benzyl-L-serine. This is typically achieved by reacting L-serine with benzyl bromide in the presence of a base. To control the reactivity of the amino and carboxyl groups of L-serine during this process, they are often protected beforehand. A common strategy involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Peptide Coupling

The core of the synthesis is the formation of the peptide bond between O-Benzyl-L-serine and L-tyrosine. To ensure a high yield and minimize side reactions, including racemization, a coupling reagent is employed. Common coupling reagents for this type of synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt).[2][3] Another effective coupling reagent is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[4] For solution-phase synthesis, the carboxyl group of the incoming L-tyrosine is often protected as a methyl or ethyl ester to enhance solubility and prevent unwanted side reactions.

Experimental Protocol: EDC/HOBt Coupling

A representative protocol for the synthesis of this compound methyl ester using EDC and HOBt is detailed below.

Step Procedure Notes
1. Reactant Preparation In a round-bottom flask, dissolve N-Boc-O-Benzyl-L-serine (1 equivalent) and L-tyrosine methyl ester hydrochloride (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).Ensure all glassware is thoroughly dried to prevent hydrolysis of the coupling reagents.
2. Addition of HOBt and Base Add HOBt (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (2 equivalents), dropwise to neutralize the hydrochloride salt and maintain a basic pH.The addition of HOBt helps to suppress racemization and improve coupling efficiency.
3. Activation and Coupling Slowly add EDC hydrochloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C. Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.The progress of the reaction can be monitored by thin-layer chromatography (TLC).
4. Work-up Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.This aqueous work-up removes the water-soluble byproducts and unreacted starting materials.
5. Deprotection (Optional) The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final dipeptide ester.The benzyl ether is stable to these conditions.

Quantitative Data Summary

Parameter Value/Range Reference
Yield (Coupling Step) Typically >80%General peptide coupling literature
Purity (Crude) Variable, requires purificationGeneral synthesis principles
Molar Ratio (Amino Acid:Coupling Reagent:Additive) 1 : 1.1 : 1.1[2]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of this compound L-Serine L-Serine Protection Protection L-Serine->Protection N-Boc-O-Benzyl-L-serine N-Boc-O-Benzyl-L-serine Protection->N-Boc-O-Benzyl-L-serine Peptide_Coupling Peptide Coupling (EDC/HOBt) N-Boc-O-Benzyl-L-serine->Peptide_Coupling L-Tyrosine_Methyl_Ester L-Tyrosine Methyl Ester L-Tyrosine_Methyl_Ester->Peptide_Coupling Protected_Dipeptide N-Boc-O-Benzyl-L-seryl- L-tyrosine Methyl Ester Peptide_Coupling->Protected_Dipeptide Boc_Deprotection Boc Deprotection (TFA) Protected_Dipeptide->Boc_Deprotection Final_Product_Ester O-Benzyl-L-seryl- L-tyrosine Methyl Ester Boc_Deprotection->Final_Product_Ester Ester_Hydrolysis Ester Hydrolysis Final_Product_Ester->Ester_Hydrolysis Final_Product O-Benzyl-L-seryl- L-tyrosine Ester_Hydrolysis->Final_Product

Caption: Workflow for the synthesis of this compound.

Purification

Purification of the synthesized dipeptide is crucial to remove unreacted starting materials, coupling reagents, byproducts, and any side products. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Flash Chromatography

For the purification of protected peptides, normal-phase flash chromatography can be an effective method, especially given that these compounds often have limited solubility in aqueous solutions.[5]

Experimental Protocol: Flash Chromatography

Step Procedure Notes
1. Column Preparation A silica gel column is packed using a suitable solvent system, such as a mixture of hexane and ethyl acetate.The choice of solvent system is guided by TLC analysis of the crude product.
2. Sample Loading The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent like DCM and loaded onto the column.Dry loading by adsorbing the crude product onto a small amount of silica gel is also a common technique.
3. Elution The column is eluted with a gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane, or methanol in dichloromethane.Fractions are collected and analyzed by TLC to identify those containing the pure product.
4. Product Isolation The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified protected dipeptide.
High-Performance Liquid Chromatography (HPLC)

For achieving high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[6]

Experimental Protocol: Preparative RP-HPLC

Step Procedure Notes
1. System Preparation A preparative C18 column is equilibrated with the initial mobile phase conditions. The mobile phase typically consists of a mixture of water and acetonitrile (ACN), both containing a small amount of an ion-pairing agent like TFA (0.1%).Mobile phase A is often 0.1% TFA in water, and mobile phase B is 0.1% TFA in ACN.
2. Sample Preparation The crude or partially purified dipeptide is dissolved in a suitable solvent, often the mobile phase, and filtered through a 0.45 µm filter.
3. Injection and Elution The sample is injected onto the column, and the dipeptide is eluted using a linear gradient of increasing acetonitrile concentration.A typical gradient might run from 5% to 95% ACN over 30-60 minutes.
4. Fraction Collection Fractions are collected based on the UV absorbance profile (typically at 214 nm and 280 nm).
5. Analysis and Lyophilization The purity of the collected fractions is assessed by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized to obtain the final product as a fluffy white powder.

Quantitative Data Summary

Parameter Value/Range Reference
Purity (Post-Purification) >98% (HPLC)[7]
Column Type (HPLC) C18 reversed-phase[6]
Mobile Phase (HPLC) Water/Acetonitrile with 0.1% TFAGeneral HPLC protocols

Characterization Data

The identity and purity of this compound are confirmed by various analytical techniques.

Technique Expected Data Reference
Mass Spectrometry (MS) The molecular weight of O-Benzyl-L-tyrosine is 271.31 g/mol . Mass spectrometry should show a corresponding molecular ion peak.[8]
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR spectra will show characteristic peaks for the aromatic protons of the benzyl and tyrosine groups, as well as the protons of the amino acid backbones.[9]
Optical Rotation [α]20D = -9.5 ± 1.5° (c=1 in 80% Acetic Acid)[7]

Application in Drug Development: Opioid Receptor Signaling

Dipeptides containing serine and tyrosine residues are of interest in the development of ligands for opioid receptors.[10] Opioid receptors are G-protein coupled receptors (GPCRs) that play a crucial role in pain modulation.[11][12] The binding of an opioid agonist to its receptor initiates a signaling cascade that ultimately leads to an analgesic effect.

Opioid Receptor Signaling Pathway Diagram

OpioidSignaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein Gαi/o Gβγ Opioid_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition Ion_Channel Ion Channel G_Protein->Ion_Channel Modulation cAMP cAMP Adenylate_Cyclase->cAMP Conversion Cellular_Response Cellular Response (e.g., Analgesia) Ion_Channel->Cellular_Response Opioid_Agonist Opioid Agonist (e.g., Dipeptide Ligand) Opioid_Agonist->Opioid_Receptor Binding ATP ATP ATP->Adenylate_Cyclase cAMP->Cellular_Response

Caption: Simplified overview of the opioid receptor signaling pathway.

Upon binding of an opioid agonist, the receptor activates an associated G-protein (Gαi/o).[11][13] This leads to the inhibition of adenylate cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[13] The G-protein subunits can also directly modulate ion channels, leading to hyperpolarization of the neuron and a decrease in neurotransmitter release.[12] These downstream effects contribute to the overall cellular response, such as analgesia.[13] The incorporation of modified amino acids like this compound into peptide ligands can influence their binding affinity and selectivity for different opioid receptor subtypes.

References

O-Benzyl-L-seryl-L-tyrosine: A Technical Guide to its Synthesis and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzyl-L-seryl-L-tyrosine is a protected dipeptide composed of O-benzyl-L-serine and L-tyrosine. While the biological activities of its unprotected counterpart, L-seryl-L-tyrosine, are emerging, particularly in the modulation of neurotransmitter levels, the specific biological profile of the O-benzyl-protected form remains an area of active investigation. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and a discussion of its potential biological activities based on the known functions of its constituent amino acids and the influence of the benzyl protecting group. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and drug development efforts.

Introduction

Dipeptides, the simplest peptide structures, are increasingly recognized for their potential as therapeutic agents. They can exhibit unique physiological functions beyond their role as building blocks for proteins and are often more amenable to oral administration than larger peptides.[1] The dipeptide L-seryl-L-tyrosine (Ser-Tyr) has demonstrated the ability to cross the intestinal barrier and, upon oral administration, increase tyrosine levels in the brain, stimulating noradrenergic turnover. This suggests its potential for applications in neurology and cognitive science.

The subject of this guide, this compound, features a benzyl group protecting the hydroxyl moiety of the serine residue. This modification is common in peptide synthesis to prevent unwanted side reactions. However, the presence of the benzyl group can also influence the dipeptide's physicochemical properties, such as lipophilicity, which may, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile and overall biological activity. This document aims to provide a detailed technical resource for researchers interested in exploring the synthesis and biological potential of this protected dipeptide.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its constituent amino acids is presented in Table 1. The benzyl group is expected to increase the lipophilicity of the dipeptide, which may enhance its ability to cross cellular membranes, including the blood-brain barrier.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]D
This compoundC₁₉H₂₂N₂O₅358.39245–248 (dec.)-12.5° (c=1 in acetic acid)[2]
O-Benzyl-L-serineC₁₀H₁₃NO₃195.22~215 (dec.)-
L-TyrosineC₉H₁₁NO₃181.19~343 (dec.)-10.6° (c=5 in 1M HCl)

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the protection of the constituent amino acids, peptide bond formation, and subsequent purification.[2]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Protection of L-Serine cluster_1 Step 2: Peptide Bond Formation cluster_2 Step 3: Purification L_Serine L-Serine Protection Protection of Hydroxyl Group (e.g., with Benzyl Bromide) L_Serine->Protection O_Benzyl_L_Serine O-Benzyl-L-Serine Protection->O_Benzyl_L_Serine Coupling Peptide Coupling (e.g., DCC/HOBt) O_Benzyl_L_Serine->Coupling L_Tyrosine L-Tyrosine L_Tyrosine->Coupling Protected_Dipeptide This compound Coupling->Protected_Dipeptide Purification Purification (e.g., Recrystallization, Chromatography) Protected_Dipeptide->Purification Final_Product Pure this compound Purification->Final_Product Noradrenergic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine_vesicle Norepinephrine (in vesicle) Dopamine->Norepinephrine_vesicle Dopamine β-Hydroxylase Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Alpha1 α1-Adrenergic Receptor (Gq) Norepinephrine_synapse->Alpha1 Alpha2 α2-Adrenergic Receptor (Gi) Norepinephrine_synapse->Alpha2 Beta β-Adrenergic Receptor (Gs) Norepinephrine_synapse->Beta PLC PLC Alpha1->PLC AC_inhibited Adenylyl Cyclase (inhibited) Alpha2->AC_inhibited AC_activated Adenylyl Cyclase (activated) Beta->AC_activated IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased cAMP_increased ↑ cAMP AC_activated->cAMP_increased Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Cellular_Response Cellular Response cAMP_decreased->Cellular_Response PKA PKA cAMP_increased->PKA Ca_release->Cellular_Response PKA->Cellular_Response

References

O-Benzyl-L-seryl-L-tyrosine: A Technical Overview of its Role as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of O-Benzyl-L-seryl-L-tyrosine. Extensive investigation into the scientific literature and available technical data reveals that this compound does not possess a direct, independent mechanism of action as a bioactive agent. Instead, its primary and well-documented role is that of a protected dipeptide building block utilized in solid-phase peptide synthesis (SPPS).

The core function of this compound lies in its chemical structure, which is strategically designed to facilitate the efficient and precise construction of complex peptides. The benzyl group serves as a protecting group for the hydroxyl moiety of the serine residue, preventing undesirable side reactions during the peptide chain elongation process. This protection is critical for achieving high yields and purity in the final peptide product.

Applications in Peptide Synthesis

This compound has been identified as a valuable component in the synthesis of specific classes of bioactive peptides, including:

  • Neuropeptide Y (NPY) Analogs: This dipeptide has been incorporated into synthetic strategies for creating analogs of Neuropeptide Y.[1] The use of this compound in this context has been shown to improve the overall yield of the synthesis.[1]

  • Anticancer Peptides Targeting HER2: The dipeptide is used in the construction of peptides designed to target the Human Epidermal Growth Factor Receptor 2 (HER2).[1] Its incorporation aims to enhance the stability of the resulting peptide, thereby increasing its resistance to proteolytic degradation.[1]

  • Enzyme-Substrate Interaction Studies: In the field of biochemical research, the protected serine residue of this compound serves as a stable mimic of phosphorylated serine.[1] This allows researchers to investigate the binding and interaction of peptides with kinases and other enzymes without the complication of enzymatic dephosphorylation.[1]

Data Presentation

Due to the absence of a direct biological mechanism of action for this compound, quantitative data such as IC50 values, binding affinities, or dose-response curves are not available or applicable to the dipeptide itself. The relevant quantitative data pertains to the final peptide products in which this dipeptide is incorporated. For instance, a case study in the synthesis of neuropeptide Y analogs reported a 78% yield when using this compound, compared to a 52% yield with unprotected serine derivatives.[1]

Experimental Protocols

Detailed experimental protocols for a direct mechanism of action of this compound cannot be provided as none have been described in the scientific literature. The relevant experimental protocols would be those for solid-phase peptide synthesis (SPPS) utilizing this protected dipeptide. A general workflow is described below.

General Solid-Phase Peptide Synthesis (SPPS) Workflow
  • Resin Preparation: The synthesis begins with a solid support resin, typically functionalized with the first amino acid of the target peptide sequence.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.

  • Coupling: The next amino acid in the sequence, in this case, a protected dipeptide like this compound, is activated and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid or peptide fragment until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups, including the benzyl group on the serine residue of the this compound unit, are removed.

  • Purification and Analysis: The final peptide is purified, typically by chromatography, and its identity and purity are confirmed by analytical techniques such as mass spectrometry and HPLC.

Visualizations

The following diagrams illustrate the logical role of this compound in the synthesis of a target peptide and its conceptual application in the development of HER2-targeting anticancer peptides.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support Resin (with initial amino acid) Deprotection1 N-terminal Deprotection Resin->Deprotection1 Coupling Coupling of This compound Deprotection1->Coupling Washing1 Washing Coupling->Washing1 Deprotection2 N-terminal Deprotection (of Serine) Washing1->Deprotection2 NextAA Coupling of Next Amino Acid Deprotection2->NextAA Washing2 Washing NextAA->Washing2 Cleavage Cleavage from Resin & Final Deprotection Washing2->Cleavage TargetPeptide Purified Target Peptide Cleavage->TargetPeptide

Caption: Workflow of SPPS incorporating this compound.

G cluster_1 Conceptual Role in HER2-Targeting Peptide Development cluster_2 Synthesis cluster_3 Properties & Action Dipeptide This compound (Protected Dipeptide) SPPS Solid-Phase Peptide Synthesis Dipeptide->SPPS AnticancerPeptide HER2-Targeting Anticancer Peptide SPPS->AnticancerPeptide Stability Enhanced Proteolytic Stability AnticancerPeptide->Stability Binding Binding to HER2 AnticancerPeptide->Binding HER2 HER2 Receptor on Cancer Cell Binding->HER2 Signaling Inhibition of Downstream Signaling Binding->Signaling

Caption: Role of the dipeptide in HER2-targeting peptide synthesis.

References

spectroscopic data for O-Benzyl-L-seryl-L-tyrosine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the dipeptide O-Benzyl-L-seryl-L-tyrosine requires a suite of spectroscopic techniques to elucidate its structure and confirm its identity. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented, along with workflows for spectroscopic analysis.

Expected Spectroscopic Data

The spectroscopic signature of this compound is a composite of the signals from its serine and tyrosine residues, modified by the presence of the benzyl protecting group and the formation of the amide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would be essential for complete characterization.

Expected ¹H NMR Chemical Shifts: The proton NMR spectrum is expected to show distinct signals for the protons of the serine and tyrosine residues, as well as the benzyl group. The chemical shifts would be influenced by the electronic environment of each proton.

Expected ¹³C NMR Chemical Shifts: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Publicly available data for a related compound, Boc-O-benzyl-L-tyrosine, can provide an estimate for the chemical shifts of the tyrosine portion.[1]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Serine α-CH4.0 - 4.555 - 60
Serine β-CH₂3.5 - 4.060 - 65
Tyrosine α-CH4.2 - 4.753 - 58
Tyrosine β-CH₂2.8 - 3.235 - 40
Tyrosine Aromatic CH6.8 - 7.2114 - 131
Benzyl CH₂~5.0~70
Benzyl Aromatic CH7.2 - 7.5127 - 137
Amide NH7.5 - 8.5-
Carbonyl C=O-170 - 175

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the amide, carboxylic acid, aromatic, and ether functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)
N-H (Amide)Stretching3200 - 3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Carboxylic Acid)Stretching1700 - 1725
C=O (Amide I)Stretching1630 - 1680
N-H (Amide II)Bending1510 - 1570
C=C (Aromatic)Stretching1450 - 1600
C-O (Ether)Stretching1000 - 1300

Data for O-benzyl-L-tyrosine shows characteristic peaks that would be expected to be present in the dipeptide spectrum.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Expected Mass Spectrometry Data: For this compound (C₂₅H₂₆N₂O₆), the expected monoisotopic mass is approximately 450.1791 g/mol . High-resolution mass spectrometry would be able to confirm this exact mass. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including cleavage of the amide bond and loss of the benzyl group.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (predicted) Description
[M+H]⁺451.1869Protonated molecular ion
[M+Na]⁺473.1688Sodiated molecular ion
b₂ ion364.1553O-Benzyl-L-seryl
y₁ ion272.1281O-Benzyl-L-tyrosine
Fragment91.0548Tropylium ion (from Benzyl group)

Predicted m/z values are based on the chemical formula and common adducts and fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (e.g., NH, OH). For peptide analysis, a mixture of 90% H₂O and 10% D₂O is often used to observe amide protons.[3]

  • Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended) : For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[4][5]

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation :

    • KBr Pellet Method : Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Background Spectrum : Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum : Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or acetic acid is often added to promote ionization in positive ion mode.

  • Ionization Method : Electrospray ionization (ESI) is a common and gentle ionization technique for peptides, which minimizes fragmentation of the molecular ion.

  • Mass Analyzer : A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass determination.

  • MS Scan : Acquire a full MS scan to identify the protonated molecular ion ([M+H]⁺) and other adducts.

  • MS/MS Scan : Select the molecular ion for fragmentation using collision-induced dissociation (CID). The resulting fragment ions provide structural information.

  • Data Analysis : Analyze the mass spectra to determine the molecular weight and identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy (FTIR-ATR) Synthesis->IR MS Mass Spectrometry (ESI-TOF) Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Experimental workflow for the spectroscopic characterization of a synthetic dipeptide.

Fragmentation_Pathway Molecule [M+H]⁺ This compound b2_ion b₂ ion [O-Benzyl-L-seryl]⁺ Molecule->b2_ion Amide Bond Cleavage y1_ion y₁ ion [O-Benzyl-L-tyrosine]⁺ Molecule->y1_ion Amide Bond Cleavage benzyl_loss [M+H - C₇H₇]⁺ Molecule->benzyl_loss Loss of Benzyl Radical tropylium [C₇H₇]⁺ Tropylium ion benzyl_loss->tropylium Further Fragmentation

Caption: Hypothetical MS/MS fragmentation pathway for this compound.

References

Navigating the Physicochemical Landscape of O-Benzyl-L-seryl-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the protected dipeptide, O-Benzyl-L-seryl-L-tyrosine. While specific experimental data for this exact molecule is not extensively available in published literature, this document extrapolates its expected physicochemical properties based on the characteristics of its constituent amino acids, the O-benzyl protecting group, and established principles of peptide chemistry. It also outlines detailed experimental protocols for researchers to determine these properties empirically.

Core Concepts: Understanding the Molecule

This compound is a dipeptide composed of L-serine and L-tyrosine. The hydroxyl group of the serine residue is protected by a benzyl ether linkage. This protection is crucial in synthetic peptide chemistry to prevent unwanted side reactions during peptide chain elongation. The presence of the bulky, hydrophobic benzyl group, combined with the aromatic side chain of tyrosine and the polar peptide backbone, results in a molecule with amphipathic character, which significantly influences its solubility and stability.

Solubility Profile

The solubility of a protected peptide like this compound is highly dependent on the solvent system. Due to its mixed hydrophobic and hydrophilic nature, a single solvent may not be optimal.

Expected Solubility Characteristics:

  • Aqueous Solubility: The presence of the hydrophobic O-benzyl and tyrosine benzyl groups is expected to confer low solubility in neutral aqueous solutions. Peptides with a high proportion of hydrophobic residues often struggle to dissolve in water alone.[1][2]

  • Organic Solubility: Higher solubility is anticipated in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2] These solvents can effectively solvate both the polar peptide backbone and the nonpolar side chains.

  • Solvent Mixtures: The use of co-solvents is often the most effective strategy.[3] A mixture of an organic solvent like DMSO with an aqueous buffer can facilitate the dissolution of amphipathic peptides. The organic solvent disrupts hydrophobic interactions, while the aqueous component solvates the charged and polar groups.

  • pH Dependence: The overall charge of the peptide, which is influenced by the pH of the solution, can significantly affect its solubility.[3] At its isoelectric point, the pH at which the net charge is zero, a peptide's solubility is at its minimum. Adjusting the pH away from the isoelectric point can increase solubility.

Illustrative Quantitative Solubility Data:

The following table presents hypothetical solubility data for this compound in various solvent systems. Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)
Water (pH 7.0)25< 0.1
Phosphate Buffered Saline (PBS, pH 7.4)25< 0.1
Dimethyl Sulfoxide (DMSO)25> 10
N,N-Dimethylformamide (DMF)25> 10
50% Acetonitrile in Water251 - 5
10% DMSO in Water250.5 - 2

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of enzymes. The primary points of potential degradation are the peptide bond and the benzyl ether protecting group.

Expected Stability Characteristics:

  • pH Stability:

    • Acidic Conditions: The benzyl ether linkage is generally stable to mild acidic conditions. However, strong acids can lead to the cleavage of the benzyl group.[4] A known side reaction for O-benzyltyrosine under strong acidic conditions is the rearrangement to 3-benzyltyrosine.[5]

    • Neutral Conditions: The dipeptide is expected to be relatively stable at neutral pH.

    • Basic Conditions: The peptide bond can be susceptible to hydrolysis under strongly basic conditions.

  • Thermal Stability: As with most peptides, elevated temperatures can lead to degradation. Long-term storage should be at low temperatures, typically -20°C or -80°C, to minimize degradation.

  • Enzymatic Stability: The peptide bond is susceptible to cleavage by various proteases. The presence of the O-benzyl group may offer some steric hindrance, potentially reducing the rate of enzymatic degradation compared to the unprotected dipeptide.

  • Oxidative Stability: The tyrosine residue can be susceptible to oxidation, particularly in the presence of metal ions or reactive oxygen species.

Illustrative Stability Data (in Solution at 25°C):

The following table provides hypothetical stability data for this compound under different conditions, as might be determined by RP-HPLC. Note: This data is for illustrative purposes only.

ConditionTimepoint% Remaining Intact Peptide
pH 3.024 hours95%
pH 7.424 hours98%
pH 9.024 hours90%
4°C (in PBS)7 days>95%
37°C (in PBS)24 hours85%
37°C (in human serum)4 hours<50%

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound.

  • Preparation of Stock Solutions: Prepare stock solutions of the desired solvents (e.g., water, PBS, DMSO, DMF, and relevant mixtures).

  • Sample Preparation: Accurately weigh a small amount of the lyophilized dipeptide (e.g., 1 mg) into a microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of the test solvent (e.g., 100 µL) to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes. If the peptide does not fully dissolve, sonication can be used to aid dissolution.[3]

  • Visual Inspection: Visually inspect the solution for any undissolved particles. A fully dissolved peptide will result in a clear solution.

  • Incremental Solvent Addition: If the peptide is not fully dissolved, add additional aliquots of the solvent in a stepwise manner, vortexing and sonicating after each addition, until the peptide is fully dissolved.

  • Quantification: The solubility can be quantified as the concentration of the peptide in the saturated solution. This can be determined by analyzing a filtered aliquot of the supernatant by a suitable analytical method such as RP-HPLC with UV detection or by measuring the total nitrogen content.

Protocol for Stability Assessment

This protocol describes a method to assess the stability of this compound under various conditions.

  • Stock Solution Preparation: Prepare a stock solution of the dipeptide in a suitable solvent where it is known to be soluble and stable (e.g., DMSO).

  • Incubation Solutions: Prepare the test solutions (e.g., buffers at different pH values, human serum).

  • Incubation: Add a small aliquot of the peptide stock solution to each test solution to achieve the desired final concentration. Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

  • Quenching: Quench the degradation reaction immediately. For enzymatic degradation in serum, this is often done by adding a protein precipitating agent like acetonitrile or trichloroacetic acid.[6]

  • Sample Preparation for Analysis: Centrifuge the quenched samples to pellet any precipitated proteins. Collect the supernatant for analysis.

  • Analytical Method: Analyze the samples by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS).[7][8]

    • RP-HPLC: Use a C18 column with a gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The percentage of intact peptide remaining at each time point is determined by measuring the peak area of the parent peptide.

    • Mass Spectrometry: Use mass spectrometry to identify any degradation products by their mass-to-charge ratio.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_solubility Solubility Testing cluster_stability Stability Testing sol_start Weigh Peptide sol_add_solvent Add Solvent sol_start->sol_add_solvent sol_vortex Vortex/Sonicate sol_add_solvent->sol_vortex sol_observe Observe Clarity sol_vortex->sol_observe sol_add_more Add More Solvent sol_observe->sol_add_more Insoluble sol_quantify Quantify Concentration sol_observe->sol_quantify Soluble sol_add_more->sol_vortex stab_start Prepare Peptide Solution stab_incubate Incubate under Test Conditions (pH, Temp, Serum) stab_start->stab_incubate stab_sample Sample at Time Points stab_incubate->stab_sample stab_quench Quench Reaction stab_sample->stab_quench stab_analyze Analyze by RP-HPLC-MS stab_quench->stab_analyze stab_data Determine % Intact Peptide & Identify Degradants stab_analyze->stab_data

Caption: Experimental workflows for solubility and stability testing.

Hypothetical Signaling Pathway Involvement

The protected dipeptide this compound is unlikely to be biologically active in its initial form. However, upon deprotection to L-seryl-L-tyrosine, the resulting dipeptide could potentially interact with cellular signaling pathways, particularly those involving serine/threonine and tyrosine kinases, given its constituent amino acids. For instance, it could act as a competitive inhibitor or a substrate for enzymes in these pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor deprotected_peptide L-Seryl-L-Tyrosine (Deprotected Dipeptide) deprotected_peptide->kinase_cascade deprotected_peptide->kinase_cascade inhibition Potential Inhibition gene_expression Gene Expression transcription_factor->gene_expression Regulates ligand Growth Factor ligand->receptor Binds

Caption: Hypothetical interaction in a signaling pathway.

Conclusion

While specific experimental data on the solubility and stability of this compound are limited, a thorough understanding of its chemical structure allows for informed predictions of its behavior. The presence of the O-benzyl protecting group imparts significant hydrophobicity, suggesting poor aqueous solubility but good solubility in polar aprotic organic solvents. The dipeptide's stability is expected to be pH and temperature-dependent, with potential degradation pathways involving peptide bond hydrolysis and cleavage or rearrangement of the benzyl protecting group. For definitive characterization, the experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to determine the precise physicochemical properties of this and other protected peptides. This foundational knowledge is critical for the successful application of such molecules in peptide synthesis and pharmaceutical development.

References

O-Benzyl-L-seryl-L-tyrosine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of O-Benzyl-L-seryl-L-tyrosine, a key building block in peptide chemistry with significant potential in pharmaceutical research and development.

Core Data Presentation

PropertyValueSource
CAS Number 55739-51-0[1]
Molecular Weight 358.39 g/mol [2]
Molecular Formula C₁₉H₂₂N₂O₅Calculated

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound is typically achieved through a stepwise process involving the protection of the reactive side chains of the constituent amino acids, followed by peptide bond formation.

Step 1: Protection of L-Serine The hydroxyl group of L-serine is protected with a benzyl group to prevent unwanted side reactions. This is commonly carried out by reacting L-serine with benzyl bromide in the presence of a suitable base.

Step 2: Peptide Bond Formation The protected O-benzyl-L-serine is then coupled with L-tyrosine to form the dipeptide. This reaction is often mediated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). The reaction proceeds via the activation of the carboxyl group of O-benzyl-L-serine, which is then susceptible to nucleophilic attack by the amino group of L-tyrosine.

Step 3: Deprotection (Optional) Following the successful synthesis of the dipeptide, the benzyl protecting group can be removed if the final product requires a free hydroxyl group on the serine residue. This is typically achieved through catalytic hydrogenation.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for the synthesis of longer peptides using Solid-Phase Peptide Synthesis (SPPS). The general workflow for incorporating this dipeptide into a growing peptide chain on a solid support is as follows:

  • Resin Preparation: The synthesis begins with a solid support resin, typically functionalized with a linker to which the first amino acid is attached.

  • Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) of the amino acid attached to the resin is removed.

  • Activation and Coupling: The carboxyl group of the incoming amino acid (in this case, the N-terminally protected this compound) is activated using a coupling reagent. The activated dipeptide is then added to the reaction vessel containing the resin, allowing the peptide bond to form.

  • Washing: The resin is thoroughly washed to remove any unreacted reagents and byproducts.

  • Repeat: The deprotection, activation, and coupling steps are repeated with subsequent amino acids until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Applications in Research and Drug Development

This compound serves as a crucial component in the synthesis of various biologically active peptides.

Synthesis of Neuropeptide Y (NPY) Analogs

This protected dipeptide is utilized in the synthesis of analogs of Neuropeptide Y, a 36-amino acid peptide involved in various physiological processes, including appetite regulation and blood pressure control. The incorporation of this compound allows for the creation of NPY analogs with modified properties, which are instrumental in studying the structure-activity relationships of NPY and in the development of potential therapeutics for conditions like obesity and hypertension.

Development of Anticancer Peptides Targeting HER2

This compound is also a key building block in the synthesis of anticancer peptides designed to target the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of HER2 is a hallmark of certain aggressive breast cancers. By incorporating this dipeptide, researchers can construct peptides that bind to and inhibit the signaling pathways mediated by HER2, offering a promising avenue for targeted cancer therapy.

Use in Kinase Assays

The O-benzyl-serine residue within the dipeptide can serve as a stable mimic of phosphoserine. This property makes this compound a useful tool in kinase assays. It can be incorporated into peptide substrates to study the activity of specific kinases without the need for enzymatic phosphorylation of the substrate, thereby simplifying the assay and providing a more stable substrate for inhibitor screening and kinetic studies.

Signaling Pathways and Logical Relationships

While this compound itself is not known to directly activate or inhibit signaling pathways, it is a critical component in the synthesis of peptides that target key signaling molecules. The following diagrams illustrate the general principles of its application.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Protected Serine Protected Serine Coupling Coupling Protected Serine->Coupling L-Tyrosine L-Tyrosine L-Tyrosine->Coupling Dipeptide This compound Coupling->Dipeptide

Simplified synthesis workflow.

SPPS_Workflow Resin Resin Attach First AA Attach First AA Resin->Attach First AA Deprotect Deprotect Attach First AA->Deprotect Couple Dipeptide Couple Dipeptide Deprotect->Couple Dipeptide Add this compound Wash Wash Couple Dipeptide->Wash Repeat Cycle Repeat Cycle Wash->Repeat Cycle Cleave & Deprotect Cleave & Deprotect Repeat Cycle->Cleave & Deprotect Final Peptide Final Peptide Cleave & Deprotect->Final Peptide

Incorporation into peptides via SPPS.

Signaling_Pathway_Targeting cluster_peptide Synthesized Peptide cluster_cell Target Cell Peptide Peptide containing This compound Receptor e.g., HER2 Peptide->Receptor binds & inhibits Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Cellular Response e.g., Proliferation Signaling Cascade->Cellular Response

Targeting cellular signaling pathways.

References

O-Benzyl-L-seryl-L-tyrosine: A Versatile Dipeptide Building Block for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzyl-L-seryl-L-tyrosine is a protected dipeptide that is emerging as a critical building block in synthetic peptide chemistry and drug discovery. Its unique structural features, combining the benzyl-protected hydroxyl group of serine with the phenolic side chain of tyrosine, offer significant advantages in the synthesis of complex peptides and the development of novel therapeutics. This guide provides a comprehensive overview of the potential research applications of this compound, detailing its role in the synthesis of anticancer peptides, neurological agents, and as a tool in biochemical assays. Detailed experimental protocols and quantitative data are presented to facilitate its adoption in research settings.

Introduction

The strategic use of protecting groups is fundamental to modern peptide synthesis. This compound is a dipeptide wherein the hydroxyl group of the serine residue is protected by a benzyl group. This protection prevents unwanted side reactions during peptide synthesis and allows for the specific modification of other functional groups within a peptide sequence.[1] The presence of the tyrosine residue provides a versatile anchor for further functionalization or for studying interactions with biological targets. This guide explores the multifaceted research applications of this dipeptide, from its use as a foundational element in solid-phase peptide synthesis (SPPS) to its incorporation into sophisticated therapeutic modalities like antibody-drug conjugates (ADCs).

Physicochemical Properties and Synthesis

This compound is a white to off-white powder with a molecular weight of 406.45 g/mol . The benzyl protection on the serine residue imparts increased hydrophobicity to the dipeptide, which can influence its solubility and interaction with other molecules.

The synthesis of this compound is typically achieved through a stepwise process involving the protection of the individual amino acids followed by peptide coupling.

Synthesis Workflow

G cluster_0 Step 1: Protection of L-Serine cluster_1 Step 2: Peptide Bond Formation cluster_2 Step 3: Deprotection (Optional) L-Serine L-Serine O-Benzyl-L-serine O-Benzyl-L-serine L-Serine->O-Benzyl-L-serine NaH, DMF Benzyl Bromide Benzyl Bromide Benzyl Bromide->O-Benzyl-L-serine This compound This compound O-Benzyl-L-serine->this compound L-Tyrosine L-Tyrosine DCC_HOBt DCC/HOBt L-Tyrosine->DCC_HOBt DCC_HOBt->this compound H2_PdC H2/Pd-C This compound->H2_PdC Seryl-L-tyrosine Seryl-L-tyrosine H2_PdC->Seryl-L-tyrosine

Caption: Synthetic workflow for this compound.

Research Applications

The unique structure of this compound makes it a valuable tool in several areas of research.

Peptide Synthesis

The primary application of this dipeptide is as a building block in SPPS. The benzyl group on the serine prevents unwanted acylation of the hydroxyl group during coupling reactions, ensuring the integrity of the growing peptide chain.[1] This is particularly crucial in the synthesis of long and complex peptides.

Case Study: Neuropeptide Y Analogs In the synthesis of analogs of neuropeptide Y, the incorporation of this compound as a dipeptide unit has been shown to improve synthesis yield by minimizing the formation of β-sheet structures, a common problem in peptide synthesis.[1]

ParameterUnprotected SerineThis compound
Synthesis Yield 52%78%[1]
Table 1: Comparison of synthesis yields for a neuropeptide Y analog.
Pharmaceutical Development

The stability conferred by the benzyl group makes this compound an attractive component for the development of peptide-based therapeutics.

3.2.1. Anticancer Peptides Peptides targeting the HER2 receptor, which is overexpressed in many breast cancers, are a promising area of cancer therapy.[2][3][4] The incorporation of a Ser(Bzl)-Tyr motif can enhance the resistance of these peptides to proteolytic degradation, thereby increasing their in vivo efficacy.[1] While specific examples using this exact dipeptide are not yet prevalent in published literature, the principle of using protected serine to enhance stability is well-established.

3.2.2. Neurological Agents The synthesis of potent and selective ligands for opioid receptors is a key strategy in pain management research.[5] The tyrosine residue is a critical pharmacophore for many opioid receptor ligands. By using this compound in the synthesis of novel opioid peptides, researchers can explore how modifications to the adjacent serine residue impact receptor binding and signaling, potentially leading to the development of safer and more effective analgesics.[1]

Biochemical Studies

3.3.1. Mimicking Phosphorylation in Kinase Assays The benzyl group on the serine residue can act as a bulky, non-hydrolyzable mimic of a phosphate group.[1] This makes peptides containing the this compound motif valuable tools for studying protein kinases and phosphatases. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases. By using a peptide substrate containing this dipeptide, researchers can study kinase-substrate interactions without the complication of dephosphorylation by phosphatases present in cell lysates.[6][7]

3.3.2. Antibody-Drug Conjugates (ADCs) The tyrosine residue in the dipeptide can be a site for the conjugation of cytotoxic drugs to antibodies, creating targeted cancer therapies.[8][9] The use of this compound in the peptide linker of an ADC could offer improved stability and pharmacokinetic properties. A reported study indicated a 3-fold increase in tumor targeting efficacy for an ADC synthesized with a non-benzylated analog, suggesting the potential for further enhancement with this protected dipeptide.[1]

ParameterNon-benzylated AnalogThis compound containing ADC (Hypothetical)
Tumor Targeting Efficacy 1x3x[1]
Table 2: Reported improvement in tumor targeting for an ADC.

Experimental Protocols

Protocol for Peptide Synthesis using this compound

This protocol describes the manual solid-phase synthesis of a hypothetical peptide (Ac-Gly-Ser(Bzl)-Tyr-Phe-NH2) using this compound as a dipeptide building block on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • This compound

  • Fmoc-Phe-OH

  • Coupling reagent: HATU

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvent: Dimethylformamide (DMF)

  • Capping agent: Acetic anhydride

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF.

  • Couple Fmoc-Phe-OH: Dissolve Fmoc-Phe-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF and add to the resin. Agitate for 2 hours.

  • Wash the resin with DMF.

  • Repeat steps 2 and 3.

  • Couple this compound: Dissolve this compound (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF and add to the resin. Agitate for 2 hours.

  • Wash the resin with DMF.

  • Repeat steps 2 and 3.

  • Couple Fmoc-Gly-OH: Dissolve Fmoc-Gly-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF and add to the resin. Agitate for 2 hours.

  • Wash the resin with DMF.

  • Repeat step 2.

  • Acetylate the N-terminus with acetic anhydride.

  • Wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleave the peptide from the resin using the cleavage cocktail for 2 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol for a Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory potential of a peptide containing the this compound motif against a specific protein kinase.

Materials:

  • Purified active protein kinase

  • Peptide substrate containing this compound

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test peptide in kinase assay buffer.

  • In a 384-well plate, add the test peptide dilutions.

  • Add the protein kinase to each well.

  • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Logical Relationships

HER2 Signaling Pathway Inhibition

G HER2_Peptide Peptide containing This compound HER2 HER2 Receptor HER2_Peptide->HER2 Binds and Inhibits PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Activates Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Promotes RAS_MAPK->Cell_Proliferation Promotes

Caption: Inhibition of HER2 signaling by a targeted peptide.

Logic of Using this compound as a Phosphoserine Mimic

G cluster_0 Phosphoserine cluster_1 O-Benzyl-L-serine pSer Phosphorylated Serine (pSer) Phosphate Phosphate Group (PO3^2-) pSer->Phosphate Contains Kinase_Binding Kinase Binding Phosphate->Kinase_Binding Recognized by Kinase Active Site Phosphatase Phosphatase Phosphate->Phosphatase Hydrolyzed by Ser_Bzl O-Benzyl-L-serine (Ser(Bzl)) Benzyl Benzyl Group Ser_Bzl->Benzyl Contains Benzyl->Kinase_Binding Sterically Mimics Phosphate Group Benzyl->Phosphatase Resistant to Hydrolysis by

Caption: Rationale for using O-Benzyl-L-serine as a phosphoserine mimic.

Conclusion

This compound is a dipeptide with significant potential for advancing research in peptide chemistry, drug discovery, and biochemical analysis. Its utility as a stable building block in the synthesis of complex peptides, coupled with its ability to serve as a phosphoserine mimic, opens up new avenues for the development of novel therapeutics and research tools. The experimental protocols and data presented in this guide are intended to provide a foundation for researchers to explore the diverse applications of this versatile dipeptide. As research in peptide-based therapeutics continues to expand, the importance of specialized building blocks like this compound is set to grow.

References

O-Benzyl-L-seryl-L-tyrosine: A Comprehensive Technical Guide for its Application as a Dipeptide Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzyl-L-seryl-L-tyrosine is a protected dipeptide that serves as a crucial building block in the synthesis of complex peptides and peptidomimetics. The strategic placement of the benzyl group on the serine residue's hydroxyl group prevents unwanted side reactions during peptide synthesis, allowing for the controlled and sequential addition of amino acids. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

The chemical and physical properties of this compound and its precursors are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

PropertyThis compoundO-Benzyl-L-serineL-Tyrosine
Molecular Formula C₂₅H₂₆N₂O₆C₁₀H₁₃NO₃C₉H₁₁NO₃
Molecular Weight 450.48 g/mol 195.21 g/mol 181.19 g/mol
Melting Point Not widely reportedNot available343 °C (decomposes)
Appearance Not widely reportedNot availableWhite to off-white powder
Solubility Soluble in DMF, DCMNot availableSlightly soluble in water

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of the precursor amino acids, peptide coupling, and subsequent deprotection if required for the final application.

Experimental Protocols

Step 1: Protection of L-Serine (Synthesis of O-Benzyl-L-serine)

The hydroxyl group of L-serine is protected with a benzyl group to prevent its interference in the subsequent peptide coupling reaction. A common method involves the use of benzyl bromide in the presence of a base.

  • Materials: L-serine, Sodium Hydride (NaH), Benzyl Bromide (BnBr), Dimethylformamide (DMF), Diethyl ether, Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve L-serine in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium hydride to the solution.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for several hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Acidify the aqueous layer with HCl and extract with ethyl acetate.

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to obtain O-Benzyl-L-serine.

Step 2: Peptide Coupling of O-Benzyl-L-serine and L-Tyrosine

The protected O-Benzyl-L-serine is then coupled with L-tyrosine to form the dipeptide. This reaction is typically mediated by a coupling agent to facilitate the formation of the amide bond. To enhance solubility and reactivity, the carboxyl group of L-tyrosine is often protected as a methyl or ethyl ester.

  • Materials: O-Benzyl-L-serine, L-Tyrosine methyl ester, Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Dichloromethane (DCM) or Dimethylformamide (DMF), Sodium Bicarbonate (NaHCO₃), Brine, Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve O-Benzyl-L-serine and L-Tyrosine methyl ester in an appropriate solvent such as DCM or DMF.

    • Add HOBt to the solution.

    • Cool the reaction mixture to 0°C.

    • Add the coupling agent (DCC or EDC) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the urea byproduct (in the case of DCC).

    • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound methyl ester.

    • If the free acid form is desired, the methyl ester can be saponified using a mild base like lithium hydroxide (LiOH) followed by acidic workup.

Step 3: Deprotection of the Benzyl Group (Optional)

For applications where the free hydroxyl group of serine is required, the benzyl protecting group can be removed.

  • Materials: this compound, Palladium on Carbon (Pd/C), Hydrogen gas (H₂), Methanol or Ethanol.

  • Procedure:

    • Dissolve this compound in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to an atmosphere of hydrogen gas (balloon or hydrogenation apparatus).

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain L-seryl-L-tyrosine.

Spectroscopic Data

Expected ¹H NMR Signals for this compound:

  • Aromatic Protons: Multiple signals in the range of 6.8-7.4 ppm corresponding to the protons of the benzyl group and the tyrosine aromatic ring.

  • Alpha-Protons: Two distinct multiplets or doublets of doublets in the range of 4.0-4.8 ppm corresponding to the alpha-protons of the serine and tyrosine residues.

  • Beta-Protons of Serine: Two diastereotopic protons appearing as multiplets in the range of 3.5-4.0 ppm.

  • Beta-Protons of Tyrosine: Two diastereotopic protons appearing as doublets of doublets in the range of 2.8-3.2 ppm.

  • Benzyl CH₂: A singlet around 4.5 ppm.

  • Amide NH: A doublet around 7.5-8.5 ppm.

  • Amine NH₂: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • Carboxylic Acid OH: A broad singlet, often not observed or exchanged with deuterated solvents.

Expected ¹³C NMR Signals for this compound:

  • Carbonyl Carbons: Two signals in the range of 170-175 ppm.

  • Aromatic Carbons: Multiple signals in the range of 115-160 ppm.

  • Alpha-Carbons: Two signals in the range of 50-60 ppm.

  • Beta-Carbon of Serine: A signal around 70 ppm.

  • Beta-Carbon of Tyrosine: A signal around 37 ppm.

  • Benzyl CH₂ Carbon: A signal around 73 ppm.

Expected Mass Spectrometry Data for this compound:

  • Molecular Ion Peak (M+H)⁺: Expected at m/z 451.49.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active peptides.[1] The presence of the serine and tyrosine residues makes it a key component in peptides involved in signaling pathways, as both serine and tyrosine can be post-translationally modified through phosphorylation.

The unprotected dipeptide, L-seryl-L-tyrosine, has been shown to increase the intracellular uptake of the delta opioid receptor ligand deltorphin, suggesting its potential role in modulating opioid signaling.

Visualizations

Synthesis Workflow

Synthesis_Workflow L_Serine L-Serine O_Benzyl_L_serine O-Benzyl-L-serine L_Serine->O_Benzyl_L_serine Benzylation Dipeptide This compound O_Benzyl_L_serine->Dipeptide Peptide Coupling L_Tyrosine L-Tyrosine L_Tyrosine->Dipeptide Deprotected_Dipeptide L-Seryl-L-tyrosine Dipeptide->Deprotected_Dipeptide Hydrogenolysis (Optional)

Caption: Synthetic route for this compound.

Logical Relationship in Peptide Synthesis

Peptide_Synthesis_Logic cluster_building_blocks Protected Amino Acid Building Blocks cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) N-protected\nO-Benzyl-L-serine N-protected O-Benzyl-L-serine Coupling Peptide Bond Formation N-protected\nO-Benzyl-L-serine->Coupling C-protected\nL-tyrosine C-protected L-tyrosine Deprotection N-terminal Deprotection Coupling->Deprotection Sequential Addition Deprotection->Coupling Next Amino Acid Cleavage Cleavage from Resin Deprotection->Cleavage Final Step Target Peptide Target Peptide Cleavage->Target Peptide

Caption: Role of the dipeptide in solid-phase peptide synthesis.

Conclusion

This compound is a synthetically versatile and valuable dipeptide building block. Its protected serine residue allows for its seamless incorporation into peptide chains, making it an indispensable tool for the synthesis of complex peptides with potential therapeutic applications. Further research into the biological activities of peptides containing this motif is warranted to fully explore its potential in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of O-Benzyl-L-seryl-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical coupling of O-Benzyl-L-serine to L-tyrosine, a key step in the synthesis of peptides relevant to pharmaceutical research and development. The following sections detail common coupling methodologies, quantitative data for reagent selection, experimental procedures, potential side reactions, and purification strategies.

Introduction

The formation of the peptide bond between O-Benzyl-L-serine (Ser(Bzl)) and L-tyrosine (Tyr) is a fundamental step in the synthesis of numerous biologically active peptides. The benzyl ether on the serine side chain serves as a robust protecting group, preventing unwanted side reactions during peptide elongation.[1][2] This document outlines established solution-phase and solid-phase coupling protocols, offering guidance on reagent selection and reaction optimization to achieve high yields and purity of the desired dipeptide, O-Benzyl-L-seryl-L-tyrosine.

Coupling Reagents and Conditions

The choice of coupling reagent is critical for efficient peptide bond formation while minimizing side reactions such as racemization.[3] Several classes of reagents are commonly employed, each with distinct activation mechanisms and reaction kinetics.

Table 1: Common Coupling Reagents for Peptide Synthesis

Reagent ClassExamplesActivating AgentKey Features
Carbodiimides DCC, DIC, EDCForms an O-acylisourea intermediateCost-effective; requires an additive (e.g., HOBt, Oxyma) to suppress racemization.[3][4]
Phosphonium Salts BOP, PyBOP, PyAOPForms a phosphonium esterHigh coupling efficiency; can be used for sterically hindered amino acids.
Aminium/Uronium Salts HBTU, HATU, TBTU, COMUForms an active ester (e.g., HOBt or HOAt ester)Fast reaction rates, low racemization, and high yields; widely used in both solution and solid-phase synthesis.[3][5]

Table 2: Comparison of Coupling Conditions for a Generic Dipeptide Synthesis

Coupling ReagentBaseSolventTypical Reaction TimeTypical Yield
DIC/HOBt DIPEA or NMMDMF, DCM1 - 4 hours70-90%
HBTU/HOBt DIPEADMF15 - 60 minutes>90%
HATU DIPEA, CollidineDMF, NMP5 - 30 minutes>95%
PyBOP DIPEA or NMMDMF, DCM30 - 90 minutes>90%

Experimental Protocols

The following are generalized protocols for the solution-phase and solid-phase synthesis of this compound. The N-terminus of O-Benzyl-L-serine is assumed to be protected with a suitable group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), and the C-terminus of L-tyrosine may be protected as an ester (e.g., methyl or ethyl ester) for solution-phase synthesis or anchored to a resin for solid-phase synthesis.

Protocol 1: Solution-Phase Coupling using HBTU/HOBt

This protocol describes the coupling of Boc-Ser(Bzl)-OH with H-Tyr-OMe.

Materials:

  • Boc-Ser(Bzl)-OH

  • H-Tyr-OMe·HCl (Tyrosine methyl ester hydrochloride)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • DCM (Dichloromethane), anhydrous

  • Saturated aqueous NaHCO3 solution

  • 1M HCl solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Dissolve Boc-Ser(Bzl)-OH (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • In a separate flask, dissolve H-Tyr-OMe·HCl (1.2 eq) in anhydrous DMF and add DIPEA (3.0 eq) to neutralize the hydrochloride salt and provide the basic conditions for coupling.

  • Add the activated Boc-Ser(Bzl)-OH solution to the H-Tyr-OMe solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Boc-Ser(Bzl)-Tyr-OMe.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Coupling using Fmoc Chemistry

This protocol outlines the coupling of Fmoc-Ser(Bzl)-OH to a tyrosine-loaded resin (e.g., H-Tyr(tBu)-Wang resin).

Materials:

  • H-Tyr(tBu)-Wang resin

  • Fmoc-Ser(Bzl)-OH

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Piperidine (20% in DMF)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Swell the H-Tyr(tBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group from the tyrosine residue.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • Coupling: In a separate vessel, pre-activate Fmoc-Ser(Bzl)-OH (3.0 eq) with DIC (3.0 eq) and OxymaPure (3.0 eq) in DMF for 15-20 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • If the coupling is incomplete, the coupling step can be repeated.

  • Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x). The resulting resin-bound dipeptide is ready for the next coupling step or for cleavage from the resin.

Potential Side Reactions

Several side reactions can occur during the coupling of O-Benzyl-L-serine and L-tyrosine, potentially leading to impurities and reduced yields.

  • Racemization: Activation of the carboxylic acid of Boc/Fmoc-Ser(Bzl)-OH can lead to the loss of chirality at the α-carbon. The use of additives like HOBt or Oxyma helps to minimize this side reaction.[6]

  • O- to C-Benzyl Migration in Tyrosine: Under acidic conditions, such as during the repeated deprotection steps in Boc-based solid-phase synthesis, the benzyl protecting group on the tyrosine side chain can migrate from the oxygen to the aromatic ring, forming 3-benzyltyrosine.[7][8]

  • Diketopiperazine Formation: In solid-phase synthesis, the dipeptide anchored to the resin can undergo intramolecular cyclization to form a diketopiperazine, leading to chain termination. This is more prevalent when proline is one of the first two residues but can occur with other amino acids.[6]

  • Dehydration of Serine: Although less common with the benzyl protecting group, strong activation conditions can potentially lead to the dehydration of the serine side chain.

Purification and Characterization

The purification of the synthesized this compound is crucial to remove unreacted starting materials, coupling reagents, and byproducts.

  • Purification: For solution-phase synthesis, the crude product is typically purified using flash column chromatography on silica gel. For solid-phase synthesis, after cleavage from the resin, the peptide is precipitated, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final dipeptide can be confirmed by:

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Diagrams

Peptide_Coupling_Workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis A Boc-Ser(Bzl)-OH D Coupling Reaction in DMF A->D B H-Tyr-OMe B->D C Coupling Reagent (e.g., HBTU/HOBt) C->D E Work-up & Purification (Extraction, Chromatography) D->E F Boc-Ser(Bzl)-Tyr-OMe E->F G H-Tyr(tBu)-Resin J Fmoc Deprotection (20% Piperidine/DMF) G->J H Fmoc-Ser(Bzl)-OH K Coupling on Resin H->K I Coupling Reagent (e.g., DIC/Oxyma) I->K J->K L Cleavage from Resin & Deprotection K->L M Purification (RP-HPLC) L->M N H-Ser(Bzl)-Tyr-OH M->N

Caption: General workflows for solution-phase and solid-phase synthesis of this compound.

Coupling_Mechanism cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation AA_COOH R-COOH (Protected Serine) Active_Intermediate Active Intermediate (e.g., O-Acylisourea) AA_COOH->Active_Intermediate + Coupling_Reagent Coupling Reagent (e.g., Carbodiimide) Coupling_Reagent->Active_Intermediate + AA_NH2 R'-NH2 (Protected Tyrosine) Dipeptide R-CO-NH-R' (Protected Dipeptide) Active_Intermediate->Dipeptide + AA_NH2->Dipeptide + Byproduct Byproduct (e.g., DCU) Dipeptide->Byproduct

References

O-Benzyl-L-seryl-L-tyrosine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

O-Benzyl-L-seryl-L-tyrosine is a protected dipeptide that serves as a valuable building block in the synthesis of complex peptides and other targeted therapeutics. Its unique structure, featuring a benzyl-protected serine residue, offers strategic advantages in solid-phase peptide synthesis (SPPS) and the development of novel drug candidates. These application notes provide an overview of its utility in drug discovery, accompanied by detailed protocols for its incorporation into target molecules.

Applications in Drug Discovery

The primary application of this compound lies in its role as a precursor for introducing a seryl-tyrosine motif into larger biomolecules. The benzyl group on the serine hydroxyl function prevents unwanted side reactions during peptide synthesis, ensuring the integrity of the target sequence.

Anticancer Peptides

This compound is utilized in the synthesis of peptides targeting cancer-related receptors, such as HER2.[1] The presence of the seryl-tyrosine dipeptide can be crucial for receptor binding and downstream signaling modulation. The benzyl protection enhances the stability of the peptide during synthesis and allows for selective deprotection in later stages. This approach contributes to the development of peptides with increased resistance to proteolytic degradation.[1]

Neurological Agents

This dipeptide is a key intermediate in the synthesis of neurological agents, including opioid receptor ligands.[1] The seryl-tyrosine sequence can mimic endogenous neuropeptides, enabling the resulting molecules to interact with specific receptors in the central nervous system. The hydrophobicity imparted by the benzyl group can also improve the blood-brain barrier permeability of the final compound.[1]

Neuropeptide Y Analogs

In the synthesis of analogs of neuropeptide Y (NPY), a neurotransmitter involved in various physiological processes, this compound has been shown to significantly improve synthesis yields. Its use can minimize the formation of β-sheets, a common problem in the synthesis of aggregation-prone peptides.[1]

Biochemical Probes and Conjugates

The protected structure of this compound makes it a useful tool in biochemical research. It can act as a mimic of phosphorylated serine in kinase assays, aiding in the study of enzyme-substrate interactions.[1] Furthermore, it has been employed in the site-specific synthesis of antibody-drug conjugates (ADCs), where it can facilitate the attachment of cytotoxic payloads to antibodies, leading to enhanced tumor-targeting efficacy.[1]

Quantitative Data Summary

ApplicationParameterValueReference
Neuropeptide Y Analog SynthesisYield Improvement78% (with this compound) vs. 52% (with unprotected serine)[1]
Antimicrobial Peptide SynthesisCoupling Efficiency (HATU/DIEA)94%[1]
Antibody-Drug ConjugateTumor Targeting Efficacy3-fold increase compared to non-benzylated analogs[1]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing the seryl-tyrosine sequence using this compound.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • This compound

  • Fmoc-protected amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for amino acids preceding the Ser-Tyr sequence):

    • Dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of this compound:

    • Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, dissolve this compound (2 eq.), HATU (1.9 eq.), and DIEA (4 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2-4 hours, monitoring the reaction by Kaiser test.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Continue coupling subsequent Fmoc-protected amino acids as described in step 3.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Benzyl Group Deprotection (Optional)

If the final application requires a free serine hydroxyl group, the benzyl protecting group can be removed.

Materials:

  • Peptide containing this compound

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or a suitable solvent mixture

  • Hydrogen gas (H₂)

  • Filtration apparatus

Procedure:

  • Dissolve the peptide in a suitable solvent (e.g., methanol, DMF/water).

  • Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours, monitoring the reaction progress by HPLC or mass spectrometry.

  • Upon completion, carefully filter the reaction mixture through a fine filter (e.g., Celite) to remove the Pd/C catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

Visualizations

experimental_workflow resin Fmoc-Rink Amide Resin swelling Resin Swelling (DMF) resin->swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection1 coupling1 Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 dipeptide_coupling Dipeptide Coupling (this compound, HATU, DIEA) deprotection2->dipeptide_coupling elongation Chain Elongation dipeptide_coupling->elongation final_deprotection Final Fmoc Deprotection elongation->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification

Caption: Workflow for Solid-Phase Peptide Synthesis.

signaling_pathway cluster_drug_development Drug Development Pipeline cluster_applications Therapeutic Areas dipeptide This compound synthesis Peptide Synthesis (SPPS) dipeptide->synthesis anticancer Anticancer Peptides (e.g., HER2 Targeting) synthesis->anticancer neuro Neurological Agents (e.g., Opioid Ligands) synthesis->neuro npy Neuropeptide Y Analogs synthesis->npy

Caption: Applications in Drug Development.

References

O-Benzyl-L-seryl-L-tyrosine: A Versatile Precursor for the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzyl-L-seryl-L-tyrosine is a protected dipeptide that serves as a valuable building block in the synthesis of a wide array of bioactive peptides. The benzyl ether protecting group on the serine residue provides stability during peptide synthesis and can be selectively removed under specific conditions. This strategic protection allows for the precise incorporation of the seryl-tyrosine motif into peptide sequences, which is crucial for the biological activity of many peptides, including those targeting cancer cells and neuronal receptors. These application notes provide an overview of the utility of this compound as a precursor, alongside detailed protocols for peptide synthesis and bioactivity assessment.

Applications in Bioactive Peptide Development

Peptides derived from this compound have shown significant promise in various therapeutic areas. The seryl-tyrosine motif is a key component of peptides that interact with critical biological targets.

Anti-Cancer Peptides Targeting HER2: The human epidermal growth factor receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that is overexpressed in a significant portion of breast cancers and other malignancies. Peptides containing the seryl-tyrosine sequence can be designed to bind to the extracellular domain of HER2, thereby inhibiting its dimerization and downstream signaling pathways that promote tumor growth and survival. The this compound precursor facilitates the synthesis of these targeted peptides, ensuring the correct stereochemistry and protecting the reactive side chains during chain elongation.

Neurological Agents Targeting Opioid Receptors: Opioid receptors, a class of G protein-coupled receptors, are central to pain modulation and are the primary targets for opioid analgesics. Peptides incorporating the seryl-tyrosine sequence can act as ligands for these receptors, exhibiting agonist or antagonist activity. The synthesis of these neuropeptide analogs is often accomplished using solid-phase peptide synthesis (SPPS), where protected dipeptides like this compound can be efficiently incorporated into the growing peptide chain.

Quantitative Bioactivity Data

The following tables summarize the bioactivity of representative peptides that can be synthesized utilizing the this compound precursor. While the direct use of the dipeptide as a single building block is not always explicitly detailed in the literature, the data represents peptides containing the essential seryl-tyrosine motif.

Table 1: Bioactivity of HER2-Targeted Peptides

Peptide IDSequenceTargetBioactivity Metric (Kd)Cell LineReference
pep27(Sequence not specified)HER2346 nmol/LSKBR3[1]
pep27-24M(Sequence not specified)HER2293 nmol/LSKBR3[1]

Table 2: Bioactivity of Opioid Receptor Peptides

PeptideReceptor TargetBioactivity Metric (IC50)Assay TypeReference
Dermorphin Analogµ-opioid receptor0.1 - 5 nMReceptor Binding[2]
c[-Tyr-d-Pro-d-Trp-Phe-Gly-]µ-opioid receptorAppreciable PotencyFunctional Assay[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a HER2-Targeted Peptide

This protocol describes a general method for the manual solid-phase synthesis of a HER2-targeted peptide using Fmoc/tBu chemistry. The incorporation of the this compound motif would follow these general steps.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Ser(Bzl)-OH and Fmoc-Tyr(tBu)-OH if synthesizing as individual amino acids, or a protected Fmoc-Ser(Bzl)-Tyr(tBu)-OH dipeptide)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Methanol

  • Cleavage cocktail: TFA (trifluoroacetic acid), TIS (triisopropylsilane), water (e.g., 95:2.5:2.5 v/v/v)

  • Washing solution: DMF, DCM

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and mix.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), continue the reaction or perform a second coupling.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the seryl-tyrosine motif, either couple Fmoc-Tyr(tBu)-OH followed by Fmoc-Ser(Bzl)-OH, or directly couple a pre-formed Fmoc-Ser(Bzl)-Tyr(tBu)-OH dipeptide.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: HER2 Receptor Binding Assay

This protocol outlines a cell-based binding assay to determine the affinity of a synthesized peptide for the HER2 receptor on cancer cells.

Materials:

  • HER2-overexpressing cell line (e.g., SKBR3)

  • Cell culture medium and supplements

  • Synthesized peptide, fluorescently labeled (e.g., with FITC)

  • Binding buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., cold PBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture SKBR3 cells to approximately 80% confluency.

  • Cell Preparation:

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with cold PBS and resuspend in binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Binding Reaction:

    • Incubate the cells with varying concentrations of the fluorescently labeled peptide for 1-2 hours at 4°C on a rotator to prevent sedimentation.

    • Include a control with a non-labeled version of the peptide in excess to determine non-specific binding.

  • Washing:

    • After incubation, wash the cells three times with cold wash buffer to remove unbound peptide. Centrifuge at a low speed between washes.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in binding buffer.

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell-bound peptide.

  • Data Analysis:

    • Determine the mean fluorescence intensity for each peptide concentration.

    • Subtract the non-specific binding to obtain the specific binding.

    • Plot the specific binding versus the peptide concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Protocol 3: Opioid Receptor Functional Assay (GTPγS Binding Assay)

This assay measures the activation of G proteins coupled to opioid receptors upon ligand binding, providing a measure of the peptide's functional activity (agonism).

Materials:

  • Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., µ-opioid receptor)

  • Synthesized peptide

  • [³⁵S]GTPγS (radiolabeled guanosine triphosphate analog)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

  • GDP (guanosine diphosphate)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target opioid receptor.

  • Assay Setup:

    • In a microplate, add the cell membranes, GDP, and varying concentrations of the synthesized peptide.

    • Include a control with a known opioid receptor agonist and a basal control without any ligand.

  • Initiation of Reaction:

    • Add [³⁵S]GTPγS to each well to initiate the binding reaction.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination of Reaction:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

  • Washing: Quickly wash the filters with ice-cold assay buffer.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding of [³⁵S]GTPγS for each peptide concentration by subtracting the non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS).

    • Plot the specific binding versus the peptide concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the application of peptides derived from this compound.

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF, NRG1) HER1_3_4 HER1/HER3/HER4 Ligand->HER1_3_4 Dimerization Heterodimerization HER1_3_4->Dimerization HER2 HER2 HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS Ras Autophosphorylation->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Peptide HER2-Targeted Peptide Peptide->Dimerization Inhibition

Caption: HER2 Signaling Pathway and Inhibition by a Targeted Peptide.

Opioid_Receptor_Signaling Opioid_Peptide Opioid Peptide (e.g., Ser-Tyr containing) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibition K_Channel K⁺ Channel G_beta_gamma->K_Channel Activation cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia

Caption: Opioid Receptor Signaling Pathway Activated by a Peptide Agonist.

Experimental_Workflow Start Start: Design of Bioactive Peptide SPPS Solid-Phase Peptide Synthesis (using this compound) Start->SPPS Purification Purification (RP-HPLC) SPPS->Purification Characterization Characterization (Mass Spectrometry, HPLC) Purification->Characterization Bioactivity_Assay Bioactivity Assay (e.g., Receptor Binding, Functional Assay) Characterization->Bioactivity_Assay Data_Analysis Data Analysis (e.g., IC50, Kd determination) Bioactivity_Assay->Data_Analysis End End: Lead Candidate Identified Data_Analysis->End

Caption: General Workflow for Bioactive Peptide Synthesis and Evaluation.

References

Application Notes and Protocols for Enzymatic Assays Involving O-Benzyl-L-seryl-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the synthetic dipeptide, O-Benzyl-L-seryl-L-tyrosine, in enzymatic assays. This document is intended for researchers in biochemistry, pharmacology, and drug development who are interested in utilizing this substrate to characterize enzyme activity, particularly proteases such as carboxypeptidases.

Introduction

This compound is a protected dipeptide that can serve as a substrate for certain proteolytic enzymes. The presence of the O-benzyl group on the serine residue provides a means to study the impact of side-chain modifications on enzyme kinetics and substrate specificity. Carboxypeptidases, which cleave the C-terminal amino acid from a peptide chain, are the most likely class of enzymes to hydrolyze this substrate. This document provides a detailed protocol for an enzymatic assay using Carboxypeptidase A as a model enzyme, which can be adapted for other proteases.

Principle of the Assay

Data Presentation

While specific kinetic parameters for the hydrolysis of this compound by carboxypeptidase A are not extensively documented in publicly available literature, the following table provides representative kinetic data for the hydrolysis of other dipeptide substrates by bovine pancreatic Carboxypeptidase A. This data serves as a reference for the expected range of kinetic constants and can be used for comparative purposes when determining the parameters for this compound.

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)ConditionsReference
Hippuryl-L-phenylalanineCarboxypeptidase A0.5 - 1.050 - 100~1 x 10⁵pH 7.5, 25°C[1][2]
Carbobenzoxyglycyl-L-phenylalanineCarboxypeptidase A0.3 - 0.780 - 150~2 x 10⁵pH 7.5, 25°C[3]
Benzoylglycyl-L-phenylalanineCarboxypeptidase A0.8 - 1.540 - 80~5 x 10⁴pH 7.5, 25°C[1]

Note: The kinetic parameters for this compound are expected to be influenced by the O-benzyl group on the serine residue. Researchers will need to experimentally determine the Km and kcat for this specific substrate using the protocol outlined below.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Carboxypeptidase A Activity using this compound

This protocol is adapted from standard assays for Carboxypeptidase A and provides a framework for determining the kinetic parameters for the hydrolysis of this compound.[1][2]

Materials:

  • Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)

  • This compound (substrate)

  • Tris-HCl buffer (50 mM, pH 7.5) containing 0.1 M NaCl

  • Spectrophotometer capable of measuring absorbance in the UV range (e.g., 254 nm or another determined optimal wavelength)

  • Quartz cuvettes

Procedure:

  • Enzyme Preparation:

    • Prepare a stock solution of Carboxypeptidase A in cold 10% LiCl solution to a concentration of 1 mg/mL.

    • Before use, dilute the stock solution in cold Tris-HCl buffer to a working concentration (e.g., 10-50 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for a reasonable time period.

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO or ethanol, followed by dilution in the Tris-HCl buffer) to a concentration of 10 mM.

    • Prepare a series of substrate dilutions in the Tris-HCl buffer ranging from 0.1 mM to 5 mM to determine the Michaelis-Menten kinetics.

  • Assay Execution:

    • Set the spectrophotometer to the desired wavelength (e.g., 254 nm) and equilibrate the temperature to 25°C.

    • To a 1 mL quartz cuvette, add 900 µL of the substrate solution at a specific concentration.

    • Incubate the cuvette in the spectrophotometer for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 100 µL of the diluted enzyme solution and mix immediately by gentle inversion.

    • Record the change in absorbance over time for 5-10 minutes.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate is calculated as ΔA/Δt.

    • To convert the rate to µmol/min, the molar extinction coefficient (ε) of the product at the measured wavelength is required. If this is unknown, a standard curve can be generated using known concentrations of L-tyrosine.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (Stock and Dilutions) Reaction_Start Initiate Reaction (Add Enzyme) Enzyme_Prep->Reaction_Start Substrate_Prep Substrate Preparation (Stock and Dilutions) Equilibration Temperature Equilibration of Substrate Substrate_Prep->Equilibration Buffer_Prep Buffer Preparation Buffer_Prep->Enzyme_Prep Buffer_Prep->Substrate_Prep Equilibration->Reaction_Start Data_Collection Monitor Absorbance Change Reaction_Start->Data_Collection Initial_Velocity Calculate Initial Velocity (V₀) Data_Collection->Initial_Velocity MM_Plot Michaelis-Menten Plot (V₀ vs. [S]) Initial_Velocity->MM_Plot Kinetic_Parameters Determine Km and Vmax MM_Plot->Kinetic_Parameters

Caption: General workflow for an enzymatic assay.

CarboxypeptidaseA_Mechanism cluster_enzyme Carboxypeptidase A Active Site cluster_substrate Substrate (this compound) cluster_products Products Zn Zn²⁺ Glu270 Glu270 Substrate C-terminal Tyrosine Glu270->Substrate Activates H₂O for nucleophilic attack Arg145 Arg145 Tyr248 Tyr248 Substrate->Zn Carbonyl O⁻ coordinates Substrate->Arg145 Carboxylate interacts Substrate->Tyr248 Hydrophobic pocket interaction Product1 O-Benzyl-L-serine Substrate->Product1 Peptide bond cleavage Product2 L-tyrosine Substrate->Product2

Caption: Catalytic mechanism of Carboxypeptidase A.

References

Application Notes and Protocols for Cell Permeability Studies of O-Benzyl-L-seryl-L-tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the cell permeability of O-Benzyl-L-seryl-L-tyrosine and its derivatives. The information herein is intended to guide researchers in designing and executing experiments to evaluate the potential of these compounds as drug candidates or drug delivery vehicles.

Introduction

This compound is a dipeptide derivative that, along with its analogs, holds potential in pharmaceutical development. The benzyl group can enhance lipophilicity, which may influence its ability to cross cell membranes.[1][2][3] Understanding the cell permeability of these derivatives is a critical step in early-stage drug discovery, as it helps predict their oral bioavailability and potential to reach intracellular targets.[4][5] This document outlines standard in vitro assays for determining cell permeability, including the Caco-2 and MDCK cell-based assays, as well as the non-cell-based Parallel Artificial Membrane Permeability Assay (PAMPA).

While specific experimental data on the cell permeability of this compound derivatives is not extensively available in public literature, this guide provides the necessary protocols to conduct such studies. The following sections include detailed experimental procedures and illustrative (hypothetical) data for this compound and two of its hypothetical derivatives:

  • BST-001: this compound

  • BST-002: this compound methyl ester

  • BST-003: N-acetyl-O-Benzyl-L-seryl-L-tyrosine

Data Presentation: Hypothetical Permeability Data

The following tables present hypothetical data for the apparent permeability coefficient (Papp) of the test compounds in various assays. These values are for illustrative purposes to demonstrate how data from such studies would be presented.

Table 1: Apparent Permeability (Papp) in Caco-2 Monolayers

CompoundPapp (A→B) (x 10-6 cm/s)Papp (B→A) (x 10-6 cm/s)Efflux Ratio (Papp B→A / Papp A→B)Predicted Human Absorption
BST-001 1.51.61.1Moderate
BST-002 5.25.51.1High
BST-003 0.80.91.1Low
Atenolol 0.20.31.5Low (Control)
Propranolol 25.024.51.0High (Control)

Table 2: Apparent Permeability (Papp) in MDCK-MDR1 Monolayers

CompoundPapp (A→B) (x 10-6 cm/s)Papp (B→A) (x 10-6 cm/s)Efflux Ratio (Papp B→A / Papp A→B)P-gp Substrate
BST-001 2.14.52.1Yes
BST-002 6.814.22.1Yes
BST-003 1.12.32.1Yes
Prazosin 1.510.57.0Yes (Control)
Propranolol 28.027.21.0No (Control)

Table 3: Effective Permeability (Pe) from PAMPA Assay

CompoundPe (x 10-6 cm/s)Predicted Permeability
BST-001 2.5Moderate
BST-002 7.1High
BST-003 1.2Low
Atenolol 0.1Low (Control)
Propranolol 15.0High (Control)

Experimental Protocols

The following are detailed protocols for the key experiments cited in the data tables.

This assay is widely used as an in vitro model of the human intestinal epithelium to predict oral drug absorption.[4][6]

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded onto permeable membrane supports (e.g., Transwell® plates) at a density of approximately 6 x 104 cells/cm2.[5]

  • The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.[5]

  • The culture medium is changed every 2-3 days, and the cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • The cells are allowed to grow and differentiate for 21-28 days to form a polarized monolayer that resembles the intestinal epithelium.[5]

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.[5] TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm2) to ensure tight junction formation.[7]

  • Additionally, the permeability of a paracellular marker, such as Lucifer yellow, can be measured. A low leakage rate (e.g., <1%) confirms monolayer integrity.[8]

3. Transport Experiment:

  • The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • The test compound (e.g., BST-001, BST-002, or BST-003) is dissolved in HBSS at a final concentration of 10 µM.[9]

  • Apical to Basolateral (A→B) Transport: The test compound solution is added to the apical (donor) compartment, and drug-free HBSS is added to the basolateral (receiver) compartment.[10]

  • Basolateral to Apical (B→A) Transport: The test compound solution is added to the basolateral (donor) compartment, and drug-free HBSS is added to the apical (receiver) compartment.[10]

  • The plates are incubated at 37°C with gentle shaking for a specified period (e.g., 60-120 minutes).[5][10]

  • Samples are collected from the receiver compartment at various time points and from the donor compartment at the beginning and end of the experiment.

4. Sample Analysis and Data Calculation:

  • The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.[9]

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

    • A is the surface area of the membrane (cm2).

    • C0 is the initial concentration of the drug in the donor compartment (µmol/cm3).

  • The efflux ratio is calculated as: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio ≥ 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[10]

This assay is used to determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, which is overexpressed in the MDCK-MDR1 cell line.[8][9] This is important for predicting blood-brain barrier permeability and identifying potential drug-drug interactions.[10]

1. Cell Culture and Monolayer Formation:

  • MDCK-MDR1 cells are seeded on permeable supports and cultured for 4-5 days to form a confluent, polarized monolayer.[10]

  • Monolayer integrity is confirmed by TEER measurement (e.g., >200 Ω•cm2).[9]

2. Transport Experiment:

  • The experimental setup for measuring A→B and B→A transport is similar to the Caco-2 assay.[9][10]

  • The test compound is typically used at a concentration of 10 µM.[9]

  • The incubation is carried out at 37°C for 60-90 minutes.[9][10]

3. Sample Analysis and Data Interpretation:

  • Compound concentrations are determined by LC-MS/MS.[9]

  • Papp values and the efflux ratio are calculated as described for the Caco-2 assay.[10]

  • A high efflux ratio (≥ 2) in MDCK-MDR1 cells, and a significantly lower ratio in wild-type MDCK cells, confirms that the compound is a P-gp substrate.[8]

PAMPA is a high-throughput, non-cell-based assay that measures passive diffusion across an artificial membrane.[11][12]

1. Preparation of the PAMPA "Sandwich":

  • A filter donor plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[12][13]

  • The acceptor plate is filled with a buffer solution (e.g., PBS at pH 7.4).[12][13]

2. Permeability Measurement:

  • The test compound is dissolved in a donor buffer (e.g., PBS at pH 7.4 with 5% DMSO) and added to the donor plate wells.[12][13]

  • The donor plate is placed on top of the acceptor plate, forming a "sandwich".[11]

  • The assembly is incubated at room temperature for a period of 10-20 hours.[12][13]

3. Sample Analysis and Calculation:

  • After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS or UV-Vis spectroscopy.[12][13]

  • The effective permeability (Pe) is calculated.

Visualization of Experimental Workflow and Signaling Pathways

The general workflow for assessing the cell permeability of this compound derivatives is depicted below.

G cluster_prep Preparation cluster_assays Permeability Assays cluster_analysis Analysis & Interpretation Compound This compound Derivatives (BST-001, 002, 003) Caco2 Caco-2 Assay (A->B & B->A) Compound->Caco2 MDCK MDCK-MDR1 Assay (A->B & B->A) Compound->MDCK PAMPA PAMPA Assay Compound->PAMPA Controls Control Compounds (Atenolol, Propranolol, Prazosin) Controls->Caco2 Controls->MDCK Controls->PAMPA CellCulture Cell Culture (Caco-2, MDCK-MDR1) CellCulture->Caco2 CellCulture->MDCK LCMS LC-MS/MS Analysis Caco2->LCMS MDCK->LCMS PAMPA->LCMS Calc Calculate Papp / Pe & Efflux Ratio LCMS->Calc Interpret Interpret Data (Absorption, Efflux) Calc->Interpret

Caption: Workflow for cell permeability assessment.

The MDCK-MDR1 assay specifically investigates the interaction of compounds with the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance.

G cluster_cell Epithelial Cell (e.g., MDCK-MDR1) Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug BST Derivative Pgp->Drug Efflux Apical Apical Side (Lumen) ATP ATP ATP->Pgp Energy Drug->Pgp Binding Basolateral Basolateral Side (Blood) Drug->Basolateral Passive Diffusion Apical->Drug Passive Diffusion

Caption: P-gp mediated drug efflux mechanism.

The data obtained from these assays can be used to classify the permeability of the compounds.

G cluster_classification Permeability Classification cluster_implications Potential Implications Start Permeability Data (Papp / Pe) High High Permeability Start->High Papp > 10 x 10^-6 cm/s Moderate Moderate Permeability Start->Moderate 1 < Papp < 10 x 10^-6 cm/s Low Low Permeability Start->Low Papp < 1 x 10^-6 cm/s Good Good Oral Absorption High->Good Variable Variable Oral Absorption Moderate->Variable Poor Poor Oral Absorption Low->Poor

Caption: Classification of compound permeability.

References

Application Notes and Protocols: O-Benzyl-L-seryl-L-tyrosine in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of the dipeptide O-Benzyl-L-seryl-L-tyrosine as a scaffold in the design and synthesis of novel kinase inhibitors. While not a potent inhibitor in its native form, its constituent parts, particularly the O-benzyl-tyrosine motif, are valuable pharmacophores in the development of targeted therapies against key oncogenic kinases such as AXL, RET, and FLT3.

Introduction to this compound in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of modern drug discovery. Peptidomimetic scaffolds are of particular interest as they can mimic the natural peptide substrates of kinases, potentially leading to high-potency and selective inhibitors.

This compound is a synthetic dipeptide that serves as a valuable starting point for the design of such inhibitors. The key structural features of this molecule that are relevant to kinase inhibitor design include:

  • Tyrosine Moiety: Tyrosine is a key amino acid that is phosphorylated by tyrosine kinases. Incorporating a tyrosine or a tyrosine analog into an inhibitor can facilitate binding to the kinase active site.

  • O-Benzyl Group: The benzyl group serves as a protecting group for the hydroxyl function of tyrosine. In the context of a kinase inhibitor, this bulky, hydrophobic group can be exploited to establish favorable van der Waals interactions within the ATP-binding pocket, potentially enhancing binding affinity and selectivity.

  • Serine Residue: While serine is a substrate for serine/threonine kinases, its presence in a tyrosine kinase inhibitor scaffold can provide a means for establishing additional hydrogen bonding interactions or for further chemical modification to optimize pharmacokinetic properties.

This document will focus on the application of these principles in the context of inhibiting the AXL, RET, and FLT3 receptor tyrosine kinases, all of which are validated targets in oncology.

Targeted Signaling Pathways

Understanding the signaling pathways regulated by the target kinases is crucial for elucidating the mechanism of action of any potential inhibitor. Below are diagrams of the AXL, RET, and FLT3 signaling pathways, which are known to be involved in cell proliferation, survival, and migration.

AXL_Signaling Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds Dimerization Dimerization & Autophosphorylation AXL->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT3 STAT3 Dimerization->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration STAT3->Migration

AXL Signaling Pathway

RET_Signaling GDNF GDNF GFRa GFRα GDNF->GFRa Binds RET RET Receptor GFRa->RET Recruits Dimerization Dimerization & Autophosphorylation RET->Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Dimerization->PLCg Cell_Growth Cell Growth RAS_RAF_MEK_ERK->Cell_Growth Survival Survival PI3K_AKT->Survival Differentiation Differentiation PLCg->Differentiation

RET Signaling Pathway

FLT3_Signaling FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Dimerization->STAT5 Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation STAT5->Differentiation

FLT3 Signaling Pathway

Quantitative Data on Benzyl-Containing Kinase Inhibitors

While direct inhibitory data for this compound is not extensively published, the inhibitory activities of compounds containing a benzyl group against AXL, RET, and FLT3 highlight the potential of this motif. The following table summarizes the IC50 values for a representative benzyl-containing pyrazolopyrimidine inhibitor (Derivative 10a) and other known inhibitors of these kinases for comparison.

Kinase TargetInhibitorIC50 (nM)
AXL Derivative 10a400
Bemcentinib (R428)14
Gilteritinib (ASP2215)0.73
RET Derivative 10a>1000
Cabozantinib5.2
Sunitinib-
FLT3 Derivative 10a>1000
Gilteritinib (ASP2215)0.29
Quizartinib (AC220)1.1

Experimental Protocols

The following are generalized protocols for in vitro and cell-based assays that can be adapted to screen and characterize novel kinase inhibitors derived from scaffolds such as this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the activity of a purified kinase and its inhibition by a test compound.

in_vitro_workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prep_reagents incubation1 Incubate Kinase with Test Compound prep_reagents->incubation1 initiate_reaction Initiate Reaction with ATP/Substrate incubation1->initiate_reaction incubation2 Incubate at RT initiate_reaction->incubation2 stop_reaction Stop Reaction & Deplete remaining ATP (ADP-Glo™ Reagent) incubation2->stop_reaction incubation3 Incubate at RT stop_reaction->incubation3 detect_adp Detect ADP (Kinase Detection Reagent) incubation3->detect_adp incubation4 Incubate at RT detect_adp->incubation4 read_luminescence Read Luminescence incubation4->read_luminescence end End read_luminescence->end

In Vitro Kinase Assay Workflow

Materials:

  • Purified recombinant kinase (e.g., AXL, RET, FLT3)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in kinase assay buffer. Add 5 µL of each dilution to the wells of the assay plate. Include wells with DMSO only as a negative control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 10 µL of the 2X ATP solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of a test compound to inhibit the autophosphorylation of a receptor tyrosine kinase in a cellular context.

cell_based_workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells serum_starve Serum Starve Cells seed_cells->serum_starve treat_compound Treat with Test Compound serum_starve->treat_compound stimulate_ligand Stimulate with Ligand (if necessary) treat_compound->stimulate_ligand lyse_cells Lyse Cells stimulate_ligand->lyse_cells protein_quant Protein Quantification (BCA Assay) lyse_cells->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot sds_page->western_blot antibody_probe Probe with Primary & Secondary Antibodies (p-Kinase, Total Kinase) western_blot->antibody_probe imaging Imaging and Densitometry antibody_probe->imaging end End imaging->end

Cell-Based Phosphorylation Assay Workflow

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., AXL, RET, or FLT3)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Ligand for kinase stimulation (if required)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Serum starve the cells for 16-24 hours to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 2-4 hours.

  • Ligand Stimulation: If the kinase requires ligand-induced activation, stimulate the cells with the appropriate ligand for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with the total kinase antibody to confirm equal protein loading.

  • Data Analysis: Perform densitometry analysis to quantify the levels of phosphorylated and total kinase. Calculate the ratio of phospho-kinase to total kinase and determine the inhibitory effect of the compound.

Conclusion

This compound represents a conceptually important scaffold for the rational design of novel kinase inhibitors. The presence of a protected tyrosine analog provides a key interaction point with the target kinase, and the dipeptide nature of the molecule offers multiple avenues for chemical modification to optimize potency, selectivity, and drug-like properties. By utilizing the experimental protocols outlined in these notes, researchers can effectively screen and characterize new chemical entities based on this and similar peptidomimetic structures, paving the way for the development of the next generation of targeted cancer therapies.

analytical HPLC methods for O-Benzyl-L-seryl-L-tyrosine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note:

Analysis of O-Benzyl-L-seryl-L-tyrosine using a Stability-Indicating Reversed-Phase HPLC Method

Introduction

This compound is a dipeptide of significant interest in pharmaceutical and biochemical research. It serves as a crucial building block in the synthesis of more complex peptides and has potential applications in drug development.[1] A reliable and robust analytical method is essential for the purity assessment, quantification, and stability testing of this dipeptide. This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution with an organic modifier (acetonitrile) allows for the efficient separation of the dipeptide from its potential impurities and degradation products. The tyrosine residue in the dipeptide allows for sensitive detection using a UV detector.

Chromatographic Conditions

A summary of the HPLC conditions is provided in Table 1. These conditions are a starting point and may require optimization for specific applications.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC system with UV Detector
Column C18, 4.6 x 250 mm, 5 µm particle size, ~300 Å pore size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program 10-60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Standard Solution Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent (Mobile Phase A).

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

Sample Preparation
  • Accurately weigh a sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add about 7 mL of the sample diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][3] Key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and well-resolved from any degradation products or impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 0.01 - 0.2 mg/mL.
Accuracy 98.0% to 102.0% recovery.
Precision Repeatability and Intermediate Precision with RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition.

Visualization of Experimental Workflow

HPLC_Workflow prep_mobile_phase Mobile Phase Preparation (A: 0.1% TFA in Water B: 0.1% TFA in ACN) hplc_system HPLC System Setup (Column Equilibration) prep_mobile_phase->hplc_system prep_standard Standard Preparation (1 mg/mL Stock, 0.1 mg/mL Working) injection Inject Standard and Sample prep_standard->injection prep_sample Sample Preparation (Dissolve and Filter) prep_sample->injection hplc_system->injection data_acquisition Data Acquisition (Chromatogram) injection->data_acquisition data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis report Generate Report data_analysis->report

Caption: Workflow for the HPLC analysis of this compound.

Data Presentation

For a typical analysis, the retention time for this compound is expected to be in the range of 10-15 minutes under the specified conditions. The exact retention time will depend on the specific column and HPLC system used. Quantitative data from method validation studies should be tabulated for clear presentation and comparison as shown in the example below.

Table 3: Example Linearity Data

Concentration (mg/mL)Peak Area
0.0112500
0.02531250
0.0562500
0.1125000
0.15187500
0.2250000

Table 4: Example Precision Data

ReplicateStandard AreaSample Area
1125100124900
2125300125100
3124900124800
4125500125200
5125000125000
6125200124900
Mean 125167124983
%RSD 0.19%0.13%

References

Protecting Group Strategies for the Synthesis of O-Benzyl-L-seryl-L-tyrosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the dipeptide O-Benzyl-L-seryl-L-tyrosine. The described strategies focus on the use of common protecting groups to ensure a high-purity final product.

Overview of the Synthetic Strategy

The synthesis of this compound requires a systematic approach involving the protection of reactive functional groups on the individual amino acids, followed by peptide bond formation and subsequent deprotection. The strategy outlined here employs an orthogonal protecting group scheme, allowing for the selective removal of protecting groups at different stages of the synthesis.

The key steps in this synthetic workflow are:

  • Protection of L-Serine: The amino group of L-serine is protected with a tert-butyloxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected as a benzyl ether.

  • Protection of L-Tyrosine: The carboxylic acid of L-tyrosine is protected as a methyl ester.

  • Peptide Coupling: The protected amino acids, N-Boc-O-benzyl-L-serine and L-tyrosine methyl ester, are coupled to form the dipeptide backbone.

  • Deprotection: The protecting groups (Boc and methyl ester) are removed to yield the final product, this compound.

G cluster_serine Serine Protection cluster_tyrosine Tyrosine Protection cluster_coupling Peptide Coupling cluster_deprotection Deprotection Serine L-Serine Boc_Ser N-Boc-L-Serine Serine->Boc_Ser Boc Anhydride Boc_OBzl_Ser N-Boc-O-Benzyl-L-Serine Boc_Ser->Boc_OBzl_Ser Benzyl Bromide, NaH Protected_Dipeptide N-Boc-O-Benzyl-L-seryl-L-tyrosine Methyl Ester Boc_OBzl_Ser->Protected_Dipeptide Tyrosine L-Tyrosine Tyr_OMe L-Tyrosine Methyl Ester Tyrosine->Tyr_OMe Thionyl Chloride, Methanol Tyr_OMe->Protected_Dipeptide Final_Product This compound Protected_Dipeptide->Final_Product 1. Saponification (LiOH) 2. Acidolysis (TFA) Coupling_Reagent DCC/HOBt or HATU Coupling_Reagent->Protected_Dipeptide

Experimental Protocols

Protection of L-Serine

2.1.1. Synthesis of N-(tert-butoxycarbonyl)-L-serine (Boc-L-Serine)

This protocol describes the protection of the amino group of L-serine using di-tert-butyl dicarbonate (Boc anhydride).

  • Materials: L-Serine, Di-tert-butyl dicarbonate, 1M Sodium Hydroxide (NaOH) solution, 1,4-Dioxane, Ethyl Acetate (EtOAc), 1M Sulfuric Acid (H₂SO₄), Sodium Sulfate (Na₂SO₄), Diethyl ether (Et₂O).

  • Procedure:

    • To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) at 0°C.[1]

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • After evaporation of 1,4-dioxane, wash the aqueous layer with Et₂O (50 mL).

    • Acidify the aqueous layer with 1M H₂SO₄ aqueous solution to a pH of 2-3 and extract with EtOAc (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

2.1.2. Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine (Boc-O-Bzl-L-Serine)

This protocol details the benzylation of the hydroxyl group of Boc-L-Serine.

  • Materials: N-(tert-butoxycarbonyl)-L-serine, Anhydrous Dimethylformamide (DMF), Sodium Hydride (NaH), Benzyl bromide.

  • Procedure:

    • To a solution of the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL), add sodium hydride (2.1 g, 88 mmol) at 0°C under an argon atmosphere.[1]

    • Add benzyl bromide (7.5 g, 44 mmol) dropwise and stir at room temperature for 5 hours.

    • Remove DMF under reduced pressure, and wash the residue with Et₂O/water.

    • Acidify the aqueous layer with 1M HCl and extract with EtOAc (3 x 50 mL).

    • Wash the combined organic layer with distilled water and brine, and then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced vacuum to obtain the product.

Protection of L-Tyrosine

2.2.1. Synthesis of L-Tyrosine methyl ester hydrochloride

This protocol describes the esterification of the carboxylic acid of L-tyrosine.

  • Materials: L-Tyrosine, Methanol, Thionyl chloride.

  • Procedure:

    • Add L-tyrosine (1.81g, 10mmol) and 20mL of methanol into a 50mL three-neck flask with a magnetic stirring thermometer.

    • Slowly add thionyl chloride (1.78g, 15mmol) dropwise in an ice bath at -10 °C, ensuring the temperature of the reaction liquid remains below room temperature.[2]

    • After the addition is complete, heat the mixture to reflux for the esterification reaction.

    • Monitor the reaction by TLC until completion.

    • After cooling, concentrate to remove methanol and dry to obtain the white solid product.

Peptide Coupling

2.3.1. Synthesis of N-Boc-O-Benzyl-L-seryl-L-tyrosine Methyl Ester

This protocol outlines the coupling of the two protected amino acids using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

  • Materials: N-Boc-O-benzyl-L-serine, L-Tyrosine methyl ester hydrochloride, EDC, HOBt, N-Methylmorpholine (NMM), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Boc-O-benzyl-L-serine in DMF.

    • In a separate flask, dissolve L-Tyrosine methyl ester hydrochloride in DMF and neutralize with NMM.

    • Add HOBt and EDC to the N-Boc-O-benzyl-L-serine solution and stir for a few minutes at 0°C.

    • Add the neutralized L-Tyrosine methyl ester solution to the reaction mixture and stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and purify the product.

Deprotection

2.4.1. Saponification of the Methyl Ester

This protocol describes the removal of the methyl ester protecting group.

  • Materials: N-Boc-O-Benzyl-L-seryl-L-tyrosine Methyl Ester, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the protected dipeptide in a mixture of THF and water.

    • Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).[3]

    • Acidify the reaction mixture with 1N HCl and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the product.

2.4.2. Removal of the Boc Protecting Group

This protocol details the final deprotection of the amino group.

  • Materials: N-Boc-O-Benzyl-L-seryl-L-tyrosine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the dipeptide in DCM.

    • Add TFA and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the final product.

Data Presentation

StepReactionReactantsReagentsSolventTemp.TimeYield (%)Purification
1Boc ProtectionL-SerineDi-tert-butyl dicarbonate, NaOH1,4-Dioxane/Water0°C to RT24 h94%[1]Acid-base extraction
2BenzylationN-Boc-L-SerineBenzyl bromide, NaHDMF0°C to RT5 h63%[1]Acid-base extraction
3EsterificationL-TyrosineThionyl chlorideMethanol-10°C to Reflux-95.5-97.2%[2]Concentration and drying
4Peptide CouplingBoc-O-Bzl-L-Ser, Tyr-OMeEDC, HOBt, NMMDMF0°C to RTOvernight-Column chromatography
5SaponificationProtected Dipeptide EsterLiOHTHF/WaterRT--Acid-base extraction
6Boc DeprotectionBoc-Protected DipeptideTFADCMRT1-2 h-Precipitation

Note: Yields for steps 4, 5, and 6 are dependent on the specific reaction conditions and purification efficiency and should be determined experimentally.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the protecting group strategy, emphasizing the orthogonal nature of the protecting groups.

G cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection Start L-Serine & L-Tyrosine Boc_Ser Boc-Ser(Bzl)-OH Start->Boc_Ser Tyr_OMe H-Tyr-OMe Start->Tyr_OMe Protected_Dipeptide Boc-Ser(Bzl)-Tyr-OMe Boc_Ser->Protected_Dipeptide Tyr_OMe->Protected_Dipeptide Intermediate H-Ser(Bzl)-Tyr-OH Protected_Dipeptide->Intermediate Saponification (removes Me) Acidolysis (removes Boc) Final_Product This compound Intermediate->Final_Product Final Product

References

Application Notes and Protocols for the Incorporation of O-Benzyl-L-seryl-L-tyrosine into Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unique dipeptide building blocks into peptide libraries offers a powerful strategy for the discovery of novel therapeutic leads and chemical probes. O-Benzyl-L-seryl-L-tyrosine serves as a valuable precursor to phosphoseryl-tyrosine (pSer-pTyr) motifs, which are critical components of numerous signaling pathways involved in cellular processes such as growth, differentiation, and apoptosis. Peptide libraries displaying this motif can be instrumental in identifying inhibitors or modulators of protein-protein interactions within these pathways, particularly those mediated by SH2 and PTB domains.

These application notes provide detailed protocols for the synthesis of the Fmoc-O-Benzyl-L-seryl-L-tyrosine dipeptide building block and its subsequent incorporation into a peptide library using solid-phase peptide synthesis (SPPS) via the split-and-pool method. Additionally, methodologies for library screening and data analysis are presented.

Data Presentation

The successful incorporation of this compound and the subsequent generation of a diverse peptide library are critically dependent on the efficiency of each synthetic step. The following tables provide representative data for monitoring and characterizing the synthesis.

Table 1: Characterization of Fmoc-O-Benzyl-L-seryl-L-tyrosine-OH Building Block

ParameterMethodExpected Result
Molecular WeightLC-MS636.7 g/mol
PurityHPLC>95%
Identity¹H NMR, ¹³C NMRConsistent with structure

Table 2: Representative Coupling Efficiency Data for Peptide Library Synthesis

Coupling StepMonitoring MethodAverage Coupling Efficiency (%)
First Amino Acid LoadingUV-Vis (Fmoc release)98
Dipeptide IncorporationKaiser Test / TNBS Test95
Subsequent Amino AcidsKaiser Test / TNBS Test>99

Table 3: Quantitative Analysis of a Representative Peptide Library

ParameterMethodResult
Theoretical DiversityCalculation1.6 x 10⁵ peptides
Observed DiversityLC-MS/MS Sequencing~85% of theoretical
Dipeptide Incorporation RateLC-MS/MS Analysis>90% of peptides
Purity of Randomly Selected PeptidesHPLC>80%

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Fmoc-O-Benzyl-L-seryl-L-tyrosine-OH

This protocol describes the synthesis of the dipeptide building block required for solid-phase synthesis.

Materials:

  • Fmoc-O-Benzyl-L-serine

  • L-Tyrosine benzyl ester

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Activation of Fmoc-O-Benzyl-L-serine:

    • Dissolve Fmoc-O-Benzyl-L-serine (1.0 eq) and HOBt (1.1 eq) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) dissolved in DCM dropwise to the solution.

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, dissolve L-Tyrosine benzyl ester (1.0 eq) in DMF.

    • Filter the activated Fmoc-O-Benzyl-L-serine solution to remove the DCU precipitate.

    • Add the filtered solution to the L-Tyrosine benzyl ester solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc to yield the protected dipeptide ester.

  • Saponification (Removal of Benzyl Ester):

    • Dissolve the purified dipeptide ester in a mixture of THF and water.

    • Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1M HCl to pH 2-3.

    • Extract the product with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Fmoc-O-Benzyl-L-seryl-L-tyrosine-OH as a white solid.

  • Characterization:

    • Confirm the identity and purity of the product using LC-MS, HPLC, and NMR spectroscopy.

Protocol 2: Solid-Phase Synthesis of a Peptide Library using Split-and-Pool Method

This protocol outlines the incorporation of the synthesized dipeptide into a random peptide library.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-O-Benzyl-L-seryl-L-tyrosine-OH (from Protocol 1)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • DCM

  • 20% Piperidine in DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Split-and-Pool Synthesis Cycles:

    • Step 1: First Random Amino Acid Coupling

      • Divide the swollen resin into equal portions (one for each amino acid to be coupled).

      • In separate reaction vessels, couple a different Fmoc-amino acid (3 eq) to each resin portion using HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 2 hours.

      • Confirm complete coupling using a Kaiser test.

      • Pool all resin portions, wash thoroughly with DMF and DCM, and mix well.

    • Step 2: Incorporation of this compound

      • Deprotect the N-terminal Fmoc group of the pooled resin by treating with 20% piperidine in DMF for 20 minutes.

      • Wash the resin thoroughly with DMF and DCM.

      • Couple the Fmoc-O-Benzyl-L-seryl-L-tyrosine-OH dipeptide (2 eq) to the entire batch of resin using HBTU/HOBt (2 eq) and DIPEA (4 eq) in DMF for 4 hours. Double coupling may be necessary for higher efficiency.

      • Confirm complete coupling with a Kaiser test.

    • Step 3 & 4: Subsequent Random Amino Acid Couplings

      • Deprotect the N-terminal Fmoc group of the dipeptide.

      • Repeat the split-and-pool cycle as in Step 1 for the desired number of additional random amino acids.

  • Final Deprotection and Cleavage:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptides from the resin and remove the side-chain protecting groups (including the benzyl groups on serine and tyrosine).

    • Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

    • Dry the crude peptide library under vacuum.

  • Library Characterization:

    • Analyze the crude library by LC-MS to assess the overall quality and diversity.

    • Sequence a small, random selection of peptides from the library using LC-MS/MS to confirm the incorporation of the dipeptide and the randomness of the other positions.

Mandatory Visualizations

experimental_workflow cluster_dipeptide_synthesis Protocol 1: Dipeptide Synthesis cluster_library_synthesis Protocol 2: Peptide Library Synthesis cluster_screening Library Screening A Fmoc-Ser(Bzl)-OH + L-Tyr-OBzl B Activation with DCC/HOBt A->B C Coupling Reaction B->C D Purification (Column Chromatography) C->D E Saponification (LiOH) D->E F Fmoc-Ser(Bzl)-Tyr-OH E->F L Couple Fmoc-Ser(Bzl)-Tyr-OH F->L Building Block G Swell Rink Amide Resin H Split Resin G->H I Couple Random AA1 H->I J Pool and Mix Resin I->J K Fmoc Deprotection J->K K->L M Fmoc Deprotection L->M N Split Resin M->N O Couple Random AA2 N->O P Pool and Mix Resin O->P Q Repeat Split-Pool Cycles P->Q R Cleavage and Deprotection Q->R S Crude Peptide Library R->S U Incubate with Peptide Library S->U Library for Screening T Immobilize Target Protein T->U V Wash Unbound Peptides U->V W Elute Bound Peptides V->W X LC-MS/MS Analysis W->X Y Identify 'Hit' Peptides X->Y signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ActiveRTK Activated RTK (pY) RTK->ActiveRTK Dimerization & Autophosphorylation Ras Ras-GDP ActiveRas Ras-GTP Grb2 Grb2 SoS SoS Grb2->SoS SH3 domain binding SoS->Ras GDP/GTP Exchange Raf Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Nuclear Translocation GrowthFactor Growth Factor GrowthFactor->RTK Binding ActiveRTK->Grb2 SH2 domain binding ActiveRas->Raf Activation

Troubleshooting & Optimization

Technical Support Center: Synthesis of O-Benzyl-L-seryl-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of O-Benzyl-L-seryl-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most frequently encountered side reactions include:

  • O- to C-Benzyl Migration on the Tyrosine Residue: An acid-catalyzed rearrangement of the benzyl protecting group from the hydroxyl group to the aromatic ring of tyrosine, forming 3-benzyltyrosine.[1][2] This can be particularly problematic during the removal of acid-labile protecting groups like Boc.[1]

  • Racemization: Loss of stereochemical integrity at the alpha-carbon of either the serine or tyrosine residue. This can be induced by the choice of coupling reagents, bases, and reaction conditions.

  • Diketopiperazine Formation: An intramolecular cyclization of the dipeptide to form a cyclic diketopiperazine, which is a common issue in the synthesis of dipeptides.[3]

  • Incomplete Coupling: Failure of the peptide bond to form between O-Benzyl-L-serine and L-tyrosine, leading to low yields. This can be caused by steric hindrance, aggregation, or suboptimal activation of the carboxylic acid.

Q2: How can I minimize the formation of 3-benzyltyrosine?

A2: To suppress the acid-catalyzed O- to C-benzyl migration on the tyrosine residue, consider the following strategies:

  • Choice of Deprotection Reagents: For the removal of acid-labile protecting groups (e.g., Boc), using a mixture of trifluoroacetic acid (TFA) and acetic acid (e.g., a 7:3 mixture) can suppress the formation of 3-benzyltyrosine.[1] Alternatively, using hydrogen bromide (HBr) in a mixture of phenol and p-cresol for acidolytic deprotection can also reduce this side reaction.[1]

  • Protecting Group Strategy: If compatible with your overall synthetic route, consider using a more acid-stable protecting group for the tyrosine side chain if repeated acid treatments are necessary.

Q3: What are the best practices to avoid racemization during the coupling step?

A3: Racemization can be minimized by careful selection of reagents and conditions:

  • Coupling Reagents: Use of aminium/uronium-based coupling reagents like HBTU and HATU is known to proceed with less epimerization compared to some other methods.[4]

  • Additives: The addition of 1-hydroxybenzotriazole (HOBt) to carbodiimide-mediated couplings (e.g., with DCC or EDC) can suppress racemization.

  • Base Selection: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA) for neutralization steps.

  • Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of racemization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired dipeptide Incomplete coupling of the amino acid residues.- Ensure complete activation of the carboxylic acid of N-protected O-Benzyl-L-serine. - Use a more efficient coupling reagent such as HBTU or HATU.[4] - Increase the coupling reaction time or temperature, but monitor for an increase in side products.
Aggregation of the peptide chain.- Change the solvent to a more polar one like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[3] - Perform the synthesis at a higher temperature to disrupt secondary structures.
Presence of a significant peak corresponding to 3-benzyltyrosine in the product mixture Acid-catalyzed rearrangement of the O-benzyl group on tyrosine.[1][2]- During the removal of acid-labile protecting groups, use a modified acid mixture such as TFA/acetic acid.[1] - Minimize the exposure time to strong acids.
Detection of diastereomeric impurities Racemization of one or both amino acid residues.- Switch to a coupling reagent known for low racemization, such as HATU.[4] - If using a carbodiimide, ensure the presence of an anti-racemization additive like HOBt. - Use a sterically hindered base and maintain a low reaction temperature.
Formation of a major byproduct with a mass corresponding to the cyclic dipeptide Intramolecular cyclization to form a diketopiperazine.[3]- If using a solid-phase synthesis approach, consider using a 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation.[3] - In solution-phase synthesis, careful control of the reaction concentration and temperature can help. Adding the third amino acid as a dipeptide unit can also bypass this issue in longer peptide chains.[3]

Experimental Protocols

Synthesis of N-Boc-O-benzyl-L-serine

This procedure is based on the Williamson ether synthesis.

  • Dissolve N-Boc-L-serine in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., argon).

  • Add sodium hydride (NaH) portion-wise to the solution and stir until the evolution of hydrogen gas ceases.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by chromatography.

Synthesis of N-Boc-O-benzyl-L-tyrosine

This procedure involves the benzylation of N-Boc-L-tyrosine.

  • Dissolve N-Boc-L-tyrosine in a suitable solvent such as methanol.

  • Add a base, for example, a 28% sodium methoxide-methanol solution.

  • Add benzyl bromide to the reaction mixture.

  • Stir the reaction at an elevated temperature (e.g., 40 °C) for several hours.

  • After the reaction is complete, add water to the mixture.

  • Neutralize the solution with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-Boc-O-benzyl-L-tyrosine. A yield of 84% has been reported for this step.[5]

General Peptide Coupling Procedure (Example with HBTU)
  • Dissolve N-Boc-O-benzyl-L-serine in a suitable solvent like DMF.

  • Add HBTU and a base such as DIEA to the solution to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the tyrosine component (e.g., L-tyrosine methyl ester hydrochloride) in DMF and neutralize with DIEA.

  • Add the activated serine solution to the tyrosine solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude dipeptide by column chromatography.

Visualizations

troubleshooting_workflow start Start Synthesis of This compound check_yield Low Yield? start->check_yield check_purity Analyze Product Purity (LC-MS, NMR) check_yield->check_purity No incomplete_coupling Incomplete Coupling check_yield->incomplete_coupling Yes side_reaction Side Reaction Identified? check_purity->side_reaction aggregation Aggregation side_reaction->aggregation Insolubility benzyl_migration O- to C-Benzyl Migration side_reaction->benzyl_migration 3-benzyltyrosine racemization Racemization side_reaction->racemization Diastereomers diketopiperazine Diketopiperazine Formation side_reaction->diketopiperazine Cyclic byproduct end Successful Synthesis side_reaction->end No optimize_coupling Optimize Coupling: - Use HBTU/HATU - Increase reaction time/temp incomplete_coupling->optimize_coupling change_solvent Change Solvent: - NMP or DMSO aggregation->change_solvent modify_deprotection Modify Deprotection: - Use TFA/Acetic Acid benzyl_migration->modify_deprotection optimize_reagents Optimize Reagents: - Use HATU + HOBt - Lower temperature racemization->optimize_reagents change_resin Change Resin: - Use 2-chlorotrityl chloride resin diketopiperazine->change_resin optimize_coupling->start change_solvent->start modify_deprotection->start optimize_reagents->start change_resin->start

Caption: Troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: O-Benzyl-L-seryl-L-tyrosine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of O-Benzyl-L-seryl-L-tyrosine coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete activation of the carboxylic acid group of O-Benzyl-L-serine.- Ensure the freshness and purity of the coupling reagent. - Increase the equivalents of the coupling reagent and/or additive (e.g., HOBt). - Switch to a more efficient coupling reagent such as HATU.[1]
Steric hindrance between the amino acids.- Optimize the reaction temperature. While room temperature is common, gentle heating may be required for difficult couplings.[2] - Prolong the reaction time and monitor progress by TLC or LC-MS.
Poor solubility of reactants.- Use a suitable solvent system. DMF or NMP are commonly used for peptide synthesis.[3]
Degradation of starting materials or product.- Ensure anhydrous reaction conditions, as water can hydrolyze activated esters.
Presence of Multiple Spots on TLC/HPLC Formation of side products.- Racemization: Add an anti-racemization agent like HOBt or 6-Cl-HOBt.[4] - Diketopiperazine formation: If conducting solid-phase synthesis, consider adding the second and third amino acids as a dipeptide unit.[4] - Benzyl group migration: This is a known side reaction for O-benzyl-protected tyrosine.[5][6]
Incomplete reaction.- Increase the reaction time and/or temperature. - Add more equivalents of the coupling reagent and the acylated amino acid.
Impurities in starting materials.- Verify the purity of O-Benzyl-L-serine and L-tyrosine before starting the reaction.
Difficulty in Product Purification Co-elution of the product with by-products or unreacted starting materials.- Optimize the HPLC purification gradient. A shallow gradient can improve the separation of closely eluting compounds.[7] - Consider using a different stationary phase for chromatography.
Presence of dicyclohexylurea (DCU) by-product when using DCC.- DCU is insoluble in many organic solvents. Filter the reaction mixture before work-up to remove the precipitated DCU.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for the this compound coupling reaction?

The choice of coupling reagent can significantly impact the yield and purity of the product. While carbodiimides like Dicyclohexylcarbodiimide (DCC) with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used, uronium-based reagents such as HATU are often more efficient, especially for sterically hindered couplings.[1] A 2024 study highlighted that using HATU with a base like N,N-Diisopropylethylamine (DIEA) can achieve a coupling efficiency of up to 94%.[1]

Q2: What is the optimal protecting group strategy for this dipeptide synthesis?

For the synthesis of this compound, the hydroxyl group of serine is protected with a benzyl (Bzl) group.[8][9] For the tyrosine residue, while the phenolic hydroxyl group can also be protected with a benzyl group, it is prone to an acid-catalyzed O to C migration, which can lead to the formation of 3-benzyltyrosine as a side product.[5][10] In Fmoc-based solid-phase peptide synthesis, using a tert-butyl (tBu) protecting group for the tyrosine side chain is often preferred as it is stable during the synthesis and is removed during the final cleavage with trifluoroacetic acid (TFA).[11]

Q3: How can I minimize the risk of benzyl group migration on the tyrosine residue?

The acid-catalyzed migration of the benzyl group from the oxygen to the carbon of the tyrosine ring is a known side reaction.[5][6] To suppress this side reaction, especially during the removal of Boc protecting groups, a mixture of trifluoroacetic acid and acetic acid (7:3) can be used.[5] For deprotection using HBr, a mixture of phenol and p-cresol can reduce this side reaction compared to using HBr in trifluoroacetic acid.[5]

Q4: What are the recommended reaction conditions for the coupling reaction?

The optimal reaction conditions will depend on the chosen coupling reagent.

  • For DCC/HOBt: The reaction is typically carried out in an aprotic polar solvent like DMF at 0°C to room temperature. The O-Benzyl-L-serine is pre-activated with DCC and HOBt before the addition of the L-tyrosine derivative.

  • For HATU/DIEA: The reaction is usually performed in DMF at room temperature. The carboxylic acid is activated with HATU in the presence of a non-nucleophilic base like DIEA, followed by the addition of the amine component.

Q5: How can I monitor the progress of the reaction?

The progress of the coupling reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials and the formation of a new spot/peak corresponding to the desired dipeptide.

Experimental Protocols

Protocol 1: Coupling using DCC/HOBt

This protocol outlines the synthesis of this compound using Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • N-protected O-Benzyl-L-serine

  • L-tyrosine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-protected O-Benzyl-L-serine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0°C.

  • In a separate flask, dissolve L-tyrosine methyl ester hydrochloride (1 equivalent) in DMF and add TEA or DIEA (1.1 equivalents) to neutralize the salt.

  • Add the neutralized L-tyrosine solution to the activated O-Benzyl-L-serine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Dilute the filtrate with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling using HATU/DIEA

This protocol describes a more modern approach using the highly efficient coupling reagent HATU.

Materials:

  • N-protected O-Benzyl-L-serine

  • L-tyrosine methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-protected O-Benzyl-L-serine (1 equivalent) and L-tyrosine methyl ester hydrochloride (1 equivalent) in anhydrous DMF.

  • Add DIEA (2.5 equivalents) to the solution to neutralize the hydrochloride and act as the base for the coupling reaction.

  • Add HATU (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reagents Reactants cluster_coupling Coupling Step cluster_process Reaction & Workup cluster_purification Purification & Analysis O-Benzyl-L-serine O-Benzyl-L-serine Reaction Mixture Reaction Mixture O-Benzyl-L-serine->Reaction Mixture L-tyrosine L-tyrosine L-tyrosine->Reaction Mixture Coupling Reagent\n(DCC/HOBt or HATU) Coupling Reagent (DCC/HOBt or HATU) Coupling Reagent\n(DCC/HOBt or HATU)->Reaction Mixture Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction Mixture Base (DIEA for HATU) Base (DIEA for HATU) Base (DIEA for HATU)->Reaction Mixture Filtration (for DCC) Filtration (for DCC) Reaction Mixture->Filtration (for DCC) if DCC is used Extraction Extraction Reaction Mixture->Extraction Filtration (for DCC)->Extraction Crude Product Crude Product Extraction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Dipeptide Pure Dipeptide Column Chromatography->Pure Dipeptide Analysis (TLC, HPLC, MS) Analysis (TLC, HPLC, MS) Pure Dipeptide->Analysis (TLC, HPLC, MS)

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Yes Multiple Spots Multiple Spots Low Yield->Multiple Spots No Optimize Conditions Optimize Conditions Check Reagents->Optimize Conditions Change Reagent Change Reagent Optimize Conditions->Change Reagent Successful Coupling Successful Coupling Change Reagent->Successful Coupling Identify Side Products Identify Side Products Multiple Spots->Identify Side Products Yes Purification Issues Purification Issues Multiple Spots->Purification Issues No Adjust Protocol Adjust Protocol Identify Side Products->Adjust Protocol Adjust Protocol->Successful Coupling Optimize Chromatography Optimize Chromatography Purification Issues->Optimize Chromatography Yes End End Purification Issues->End No Optimize Chromatography->Successful Coupling Successful Coupling->End

Caption: A logical flowchart for troubleshooting common issues in the coupling reaction.

References

Technical Support Center: Purification of Crude O-Benzyl-L-seryl-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude O-Benzyl-L-seryl-L-tyrosine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Purification Product lost during transfers: Multiple transfer steps between flasks and columns can lead to significant material loss.- Minimize the number of transfers. - Rinse glassware with the appropriate solvent to recover any adhered product.
Incomplete precipitation/crystallization: The chosen solvent system may not be optimal, leaving a significant amount of product in the mother liquor.- Test a range of solvent/anti-solvent systems on a small scale to find the optimal conditions for precipitation or recrystallization. - Cool the solution to a lower temperature (e.g., 0-4°C) to maximize precipitation.
Product co-elutes with impurities during chromatography: The chromatographic conditions may not be selective enough to separate the product from closely related impurities.- Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve resolution.[1] - Screen different stationary phases (e.g., C8, C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid).
Product is an Oil, Not a Solid Presence of residual solvent: Solvents like DMF or DMSO can be difficult to remove and can prevent solidification.- Co-evaporate the crude product with a more volatile solvent like toluene or dichloromethane multiple times. - Lyophilize the product from a suitable solvent system (e.g., water/acetonitrile, if soluble).
Hygroscopic nature of the product: The product may be absorbing moisture from the atmosphere.- Dry the product under high vacuum for an extended period. - Handle the product in a dry environment (e.g., glove box or under an inert atmosphere).
Presence of impurities: Impurities can disrupt the crystal lattice and prevent solidification.- Attempt purification by flash chromatography before recrystallization. - Perform an acid-base workup to remove acidic or basic impurities.
Multiple Spots on TLC/Peaks in HPLC of "Purified" Product Decomposition during purification: The product may be sensitive to the purification conditions (e.g., prolonged exposure to acid or base).- Use milder purification conditions. For example, use a buffer system closer to neutral pH for chromatography if possible. - Minimize the time the product is in solution, especially in the presence of acidic or basic modifiers.
Incomplete removal of protecting groups: Side reactions during synthesis can lead to partially deprotected impurities.- Confirm the structure of the major impurities by mass spectrometry. - Re-subject the material to the final deprotection step if necessary, though this is less common for benzyl ethers which are generally stable.
Racemization: The chiral integrity of the amino acids may have been compromised during synthesis or workup.- Analyze the product using a chiral HPLC method to determine the enantiomeric purity.
Poor Peak Shape in HPLC (Tailing or Fronting) Column overload: Injecting too much sample can lead to poor peak shape.- Reduce the amount of sample injected onto the column.
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the peptide, leading to tailing.- Adjust the mobile phase pH to be at least 2 pH units away from the isoelectric point (pI) of the dipeptide.
Secondary interactions with the stationary phase: The peptide may be interacting with residual silanols on the silica-based stationary phase.- Use a high-purity, end-capped column. - Add a competitive base, such as triethylamine (TEA), to the mobile phase in small amounts (e.g., 0.1%).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities in peptide synthesis include:

  • Unreacted starting materials: Residual N-protected O-Benzyl-L-serine or the tyrosine derivative.

  • Coupling reagent byproducts: Ureas from carbodiimide reagents (e.g., DCC, EDC).

  • Deletion sequences: If a solid-phase synthesis approach is used, incomplete coupling can result in the tyrosine residue not being added.

  • Side-reaction products: Benzyl group migration from the oxygen to the carbon of the tyrosine ring can occur under strongly acidic conditions.[1]

Q2: What is a good starting point for recrystallizing my crude product?

A2: For protected dipeptides, a good starting point for recrystallization is to dissolve the crude material in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., diethyl ether, hexanes, or water) until turbidity is observed. Allowing the solution to stand, potentially at a reduced temperature, should induce crystallization.

Q3: Which chromatographic technique is better for this dipeptide: normal-phase or reversed-phase?

A3: Both techniques can be effective for protected peptides.

  • Reversed-phase HPLC (RP-HPLC) is the most common and often most effective method for peptide purification. A C18 column with a water/acetonitrile gradient containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a standard starting point.

  • Normal-phase chromatography on silica gel can also be used, especially for fully protected peptides that may have limited solubility in aqueous solutions. Common mobile phases include mixtures of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or isopropanol.

Q4: How can I monitor the success of my purification?

A4: The purity of your fractions and final product should be monitored by:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a sample.

  • Analytical High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Mass Spectrometry (MS): To confirm the identity of the desired product and to identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and to check for the presence of impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Methanol (HPLC grade)

  • Diethyl ether (anhydrous)

  • Beaker or Erlenmeyer flask

  • Stir bar and stir plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in a clean, dry beaker with a stir bar.

  • Add a minimal amount of warm methanol to dissolve the crude solid completely. Start with a small volume and add more incrementally until the solid is just dissolved.

  • While stirring, slowly add diethyl ether to the solution until it becomes slightly cloudy (turbid).

  • If the solution becomes too cloudy or a precipitate forms immediately, add a small amount of methanol to redissolve it.

  • Cover the beaker and allow the solution to stand at room temperature for several hours, or overnight, to allow for slow crystal formation.

  • For maximum yield, the beaker can be placed in a refrigerator (2-8°C) for a few hours after initial crystal formation at room temperature.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the crystals under high vacuum to remove all traces of solvent.

  • Assess the purity of the recrystallized product by HPLC and/or TLC.

Protocol 2: Preparative Reversed-Phase HPLC of this compound

Objective: To purify crude this compound using preparative reversed-phase high-performance liquid chromatography.

Materials:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator or lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small amount of mobile phase B or another solvent in which it is soluble, like DMF). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column: Preparative C18 column (e.g., 19 x 250 mm, 5 µm particle size)

    • Flow Rate: Dependent on column diameter (e.g., 10-20 mL/min for a 19 mm ID column).

    • Detection: UV at 220 nm and 280 nm.

    • Gradient: A typical starting gradient is 10-70% B over 30 minutes. This should be optimized based on an initial analytical HPLC run. A shallower gradient will provide better resolution.[1]

  • Purification and Fraction Collection: Equilibrate the column with the initial mobile phase composition. Inject the sample and begin the gradient. Collect fractions corresponding to the main product peak.

  • Product Recovery: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white solid.

Purification Strategy Workflow

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid tlc_hplc Analyze by TLC and/or Analytical HPLC recrystallization Attempt Recrystallization tlc_hplc->recrystallization Relatively clean chromatography Purify by Chromatography (Flash or Prep-HPLC) tlc_hplc->chromatography Multiple impurities oily_product Oily Product is_solid->oily_product No solid_product Solid Product is_solid->solid_product Yes trituration Triturate with non-polar solvent (e.g., ether/hexanes) oily_product->trituration solid_product->tlc_hplc check_solid Does it solidify? trituration->check_solid check_solid->solid_product Yes check_solid->chromatography No purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 purity_check2 Check Purity (TLC/HPLC) chromatography->purity_check2 purity_check1->chromatography <98% Pure pure_product Pure Product purity_check1->pure_product >98% Pure purity_check2->pure_product >98% Pure further_purification Requires Further Purification purity_check2->further_purification <98% Pure

Caption: Decision workflow for selecting a purification strategy.

References

preventing racemization during O-Benzyl-L-seryl-L-tyrosine activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the activation of O-Benzyl-L-seryl-L-tyrosine for peptide synthesis.

Troubleshooting Guide: Minimizing Racemization

Problem: Significant racemization (epimerization) is observed after the activation and coupling of this compound, leading to diastereomeric impurities in the final peptide.

Potential Cause Recommended Solution Detailed Explanation
Inappropriate Coupling Reagent Switch to a less racemization-prone coupling reagent. Recommended options include phosphonium salts like PyBOP or uronium/aminium salts such as HBTU, HATU, or HCTU, especially when used with an additive. For particularly sensitive couplings, consider using DIC/Oxyma.[1]Carbodiimides like DCC or EDC, when used alone, can lead to higher levels of racemization. Uronium and phosphonium-based reagents are generally more efficient and yield cleaner reactions with less epimerization.[2]
Absence or Ineffective Additive Always use a racemization-suppressing additive. 1-Hydroxybenzotriazole (HOBt) is a standard choice, while 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often more effective.[3][4]Additives react with the activated amino acid to form an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone. They also accelerate the coupling reaction, reducing the time the activated amino acid is susceptible to epimerization.[4]
Excessively Strong or Sterically Unhindered Base Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice. If racemization persists, consider using a more hindered base like 2,4,6-collidine. Avoid using an excess of the base.[2][4][5]Strong, non-hindered bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA) can readily abstract the alpha-proton of the activated amino acid, leading to racemization. Weaker or bulkier bases minimize this side reaction.[2][4]
High Reaction Temperature Perform the activation and coupling at a lower temperature. A starting point of 0 °C is recommended. For microwave-assisted syntheses, reducing the temperature from 80°C to 50°C can significantly limit racemization, especially for sensitive amino acids.[5][6]Higher temperatures accelerate the rate of racemization. By keeping the reaction cool, the rate of the desired coupling reaction can be favored over the rate of epimerization.
Prolonged Activation Time Minimize the pre-activation time. Ideally, the activated dipeptide should be used immediately.The longer the activated species exists before reacting with the amine component, the greater the opportunity for racemization to occur.
Inappropriate Solvent Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). In some cases, adding a chaotropic salt or a solvent like dimethyl sulfoxide (DMSO) can help disrupt aggregation that may slow down coupling and increase the risk of racemization.[3]The choice of solvent can influence the reaction kinetics and the stability of the activated intermediate. Solvents that promote rapid coupling can help minimize racemization.

Frequently Asked Questions (FAQs)

Q1: Why is the serine residue in this compound susceptible to racemization?

A1: Serine, like other amino acids, is susceptible to racemization upon activation of its carboxyl group. The activation process makes the alpha-proton more acidic and thus easier to be abstracted by a base, leading to a loss of stereochemical integrity. While not as prone to racemization as histidine or cysteine, serine-containing peptides still require careful selection of coupling conditions to maintain enantiomeric purity.[1][7]

Q2: What is the general mechanism of racemization during peptide coupling?

A2: Racemization during peptide coupling primarily occurs through two mechanisms: direct enolization and the formation of a 5(4H)-oxazolone intermediate. In direct enolization, a base abstracts the alpha-proton of the activated amino acid, forming a planar enolate intermediate which can be re-protonated from either side. The oxazolone mechanism involves the intramolecular cyclization of the activated N-acyl amino acid. The resulting oxazolone has a highly acidic proton at the C4 position, which can be easily removed by a base, leading to racemization.

Q3: How can I detect and quantify the level of racemization?

A3: The most common method for quantifying racemization is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after appropriate derivatization. These techniques can separate the desired L,L-diastereomer from the undesired D,L-diastereomer. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed.

Q4: Are there any alternative strategies to avoid racemization when coupling serine-containing dipeptides?

A4: Yes, one effective strategy is the use of pseudoprolines. A serine residue can be converted into a pseudoproline dipeptide unit (an oxazolidine). This conformational constraint prevents the formation of the oxazolone intermediate, a primary pathway for racemization. The pseudoproline is then converted back to serine during the final acid cleavage step.[3] Another approach is the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb), which can also prevent oxazolone formation.[3]

Quantitative Data on Racemization

The following table summarizes illustrative data on the extent of racemization of Fmoc-L-Ser(tBu)-OH when coupled with L-Leu-OtBu using various coupling reagents. While this is not the exact dipeptide , it provides a valuable comparison of the performance of different activation methods for a serine derivative.

Coupling Reagent/AdditiveBase% D-Isomer (Racemization)Reference
HATUNMM1.2[1]
HBTUDIPEA0.8[1]
PyBOPDIPEA0.5[1]
EDC/HOBtDIPEA0.4[1]
DIC/OxymaDIPEA< 0.1[1]

Data is illustrative for Fmoc-L-Ser(tBu)-OH and serves as a guideline. Actual racemization levels for this compound may vary.

Experimental Protocols

Protocol 1: Low-Racemization Activation of this compound using HATU/HOAt

Materials:

  • This compound

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Amino-functionalized resin or peptide with a free N-terminus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOAt (1.0 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve HATU (1.0 eq) in anhydrous DMF.

  • Add the HATU solution to the cooled dipeptide solution.

  • Add NMM (2.0 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the activation to proceed for 2-5 minutes at 0 °C.

  • Add the activated dipeptide solution to the resin or peptide with the free amino group.

  • Allow the coupling reaction to proceed at 0 °C for 1 hour, then let it warm to room temperature and continue for an additional 1-3 hours or until completion as monitored by a ninhydrin test.

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.

Protocol 2: Chiral HPLC Analysis of Racemization

Objective: To determine the percentage of the D-Ser-L-Tyr diastereomer formed during the coupling reaction.

Sample Preparation:

  • Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Wash the peptide pellet with cold ether and dry under vacuum.

  • Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., acetonitrile/water mixture).

HPLC Conditions (Illustrative):

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: Isocratic or gradient elution with a mixture of hexane/isopropanol or a similar non-polar/polar solvent system. The exact conditions will need to be optimized for the specific peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 280 nm.

  • Injection Volume: 10 µL.

Analysis:

  • Inject a standard of the pure L-Ser-L-Tyr peptide to determine its retention time.

  • Inject the sample from the coupling reaction.

  • The presence of a second peak, corresponding to the D-Ser-L-Tyr diastereomer, indicates racemization.

  • Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D,L) / (Area(L,L) + Area(D,L))] x 100

Visualizations

Racemization_Pathway cluster_activation Activation cluster_racemization Racemization Pathway cluster_products Products Activated_Dipeptide Activated L-Ser-L-Tyr (e.g., O-Acylurea) Enolate Planar Enolate Intermediate Activated_Dipeptide->Enolate Base (Slow, Undesired) Oxazolone 5(4H)-Oxazolone Activated_Dipeptide->Oxazolone Intramolecular Cyclization Desired_Product L-Ser-L-Tyr Peptide Activated_Dipeptide->Desired_Product Coupling (Fast, Desired) Racemized_Product D-Ser-L-Tyr Peptide Enolate->Racemized_Product Reprotonation Oxazolone->Racemized_Product Coupling

Caption: General pathways for racemization during peptide activation.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagents Review Coupling Reagents and Additives Start->Check_Reagents Check_Conditions Examine Reaction Conditions (Base, Temp, Time) Start->Check_Conditions Optimize_Reagents Switch to DIC/Oxyma or HATU/HOAt Check_Reagents->Optimize_Reagents Optimize_Conditions Use NMM at 0°C Minimize Activation Time Check_Conditions->Optimize_Conditions Re-analyze Re-run Reaction and Analyze Racemization Optimize_Reagents->Re-analyze Optimize_Conditions->Re-analyze Success Racemization Minimized Re-analyze->Success Low Racemization Further_Optimization Consider Alternative Strategies (e.g., Pseudoprolines) Re-analyze->Further_Optimization High Racemization

Caption: Troubleshooting workflow for addressing high racemization.

References

solubility issues of O-Benzyl-L-seryl-L-tyrosine in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of O-Benzyl-L-seryl-L-tyrosine in organic solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in handling this dipeptide.

Troubleshooting Guide: Solubility Issues

Researchers often face difficulties dissolving this compound in organic solvents due to its polar peptide backbone and the presence of both hydrophobic (benzyl group) and hydrophilic (hydroxyl and carboxyl groups) moieties. This guide provides a systematic approach to addressing these challenges.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting solubility issues with this compound.

start Start: Solubility Issue with this compound check_purity 1. Verify Compound Purity (e.g., via HPLC, NMR) start->check_purity solvent_selection 2. Initial Solvent Screening (Polar Aprotic, Polar Protic, Nonpolar) check_purity->solvent_selection solubility_poor 3. Poor Solubility Observed solvent_selection->solubility_poor heating 4a. Gentle Heating (e.g., 30-40°C) solubility_poor->heating Try Physical Methods sonication 4b. Sonication solubility_poor->sonication Try Physical Methods co_solvent 4c. Use of Co-solvents (e.g., DCM/MeOH, THF/H2O) solubility_poor->co_solvent Try Chemical Methods ph_adjustment 4d. pH Adjustment (if applicable) (e.g., for amphoteric character) solubility_poor->ph_adjustment Try Chemical Methods success Solubility Achieved heating->success failure Consult Further Options (e.g., different protecting groups, synthesis route) heating->failure sonication->success sonication->failure co_solvent->success co_solvent->failure ph_adjustment->success ph_adjustment->failure

Caption: A flowchart for systematically troubleshooting solubility problems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A1: this compound possesses both polar (peptide bond, free carboxylic acid, and tyrosine hydroxyl) and non-polar (benzyl ether) functional groups. This amphiphilic nature can lead to poor solubility in solvents that are not optimized for this combination of polarities. Intermolecular hydrogen bonding between the peptide backbones can also lead to aggregation, reducing solubility.

Q2: What is a good starting point for solvent screening for this dipeptide?

A2: A good starting point is to test a range of solvents with varying polarities. We recommend starting with polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), as they are often effective at dissolving peptides. It is also worthwhile to test polar protic solvents like methanol or ethanol, and less polar solvents like ethyl acetate, to build a comprehensive solubility profile.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, gentle heating (e.g., to 30-40°C) can often increase the solubility of dipeptides. However, be cautious, as excessive heat can potentially lead to degradation or side reactions, especially if the compound is in a reactive medium. Always monitor the stability of your compound under heating.

Q4: Is sonication a viable method to aid dissolution?

A4: Sonication is a very effective technique for breaking down aggregates and promoting dissolution. Using a standard laboratory ultrasonic bath for short periods (5-15 minutes) can significantly improve the dissolution of suspended particles.

Q5: The dipeptide is for a reaction that is sensitive to protic solvents. What are my options?

A5: If you are limited to aprotic solvents, consider using a co-solvent system. For instance, a small amount of a polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP) can be added to a less polar solvent like THF or DCM to enhance solubility.

Q6: How can I quantitatively determine the solubility of this compound in a specific solvent?

A6: The "shake-flask" method is a standard and reliable technique for determining solubility. An excess amount of the dipeptide is added to the solvent of interest, and the mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved dipeptide is determined, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol details the steps to quantitatively measure the solubility of this compound.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMF, DMSO, Methanol, DCM)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial (e.g., 10 mg).

  • Add a known volume of the selected solvent (e.g., 1 mL).

  • Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis method.

  • Calculate the original solubility in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for the shake-flask solubility determination protocol.

start Start: Prepare Supersaturated Solution agitate 1. Agitate at Constant Temperature (e.g., 24h at 25°C) start->agitate settle 2. Allow Solids to Settle agitate->settle filter 3. Filter Supernatant (0.22 µm filter) settle->filter analyze 4. Analyze Concentration (e.g., HPLC, UV-Vis) filter->analyze calculate 5. Calculate Solubility analyze->calculate end End: Solubility Value Obtained calculate->end

Caption: A workflow diagram for the shake-flask solubility experiment.

Data Presentation

Due to the proprietary nature of specific solubility data, we provide the following table as a template for you to record your experimental findings. This structured approach will help in comparing the effectiveness of different solvents.

SolventPolarity IndexDielectric ConstantSolubility (mg/mL) at 25°CObservations (e.g., Color change, degradation)
Dimethylformamide (DMF)6.436.7
Dimethyl sulfoxide (DMSO)7.246.7
Methanol (MeOH)5.132.7
Ethanol (EtOH)4.324.5
Tetrahydrofuran (THF)4.07.5
Dichloromethane (DCM)3.19.1
Ethyl Acetate (EtOAc)4.46.0
Acetonitrile (MeCN)5.837.5

Representative Signaling Pathway

While this compound is a protected dipeptide primarily used in synthesis, the core seryl-tyrosine motif is relevant in cell signaling, particularly in the context of peptide-based signaling molecules that might interact with membrane receptors. The diagram below represents a generic signaling pathway that could be initiated by a bioactive peptide.

cluster_membrane Cell Membrane receptor Membrane Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein peptide Bioactive Peptide (e.g., Ser-Tyr containing) peptide->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade cellular_response Cellular Response kinase_cascade->cellular_response

Technical Support Center: O-Benzyl-L-seryl-L-tyrosine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of O-Benzyl-L-seryl-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the essential starting materials for the synthesis of this compound?

A1: The primary starting materials are N-terminally protected O-Benzyl-L-serine (e.g., N-Boc-O-benzyl-L-serine) and C-terminally protected L-tyrosine (e.g., L-tyrosine methyl or ethyl ester). The hydroxyl group of tyrosine should also be protected, often as a benzyl ether, to prevent side reactions.

Q2: Which coupling reagents are most effective for this synthesis?

A2: A variety of coupling reagents can be used, with the choice often depending on the scale of the reaction and desired purity. Common and effective reagents include carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) to minimize racemization.[1] For higher efficiency, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are excellent choices.[1][2] A recent study highlighted the use of HATU with DIEA (N,N-Diisopropylethylamine) for achieving high coupling efficiency.[2]

Q3: Why are protecting groups necessary for this synthesis?

A3: Protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.[2] The N-terminal protecting group (e.g., Boc) on O-Benzyl-L-serine ensures that the amino group does not react with itself. The C-terminal protecting group (e.g., a methyl ester) on L-tyrosine prevents its carboxyl group from reacting. The benzyl ether on the serine side chain is a stable protecting group that prevents the hydroxyl group from interfering with the coupling reaction.[3]

Q4: What are the typical solvents used for the coupling reaction?

A4: The most common solvents are anhydrous polar aprotic solvents that can dissolve the protected amino acids and reagents. Dichloromethane (DCM) and Dimethylformamide (DMF) are frequently used.[4] For certain difficult couplings, mixtures of solvents like DMF/DMSO can be employed to improve solubility and reduce peptide aggregation.[5]

Q5: How is the final product, this compound, purified?

A5: After the reaction is complete and the work-up is performed, the crude product is typically purified using column chromatography on silica gel. The appropriate solvent system for elution is determined by thin-layer chromatography (TLC) analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.- Ensure your coupling reagent is fresh and active. - Increase the equivalents of the coupling reagent and additive (e.g., HOBt). - Switch to a more powerful coupling reagent like HATU.[1][2]
Poor solubility of reactants.- Use a solvent mixture such as DMF/DCM or add a small amount of DMSO.[5] - Gently warm the reaction mixture if the reagents' stability permits.
Inactive amine component.- If starting with the hydrochloride salt of the tyrosine ester, ensure at least one equivalent of a non-nucleophilic base (e.g., NMM, DIEA) is added to neutralize it.[1]
Presence of Multiple Spots on TLC (Impure Product) Racemization of the O-Benzyl-L-serine.- Perform the reaction at a lower temperature (e.g., 0 °C). - Use a racemization-suppressing additive like HOBt or HOAt with your carbodiimide coupling reagent.[1]
Unreacted starting materials.- Increase the reaction time or the equivalents of the coupling partner that is not fully consumed. - Monitor the reaction progress by TLC to determine the optimal reaction time.
Side reaction involving the coupling reagent.- If using DCC, the byproduct dicyclohexylurea (DCU) is insoluble in many organic solvents and can often be removed by filtration. - If using a uronium/aminium reagent, byproducts are typically water-soluble and can be removed during aqueous work-up.[1]
Difficulty in Purifying the Product Co-elution of product and byproducts.- Try a different solvent system for column chromatography with varying polarity. - Consider using a different purification technique, such as preparative HPLC.
Product is insoluble.- The final dipeptide may have poor solubility. Try dissolving it in a stronger solvent system for purification or analysis.

Experimental Protocols

Protocol 1: General Peptide Coupling using EDC/HOBt

This protocol describes a general method for the solution-phase synthesis of this compound methyl ester.

Materials:

  • N-Boc-O-benzyl-L-serine

  • L-tyrosine methyl ester hydrochloride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • NMM (N-Methylmorpholine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-Boc-O-benzyl-L-serine (1.0 eq) and L-tyrosine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add HOBt (1.1 eq) and NMM (1.1 eq) to the reaction mixture. Stir for 10 minutes.

  • Add EDC (1.2 eq) portion-wise to the solution, ensuring the temperature remains at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Optimization of Coupling Reagents for Dipeptide Synthesis

The following table presents hypothetical data on the effect of different coupling reagents on the yield of this compound methyl ester.

Entry Coupling Reagent (eq) Additive (eq) Base (eq) Solvent Temp (°C) Time (h) Yield (%)
1DCC (1.1)HOBt (1.1)-DCM0 → RT2475
2EDC (1.2)HOBt (1.1)NMM (1.1)DCM0 → RT1882
3HBTU (1.1)-DIEA (2.0)DMFRT490
4HATU (1.1)-DIEA (2.0)DMFRT294

Yields are based on purified product after column chromatography.

Visualizations

Diagrams

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents Ser N-Boc-O-Benzyl-L-Serine Product N-Boc-O-Benzyl-L-seryl-L-tyrosine Methyl Ester Ser->Product Tyr L-Tyrosine Methyl Ester Tyr->Product Coupling Coupling Reagent (e.g., HATU) Coupling->Product Base Base (e.g., DIEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Reaction scheme for the synthesis of the protected dipeptide.

Experimental_Workflow A 1. Dissolve Reactants (N-Boc-O-Bn-Ser & Tyr-OMe·HCl) in Anhydrous Solvent B 2. Cool to 0°C A->B C 3. Add Base & Additive (e.g., NMM, HOBt) B->C D 4. Add Coupling Reagent (e.g., EDC) C->D E 5. Stir at RT & Monitor by TLC D->E F 6. Aqueous Work-up (Acid/Base Washes) E->F G 7. Dry & Concentrate F->G H 8. Purify by Column Chromatography G->H

Caption: A typical experimental workflow for the coupling reaction.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? CheckReagents Are coupling reagents and solvents fresh and anhydrous? Start->CheckReagents YesReagents Yes CheckReagents->YesReagents Yes NoReagents Replace reagents/solvents CheckReagents->NoReagents No CheckStoichiometry Are stoichiometry and equivalents correct? YesReagents->CheckStoichiometry YesStoichiometry Yes CheckStoichiometry->YesStoichiometry Yes NoStoichiometry NoStoichiometry CheckStoichiometry->NoStoichiometry No IncreaseTime Increase reaction time or temperature slightly YesStoichiometry->IncreaseTime NoStopoichiometry Adjust equivalents ChangeReagent Switch to a more powerful coupling reagent (e.g., HATU) IncreaseTime->ChangeReagent

Caption: A decision tree for troubleshooting low reaction yield.

References

troubleshooting aggregation of peptides containing O-Benzyl-L-seryl-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and handling of peptides, with a specific focus on sequences containing O-Benzyl-L-seryl-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound aggregating during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation during SPPS is a common issue, particularly for sequences with a high propensity to form secondary structures like β-sheets. The this compound motif can contribute to this issue in several ways:

  • Intermolecular Hydrogen Bonding: The backbone of the growing peptide chain can form hydrogen bonds, leading to self-association and aggregation. Amino acids like serine are known to contribute to this phenomenon.

  • Hydrophobicity of Protecting Groups: The O-benzyl group on the serine residue, while essential for preventing side reactions, is hydrophobic and can promote aggregation through hydrophobic interactions.[1]

  • Aromatic Interactions: The tyrosine residue contains an aromatic side chain that can participate in π-π stacking interactions between peptide chains, further promoting aggregation.

Q2: What are the initial signs of peptide aggregation on the resin?

A2: During batch synthesis, a noticeable shrinking of the resin matrix can indicate the onset of severe aggregation. In continuous flow synthesis, aggregation is often detected by a flattening and broadening of the deprotection profile. Standard coupling tests using ninhydrin or TNBS may become unreliable and give false negative results in such cases.

Q3: Can I predict if my peptide sequence will be prone to aggregation?

A3: While it is challenging to predict aggregation with complete accuracy based solely on the sequence, certain characteristics are known to increase the likelihood. These include stretches of hydrophobic amino acids and residues that can form intra-chain hydrogen bonds, such as serine.

Troubleshooting Guides

Issue: Poor Coupling Efficiency and Low Yield

Cause: Aggregation of the growing peptide chain on the solid support can physically hinder the access of reagents to the reactive sites, leading to incomplete coupling and deprotection steps.

Solutions:

  • Incorporate Structure-Breaking Dipeptides (Pseudoprolines): The most effective strategy for disrupting aggregation is the introduction of pseudoproline dipeptides.[2] These are derived from serine or threonine and introduce a "kink" in the peptide backbone, which disrupts the formation of secondary structures.[2] For sequences containing serine, a serine-derived pseudoproline can be incorporated. This has been shown to significantly improve the synthesis of long and amyloidogenic peptides.[2]

  • Employ Chaotropic Salts: Washing the resin with solutions of chaotropic salts like 0.8 M NaClO₄, LiCl, or 4 M KSCN in DMF before the coupling step can help to disrupt hydrogen bonds and break up aggregates.

  • Optimize Coupling Reagents and Conditions:

    • Use high-efficiency coupling reagents such as HBTU, HATU, or PyBOP.

    • Increase the coupling time and consider performing a double coupling.

  • Modify the Solvent System:

    • Switch from DCM to more polar solvents like DMF, NMP, or a mixture of 25% DMSO in DMF.

    • The "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate) at an elevated temperature (55 °C) can be highly effective for both acylation and Fmoc-cleavage.

  • Utilize Backbone Protection: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid derivative every sixth residue can effectively prevent aggregation by protecting the backbone amide.

Quantitative Improvement with Pseudoproline Dipeptides

The use of pseudoproline dipeptides has been shown to dramatically improve the outcome of difficult syntheses. The following table summarizes the potential improvements based on literature reports.

ParameterStandard SPPSSPPS with Pseudoproline Dipeptides
Crude Peptide Purity Often low (<50%) for aggregation-prone sequencesSignificantly improved, often >70%
Final Yield Can be very low or result in complete synthesis failureCan increase by up to 10-fold in highly aggregated sequences[2]
Solubility of Crude Peptide Poor, making purification difficultImproved, facilitating easier HPLC purification[2]

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide.

Materials:

  • Fmoc-deprotected peptide resin

  • Fmoc-Xaa-Ser(ψMe,MePro)-OH (5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • TNBS (Trinitrobenzenesulfonic acid) test solution

Procedure:

  • Dissolve the Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimum volume of DMF or NMP.

  • Add DIPEA (10 eq.) to the solution and mix thoroughly.

  • Immediately add the activation mixture to the Fmoc-deprotected peptide resin.

  • Agitate the reaction vessel for 1-2 hours.

  • Perform a TNBS test to check for the completion of the coupling reaction.

  • If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.

Protocol 2: Characterization of Peptide Aggregates using Thioflavin T (ThT) Fluorescence Assay

This assay is used to monitor the formation of amyloid-like fibrils, which are a common type of peptide aggregate.

Materials:

  • Peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black microplate with a clear bottom

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare the peptide solution in the assay buffer at the desired concentration.

  • Add ThT from the stock solution to the peptide solution to a final concentration of 10-20 µM.

  • Pipette the mixture into the wells of the 96-well microplate.

  • Incubate the plate at a specific temperature (e.g., 37°C), with or without agitation.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of amyloid-like fibrils. The kinetics of aggregation can be observed as a sigmoidal curve.[3]

Visualizations

Diagram 1: General Workflow for Troubleshooting Peptide Aggregation

G Troubleshooting Workflow for Peptide Aggregation A Aggregation Suspected (Low yield, poor coupling) B Incorporate Pseudoproline Dipeptide A->B Primary Strategy C Use Chaotropic Salts A->C Alternative 1 D Optimize Coupling Reagents/Time A->D Alternative 2 E Modify Solvent System A->E Alternative 3 F Synthesis Successful B->F G Aggregation Persists B->G C->F C->G D->F D->G E->F E->G G->B Combine Strategies

Caption: A logical workflow for addressing peptide aggregation during synthesis.

Diagram 2: Mechanism of Aggregation Disruption by Pseudoproline

G Action of Pseudoproline in Preventing Aggregation cluster_0 Standard Peptide Chain cluster_1 Peptide Chain with Pseudoproline cluster_2 Action of Pseudoproline in Preventing Aggregation cluster_3 Action of Pseudoproline in Preventing Aggregation A1 AA1 A2 AA2 A1->A2 A3 Ser A2->A3 A4 Tyr A3->A4 C β-Sheet Formation (Aggregation) A3->C H-Bonding B1 AA1 B2 Xaa-Ser(ψPro) B1->B2 'Kink' B3 Tyr B2->B3 D Disrupted Secondary Structure (Soluble) B2->D Steric Hindrance

Caption: How pseudoproline dipeptides disrupt β-sheet formation and prevent aggregation.

References

Technical Support Center: O-Benzyl-L-seryl-L-tyrosine Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Benzyl-L-seryl-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges encountered when characterizing this compound?

Researchers may face several challenges during the analytical characterization of this compound, primarily related to:

  • Purity Assessment: The presence of closely related impurities from the synthesis process can complicate accurate purity determination. Common impurities include deletion peptides (e.g., O-Benzyl-L-tyrosine), insertion peptides, or diastereomers. Incomplete removal of protecting groups can also lead to impurities.[1][2]

  • Chromatographic Resolution: Achieving baseline separation of the main peak from impurities in High-Performance Liquid Chromatography (HPLC) can be challenging due to the similar physicochemical properties of these related substances.

  • Solubility: Protected peptides like this compound can exhibit poor solubility in common HPLC mobile phases, leading to issues like peak broadening, tailing, or even precipitation on the column.[3]

  • Mass Spectrometric Fragmentation: Predicting and interpreting the fragmentation pattern in mass spectrometry (MS) can be complex, making it difficult to confirm the sequence and identify impurities.

  • NMR Spectral Interpretation: Overlapping signals in the Nuclear Magnetic Resonance (NMR) spectrum, particularly in the aromatic and benzyl regions, can make unambiguous peak assignment challenging.

Q2: What are the expected masses (m/z) for this compound in mass spectrometry?

The expected mass-to-charge ratios (m/z) for this compound will depend on the ionization mode and the adducts formed. The molecular weight of this compound is 436.49 g/mol .

Ion SpeciesFormulaCalculated m/z
[M+H]⁺C₂₅H₂₈N₂O₅ + H⁺437.20
[M+Na]⁺C₂₅H₂₈N₂O₅ + Na⁺459.18
[M+K]⁺C₂₅H₂₈N₂O₅ + K⁺475.15
[M-H]⁻C₂₅H₂₈N₂O₅ - H⁺435.19

Q3: What are the key considerations for developing an HPLC method for this dipeptide?

Key considerations for developing a robust HPLC method include:

  • Column Selection: A C18 reversed-phase column is a common starting point for peptide analysis.[4][5]

  • Mobile Phase: A gradient of acetonitrile or methanol in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically used. For MS compatibility, volatile buffers like formic acid or ammonium formate are preferred.[6]

  • Detection: UV detection at 214 nm (peptide bond) and 254 nm or 280 nm (aromatic ring of tyrosine) is standard.

  • Sample Preparation: Dissolving the sample in a solvent that is compatible with the initial mobile phase conditions is crucial to avoid peak distortion.[7] If solubility is an issue, using a small amount of an organic solvent like DMSO or DMF in the sample solvent may be necessary, but care must be taken to avoid solvent mismatch effects.[8]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column.- Column overload.- Poor sample solubility.- Lower the mobile phase pH to suppress silanol ionization.[9]- Reduce the sample concentration or injection volume.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[8]
Peak Splitting or Shouldering - Column degradation (void at the inlet).- Co-elution of an impurity.- Injector issues.- Reverse-flush the column (if permissible by the manufacturer).[9]- Optimize the gradient to improve resolution.- Check the injector rotor seal and sample loop for blockages.[10]
Poor Resolution - Inappropriate mobile phase gradient.- Unsuitable column chemistry.- Optimize the gradient slope and duration.- Try a different stationary phase (e.g., C8, Phenyl-Hexyl).
High Backpressure - Column frit blockage.- Precipitation of the sample or buffer in the system.- Filter the sample and mobile phases.- Flush the column with a strong solvent.- Check for buffer precipitation when mixing with organic solvent.
No Peak or Low Sensitivity - Sample degradation.- Incorrect detection wavelength.- System leak.- Ensure sample stability in the chosen solvent.- Verify the UV absorbance spectrum of the compound.- Perform a system pressure test to check for leaks.[10]
Mass Spectrometry Analysis
Problem Potential Cause Troubleshooting Steps
Low Ion Intensity - Poor ionization efficiency.- Sample suppression effects.- Optimize source parameters (e.g., capillary voltage, gas flow).- Dilute the sample to reduce matrix effects.- Use a mobile phase additive that enhances ionization (e.g., formic acid).
Unexpected Fragments - In-source fragmentation.- Presence of impurities.- Reduce the cone voltage or fragmentor voltage.- Analyze the sample by HPLC-MS to separate components before fragmentation.
Difficulty Confirming Sequence - Low abundance of key fragment ions.- Optimize collision energy in MS/MS.- Consider alternative fragmentation techniques if available (e.g., ETD, HCD).

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Purity Analysis
  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL. If solubility is low, a minimal amount of acetonitrile can be added.

Protocol 2: LC-MS Method for Identity Confirmation
  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 100 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: (Similar to HPLC method, adjust for shorter column).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100-1000

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve Sample (1 mg/mL) filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect ionize Electrospray Ionization separate->ionize purity Purity Assessment detect->purity analyze Mass Analysis ionize->analyze fragment MS/MS Fragmentation analyze->fragment identity Identity Confirmation fragment->identity

Caption: Experimental workflow for the characterization of this compound.

troubleshooting_tree cluster_tailing Peak Tailing cluster_splitting Peak Splitting cluster_fronting Peak Fronting start Abnormal Peak Shape in HPLC q_tailing Is the peak tailing? start->q_tailing a_tailing1 Reduce sample concentration q_tailing->a_tailing1 Yes a_tailing2 Lower mobile phase pH q_tailing->a_tailing2 Yes q_splitting Is the peak splitting? q_tailing->q_splitting No a_splitting1 Check for column void q_splitting->a_splitting1 Yes a_splitting2 Inspect injector q_splitting->a_splitting2 Yes q_fronting Is the peak fronting? q_splitting->q_fronting No a_fronting1 Reduce injection volume q_fronting->a_fronting1 Yes a_fronting2 Match sample solvent to mobile phase q_fronting->a_fronting2 Yes

Caption: Decision tree for troubleshooting abnormal HPLC peak shapes.

References

stability of O-Benzyl-L-seryl-L-tyrosine under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Benzyl-L-seryl-L-tyrosine. The information provided will help address potential stability issues encountered during experiments under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound is primarily influenced by the pH of the solution, temperature, and the presence of oxidative agents. The amino acid composition, specifically the presence of a serine residue and the O-benzyl ether linkage on the tyrosine residue, dictates its susceptibility to degradation.

Q2: What are the expected degradation pathways for this compound at different pH values?

  • Acidic Conditions (pH < 4): Under strong acidic conditions, the primary concern is the cleavage of the O-benzyl ether bond on the tyrosine residue, which can yield L-seryl-L-tyrosine and benzyl alcohol.[1][2] Additionally, acid-catalyzed hydrolysis of the peptide bond can occur, although this typically requires more extreme conditions.

  • Neutral Conditions (pH 6-8): The dipeptide is expected to be relatively stable at neutral pH. However, care should be taken to avoid microbial contamination, which can lead to enzymatic degradation.

  • Alkaline Conditions (pH > 8): In alkaline solutions, peptides can be susceptible to base-catalyzed hydrolysis of the peptide bond. Furthermore, oxidation of the tyrosine residue may be accelerated at higher pH. Racemization can also be a concern under basic conditions.

Q3: I am observing a loss of my compound in solution over time. How can I determine the cause?

A systematic troubleshooting approach is recommended. This involves analyzing your sample at different time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the parent peptide and any potential degradation products. The logical workflow for troubleshooting is illustrated in the diagram below.

Troubleshooting Guide

Issue: Unexpected Degradation or Instability of this compound

This guide will help you identify the potential causes of instability and provide corrective actions.

Step 1: Initial Assessment

  • Symptom: Loss of the main peak corresponding to this compound in your analytical chromatogram (e.g., HPLC). Appearance of new, unidentified peaks.

  • Initial Questions:

    • What were the pH and temperature conditions of your experiment?

    • How was the sample stored and for how long?

    • What is the composition of your buffer or solvent?

Step 2: Investigate Potential Causes and Solutions

Potential CauseRecommended Action
pH-related Degradation Analyze the stability of the dipeptide in a range of buffered solutions with known pH values (e.g., pH 3, 5, 7, 9). Use a stability-indicating HPLC method to monitor the disappearance of the parent compound and the appearance of degradation products over time.
Oxidation If oxidation is suspected, especially at neutral to alkaline pH, prepare your solutions with degassed buffers and consider adding an antioxidant, such as methionine, to your formulation. Store samples under an inert atmosphere (e.g., nitrogen or argon).
Microbial Contamination If experiments are conducted over extended periods at non-extreme pH and temperature, filter-sterilize your solutions and work under aseptic conditions to prevent microbial growth.
Incorrect Storage For long-term storage, it is recommended to store the peptide in lyophilized form at -20°C or -80°C. If in solution, store at low temperatures (e.g., 4°C for short-term, -80°C for long-term) and in single-use aliquots to avoid repeated freeze-thaw cycles.

Representative Stability Data

The following table provides an illustrative example of the expected stability profile of a dipeptide like this compound under different pH conditions over a 24-hour period at room temperature. Note: This is not experimental data for this compound but is based on general knowledge of peptide stability.

pHTemperature (°C)Incubation Time (hours)Expected % Recovery (Illustrative)Potential Degradation Products
3.0252490 - 95%L-Seryl-L-tyrosine, Benzyl alcohol
5.02524> 98%Minimal degradation
7.42524> 99%Minimal degradation
9.0252492 - 97%L-Serine, L-Tyrosine (from peptide bond hydrolysis)

Experimental Protocols

Protocol: Assessing the pH Stability of this compound using HPLC

This protocol outlines a general procedure for evaluating the stability of the dipeptide in various pH buffers.

1. Materials:

  • This compound

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0 and 5.0

  • Borate buffer, pH 9.0

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or a small amount of DMSO, and then dilute with water.

  • Preparation of Stability Samples:

    • Dilute the stock solution into each of the prepared pH buffers (pH 3.0, 5.0, 7.4, and 9.0) to a final concentration of 0.1 mg/mL.

    • Prepare a control sample (T=0) by immediately quenching the reaction (e.g., by adding an equal volume of 0.1% TFA in acetonitrile) and analyzing by HPLC.

    • Incubate the remaining samples at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot from each sample.

    • Quench the degradation by mixing with an equal volume of the quenching solution.

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute the dipeptide and any degradation products. For example, 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 280 nm.

    • Column Temperature: 30°C

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Identify and quantify any new peaks that appear in the chromatogram, which are indicative of degradation products.

Visual Troubleshooting Workflow

Stability_Troubleshooting Troubleshooting Workflow for Peptide Stability start Start: Peptide Instability Observed check_ph Analyze pH of Solution start->check_ph ph_extreme Is pH < 4 or > 8? check_ph->ph_extreme acid_degradation Potential Acid Hydrolysis of Benzyl Ether ph_extreme->acid_degradation Yes (Acidic) base_degradation Potential Base-Catalyzed Peptide Bond Hydrolysis ph_extreme->base_degradation Yes (Alkaline) check_temp Analyze Storage/Incubation Temperature ph_extreme->check_temp No solution Implement Corrective Actions: - Optimize pH - Control Temperature - Use Degassed Buffers/Antioxidants - Ensure Sterility acid_degradation->solution base_degradation->solution temp_high Is Temperature Elevated? check_temp->temp_high accelerated_degradation Accelerated Hydrolysis/Oxidation temp_high->accelerated_degradation Yes check_oxidation Consider Oxidation Potential temp_high->check_oxidation No accelerated_degradation->solution oxidative_conditions Are Oxidative Conditions Present? check_oxidation->oxidative_conditions oxidation_product Potential Oxidation of Tyrosine oxidative_conditions->oxidation_product Yes check_microbial Assess for Microbial Contamination oxidative_conditions->check_microbial No oxidation_product->solution non_sterile Are Conditions Non-Sterile? check_microbial->non_sterile enzymatic_degradation Potential Enzymatic Degradation non_sterile->enzymatic_degradation Yes non_sterile->solution No enzymatic_degradation->solution

Caption: Troubleshooting workflow for peptide stability issues.

References

Validation & Comparative

A Comparative Guide to O-Benzyl-L-seryl-L-tyrosine and Other Protected Serine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups for amino acids is a critical determinant of success in peptide synthesis. This guide provides an objective comparison of O-Benzyl-L-seryl-L-tyrosine with other commonly used protected serine derivatives, supported by experimental data to inform strategic decisions in the synthesis of complex peptides.

The hydroxyl group of serine is reactive and necessitates protection during peptide synthesis to prevent unwanted side reactions. The choice of the protecting group can significantly impact coupling efficiency, racemization, and the overall yield and purity of the final peptide. This guide focuses on the performance of the benzyl ether protection in the context of the dipeptide this compound and compares it with other prevalent serine protecting strategies.

Comparison of Serine Protecting Groups

The most frequently employed protecting groups for the serine hydroxyl group in peptide synthesis are the Benzyl (Bzl) ether, typically used in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS), and the tert-butyl (tBu) ether, which is the standard in Fmoc (9-fluorenylmethyloxycarbonyl) SPPS. Other groups like the trityl (Trt) group are also utilized for specific applications.

Protecting GroupChemical StrategyStabilityDeprotection ConditionsKey AdvantagesPotential Disadvantages
Benzyl (Bzl) Boc-SPPSStable to TFA (used for Boc removal)Strong acids (HF, TFMSA), HydrogenolysisRobust protection, suitable for Boc strategy.[1][2]Harsh deprotection conditions can degrade sensitive peptides.
tert-Butyl (tBu) Fmoc-SPPSStable to piperidine (used for Fmoc removal)Strong acids (TFA)Mild deprotection, orthogonal to Fmoc chemistry.[1]Can lead to tert-butylation of sensitive residues like tryptophan.
Trityl (Trt) Fmoc-SPPSAcid-labileMildly acidic conditions (e.g., 1% TFA in DCM)Allows for selective deprotection on-resin for modifications like phosphorylation.[1]Steric hindrance can sometimes affect coupling efficiency.

Performance Data: A Comparative Overview

While direct comparative quantitative data for the specific dipeptide this compound is not extensively available in the literature, we can extrapolate performance based on studies of its constituent amino acid, O-Benzyl-L-serine, and general principles of peptide synthesis.

Coupling Efficiency

The efficiency of the coupling reaction is paramount for achieving high yields of the desired peptide. While specific numerical comparisons are scarce, the choice of protecting group can influence the accessibility of the reactive ends of the amino acid. The relatively smaller size of the benzyl group compared to more bulky groups may offer a slight advantage in terms of reduced steric hindrance during the coupling step, potentially leading to higher coupling efficiency. However, factors such as the coupling reagent, solvent, and the nature of the adjacent amino acid play a more dominant role.

Racemization

Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, is a critical side reaction that can compromise the biological activity of the final peptide. Serine residues are known to be susceptible to racemization, particularly during the activation step of peptide coupling.

Studies have shown that the extent of racemization can be influenced by the protecting group on the side chain. While direct comparative data for this compound is not available, general findings indicate that racemization of serine can be minimized by using appropriate coupling reagents and additives. For instance, the use of coupling agents like HATU in combination with additives such as HOBt or HOAt has been shown to suppress racemization for serine derivatives.[3] It is crucial to analyze the enantiomeric purity of the synthesized peptide, for which methods like capillary electrophoresis and reverse-phase high-performance liquid chromatography (RP-HPLC) are well-established.[3][4][5]

Yield

The overall yield of a peptide synthesis is a cumulative result of coupling efficiencies and losses during deprotection and purification steps. The robust nature of the benzyl ether in O-Benzyl-L-serine ensures its stability throughout the multiple cycles of Boc-SPPS, which can contribute to a higher overall yield by minimizing side-chain related side reactions during synthesis.[6] However, the final deprotection step using strong acids can sometimes lead to peptide degradation, impacting the final yield.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a protected serine derivative, such as Fmoc-Ser(tBu)-OH or Boc-Ser(Bzl)-OH, into a peptide chain on a solid support.

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin for Fmoc-SPPS) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Deprotection:

    • Fmoc-SPPS: The Fmoc protecting group from the resin or the previously coupled amino acid is removed using a solution of 20% piperidine in DMF.

    • Boc-SPPS: The Boc protecting group is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess deprotection reagent and by-products.

  • Coupling: The protected serine derivative (e.g., Fmoc-Ser(tBu)-OH) is pre-activated with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.

  • Washing: The resin is washed again with DMF and DCM to remove unreacted amino acid and coupling reagents.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed.

    • Fmoc-SPPS: A cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), is used to cleave the peptide and remove the tBu group.

    • Boc-SPPS: A strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), is used to cleave the peptide and remove the Bzl group.[2]

  • Purification: The crude peptide is purified using techniques like RP-HPLC.

Synthesis of O-Benzyl-L-serine

A common route for the synthesis of O-Benzyl-L-serine involves the following steps:

  • N-protection: The amino group of L-serine is first protected, for example, with a Boc group using di-tert-butyl dicarbonate.

  • Benzylation: The hydroxyl group of the N-protected serine is then benzylated using benzyl bromide in the presence of a base like sodium hydride.[7]

  • N-deprotection: The N-protecting group is subsequently removed to yield O-Benzyl-L-serine.[7][8]

Signaling Pathways and Workflows

To visualize the logical flow of decisions and processes in peptide synthesis involving protected serine derivatives, the following diagrams are provided.

Peptide_Synthesis_Workflow cluster_synthesis_strategy Peptide Synthesis Strategy cluster_protecting_group Serine Protecting Group Selection cluster_synthesis_cycle SPPS Cycle start Define Target Peptide Sequence choose_strategy Choose Synthesis Strategy start->choose_strategy fmoc_spps Fmoc-SPPS choose_strategy->fmoc_spps Acid-sensitive Peptide boc_spps Boc-SPPS choose_strategy->boc_spps Robust Synthesis Needed choose_pg_fmoc Select Fmoc-compatible Protecting Group fmoc_spps->choose_pg_fmoc choose_pg_boc Select Boc-compatible Protecting Group boc_spps->choose_pg_boc ser_tbu Fmoc-Ser(tBu)-OH choose_pg_fmoc->ser_tbu Standard ser_trt Fmoc-Ser(Trt)-OH choose_pg_fmoc->ser_trt On-resin modification ser_bzl Boc-Ser(Bzl)-OH choose_pg_boc->ser_bzl deprotection N-alpha Deprotection ser_tbu->deprotection ser_trt->deprotection ser_bzl->deprotection washing Washing deprotection->washing Repeat for each amino acid coupling Amino Acid Coupling coupling->washing Repeat for each amino acid end_synthesis Cleavage & Purification coupling->end_synthesis Final amino acid coupled washing->deprotection Repeat for each amino acid washing->coupling Repeat for each amino acid

Figure 1: Decision workflow for selecting a serine protecting group in SPPS.

Synthesis_of_OBn_Ser start L-Serine n_protection N-protection (e.g., Boc anahydride) start->n_protection boc_ser N-Boc-L-Serine n_protection->boc_ser benzylation Benzylation (Benzyl bromide, NaH) boc_ser->benzylation n_boc_o_bzl_ser N-Boc-O-Benzyl-L-Serine benzylation->n_boc_o_bzl_ser n_deprotection N-deprotection (TFA) n_boc_o_bzl_ser->n_deprotection end O-Benzyl-L-Serine n_deprotection->end

Figure 2: Synthetic pathway for O-Benzyl-L-serine.

Conclusion

The choice of a serine protecting group is a multifaceted decision that depends on the overall synthetic strategy (Boc vs. Fmoc), the nature of the target peptide, and the planned post-synthesis modifications. This compound, utilizing the robust benzyl ether protection, is a valuable building block, particularly within the Boc-SPPS framework. While it offers stability during synthesis, researchers must consider the harsh conditions required for its final removal. For syntheses requiring milder deprotection or orthogonal strategies for on-resin modifications, tBu or Trt protected serine derivatives are superior alternatives within the Fmoc-SPPS context. A thorough evaluation of the specific requirements of the peptide target is essential for making an informed decision that will ultimately lead to a successful synthesis with high purity and yield.

References

A Comparative Analysis of O-Benzyl-L-seryl-L-tyrosine and its Unprotected Counterpart, Ser-Tyr Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the unprotected dipeptide, L-seryl-L-tyrosine (Ser-Tyr), and its O-benzyl protected form, O-Benzyl-L-seryl-L-tyrosine. While both molecules are structurally related, their functionalities differ significantly. The unprotected Ser-Tyr dipeptide is a biologically active molecule that has been shown to influence neurotransmitter metabolism. In contrast, this compound is primarily a synthetic intermediate, with the benzyl group serving as a protecting agent during peptide synthesis. This guide will objectively present the available experimental data for the active Ser-Tyr dipeptide and contextualize the role of its protected form.

Data Presentation: Unprotected Ser-Tyr Dipeptide's Impact on Brain Neurochemistry

The biological activity of the unprotected Ser-Tyr dipeptide has been investigated, particularly its effects on catecholamine metabolism in the brain. The following table summarizes key quantitative findings from a study involving oral administration of Ser-Tyr to mice.

Parameter MeasuredBrain RegionResultReference
Tyrosine (Tyr) ContentCerebral CortexMarkedly increased compared to vehicle control, Ile-Tyr, Tyr-Pro, and Tyr alone.[1]
3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) LevelsCerebral Cortex & HippocampusMore effectively increased than Ile-Tyr, Tyr-Pro, or Tyr alone.[1][2][1][2]
Noradrenaline (NA) TurnoverCentral Nervous SystemMarkedly stimulated.[1][2][1][2]
Dopamine (DA) TurnoverBrainstemNo significant increase compared to Ile-Tyr.[2]

The Role of this compound: A Synthetic Intermediate

This compound is a derivative of the Ser-Tyr dipeptide where the hydroxyl group of serine is protected by a benzyl group. This protection is a common strategy in peptide synthesis to prevent unwanted side reactions at the serine residue while the peptide chain is being assembled. The benzyl group is typically removed in the final stages of synthesis to yield the unprotected, biologically active peptide.

Due to its nature as a protected synthetic precursor, there is a lack of data on the biological activity of this compound itself. The presence of the bulky benzyl group is expected to sterically hinder or prevent the dipeptide from interacting with the biological targets of the unprotected Ser-Tyr. Therefore, it is presumed to be biologically inactive in the context of catecholamine metabolism.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the comparison of the biological activity of the unprotected Ser-Tyr dipeptide.

Oral Administration and Analysis of Brain Catecholamine Metabolism

Objective: To determine the effect of orally administered Ser-Tyr dipeptide on the levels of catecholamines and their metabolites in the mouse brain.

Materials:

  • Male ICR mice (8 weeks old)

  • Ser-Tyr dipeptide

  • Vehicle (e.g., distilled water or saline)

  • Homogenization buffer

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

  • Animal Acclimatization: Mice are housed under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Fasting: Mice are fasted overnight to ensure gastrointestinal absorption is not influenced by food.

  • Oral Administration: A solution of Ser-Tyr dipeptide (at a specified dose, e.g., 100 mg/kg body weight) or vehicle is administered orally to the mice via gavage.

  • Tissue Collection: At a predetermined time point after administration (e.g., 60 minutes), mice are euthanized by cervical dislocation. The brains are rapidly excised, and specific regions (e.g., cerebral cortex, hippocampus, brainstem) are dissected on a cold plate.

  • Sample Preparation: The dissected brain tissues are weighed and immediately homogenized in a cold homogenization buffer containing an internal standard. The homogenates are then centrifuged at high speed to pellet cellular debris.

  • HPLC Analysis: The resulting supernatant is filtered and injected into an HPLC system equipped with a reverse-phase column and an electrochemical detector. The levels of noradrenaline, dopamine, and their metabolites (e.g., MHPG, homovanillic acid) are quantified by comparing their peak areas to those of known standards.

  • Data Analysis: The concentrations of the analytes are expressed as ng/g of wet tissue weight. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare the results between the Ser-Tyr treated group and the control groups.

Mandatory Visualizations

Signaling Pathway: Catecholamine Biosynthesis

The following diagram illustrates the biosynthetic pathway of catecholamines, which is influenced by the availability of tyrosine, a component of the Ser-Tyr dipeptide.

Catecholamine_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Noradrenaline Noradrenaline Dopamine->Noradrenaline DBH Adrenaline Adrenaline Noradrenaline->Adrenaline PNMT TH Tyrosine Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase DBH Dopamine β- Hydroxylase PNMT Phenylethanolamine N-Methyltransferase

Caption: The biosynthetic pathway of catecholamines from tyrosine.

Experimental Workflow: Investigating Ser-Tyr's Effect on Noradrenergic Turnover

The diagram below outlines the experimental workflow for assessing the impact of Ser-Tyr on noradrenergic turnover.

Experimental_Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep oral_admin Oral Administration (Ser-Tyr or Vehicle) animal_prep->oral_admin tissue_collection Brain Tissue Collection oral_admin->tissue_collection sample_prep Sample Preparation (Homogenization, Centrifugation) tissue_collection->sample_prep hplc HPLC-ECD Analysis sample_prep->hplc data_analysis Data Analysis (Quantification & Statistics) hplc->data_analysis end End data_analysis->end

Caption: Workflow for assessing Ser-Tyr's effect on noradrenergic turnover.

References

A Comparative Guide to the Synthesis and Validation of O-Benzyl-L-seryl-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the synthesis of the protected dipeptide, O-Benzyl-L-seryl-L-tyrosine. It includes a detailed experimental protocol for a solution-phase synthesis approach and outlines the analytical techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the validation of the final product. The performance of this method is compared against the alternative solid-phase peptide synthesis (SPPS) strategy, offering insights into the selection of an appropriate synthetic route based on project-specific requirements.

Introduction

This compound is a protected dipeptide of significant interest in peptide chemistry and drug development. The benzyl protecting groups on the serine hydroxyl and tyrosine phenol moieties prevent unwanted side reactions during peptide coupling and allow for selective deprotection at later stages of a synthesis campaign. The validation of such synthetic peptides is of paramount importance to ensure the correct sequence and purity, with NMR and mass spectrometry being the gold-standard analytical techniques for this purpose. This guide details a robust solution-phase synthesis and offers a comparative analysis with solid-phase synthesis.

Experimental Protocols

A solution-phase approach to the synthesis of this compound offers flexibility and is well-suited for moderate-scale synthesis where purification of intermediates is desired.

Materials
  • N-α-tert-Butoxycarbonyl-O-benzyl-L-serine (Boc-Ser(Bzl)-OH)

  • O-Benzyl-L-tyrosine methyl ester hydrochloride (H-Tyr(Bzl)-OMe·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Methanol (MeOH) for MS analysis

Synthesis of Boc-Ser(Bzl)-Tyr(Bzl)-OMe
  • Preparation of O-Benzyl-L-tyrosine methyl ester: O-Benzyl-L-tyrosine is esterified using standard methods (e.g., thionyl chloride in methanol) to yield the methyl ester, which is then typically isolated as the hydrochloride salt.

  • Peptide Coupling:

    • To a solution of Boc-Ser(Bzl)-OH (1.0 eq) in DCM at 0 °C, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture for 15 minutes to allow for the formation of the active ester.

    • In a separate flask, suspend H-Tyr(Bzl)-OMe·HCl (1.0 eq) in DCM and add DIPEA (2.2 eq) to neutralize the salt and provide a basic environment for the coupling reaction.

    • Add the neutralized H-Tyr(Bzl)-OMe solution to the pre-activated Boc-Ser(Bzl)-OH solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Saponification (Optional): If the free carboxylic acid is desired, the methyl ester of the dipeptide can be saponified using a mild base such as lithium hydroxide (LiOH) in a mixture of methanol and water.

NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the purified dipeptide in ~0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube for analysis.

Mass Spectrometry Sample Preparation
  • Dissolve a small amount of the purified dipeptide in methanol to a concentration of approximately 1 mg/mL.

  • Further dilute the sample as required by the instrument sensitivity.

  • The sample is then introduced into the mass spectrometer, typically via electrospray ionization (ESI).

Data Presentation

The successful synthesis of this compound is confirmed by NMR and mass spectrometry. The following tables summarize the expected analytical data.

Table 1: ¹H NMR and ¹³C NMR Data for Protected Amino Acid Precursors and the Final Dipeptide (in CDCl₃, chemical shifts (δ) in ppm)
CompoundKey ¹H NMR SignalsKey ¹³C NMR Signals
Boc-Ser(Bzl)-OH ~7.35 (m, 5H, Ar-H), ~5.4 (d, 1H, NH), ~4.55 (s, 2H, Ph-CH₂-O), ~4.4 (m, 1H, α-CH), ~3.9 (m, 1H, β-CH), ~3.6 (m, 1H, β-CH), ~1.45 (s, 9H, Boc)~174 (C=O, acid), ~156 (C=O, Boc), ~137 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.8 (Ar-CH), ~80 (C(CH₃)₃), ~73 (Ph-CH₂-O), ~70 (β-CH₂), ~55 (α-CH), ~28 (C(CH₃)₃)
H-Tyr(Bzl)-OMe·HCl ~7.4-7.2 (m, 10H, Ar-H), ~6.9 (d, 2H, Tyr Ar-H), ~5.0 (s, 2H, Ph-CH₂-O), ~4.2 (t, 1H, α-CH), ~3.8 (s, 3H, OCH₃), ~3.2 (m, 2H, β-CH₂)~171 (C=O, ester), ~158 (Tyr Ar-C), ~137 (Ar-C), ~130 (Tyr Ar-CH), ~128.6 (Ar-CH), ~128.0 (Ar-CH), ~127.5 (Ar-CH), ~115 (Tyr Ar-CH), ~70 (Ph-CH₂-O), ~54 (α-CH), ~52.5 (OCH₃), ~36 (β-CH₂)
This compound (Final Product - Predicted) ~7.4-7.2 (m, 15H, Ar-H), ~6.9 (d, 2H, Tyr Ar-H), ~6.8 (d, 1H, NH), ~5.0 (s, 2H, Tyr Ph-CH₂-O), ~4.8 (m, 1H, Tyr α-CH), ~4.5 (s, 2H, Ser Ph-CH₂-O), ~4.3 (m, 1H, Ser α-CH), ~3.9 (m, 1H, Ser β-CH), ~3.6 (m, 1H, Ser β-CH), ~3.1 (m, 2H, Tyr β-CH₂)~172 (C=O, amide), ~171 (C=O, acid/ester), ~158 (Tyr Ar-C), ~137 (Ar-C), ~130 (Tyr Ar-CH), ~128.6 (Ar-CH), ~128.0 (Ar-CH), ~127.8 (Ar-CH), ~127.5 (Ar-CH), ~115 (Tyr Ar-CH), ~73 (Ser Ph-CH₂-O), ~70 (Tyr Ph-CH₂-O), ~70 (Ser β-CH₂), ~55 (Ser α-CH), ~53 (Tyr α-CH), ~37 (Tyr β-CH₂)

Note: Data for the final product are predicted based on the structures of the precursors and general principles of peptide NMR spectroscopy. Actual values may vary.

Table 2: Mass Spectrometry Data
CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed m/z [M+H]⁺
Boc-Ser(Bzl)-OH C₁₅H₂₁NO₅295.1419296.1492
H-Tyr(Bzl)-OMe C₁₇H₁₉NO₃285.1365286.1438
This compound (Final Product) C₂₆H₂₈N₂O₅448.1998449.2071

Comparison with Alternative Synthesis Methods

The choice of synthesis strategy is critical in peptide chemistry. Below is a comparison of the described solution-phase synthesis with solid-phase peptide synthesis (SPPS).

FeatureSolution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Scale Well-suited for gram to kilogram scale.Ideal for milligram to gram scale.
Purification Intermediates can be purified at each step, ensuring high purity.Purification is typically performed only at the end of the synthesis.
Reaction Monitoring Straightforward to monitor reaction progress using techniques like TLC or HPLC.More challenging to monitor reactions directly on the solid support.
Time and Labor Generally more time-consuming and labor-intensive due to work-up and purification steps.Faster and more amenable to automation.
Reagent Stoichiometry Can be performed with near-stoichiometric amounts of reagents.Often requires an excess of reagents to drive reactions to completion.
Solubility Issues Can be challenging for longer or hydrophobic peptides.The solid support can help to mitigate solubility issues of the growing peptide chain.

Mandatory Visualizations

Synthesis_Workflow BocSerOH Boc-Ser(Bzl)-OH Coupling EDC, HOBt, DIPEA in DCM BocSerOH->Coupling HTyrOMe H-Tyr(Bzl)-OMe·HCl HTyrOMe->Coupling Dipeptide Boc-Ser(Bzl)-Tyr(Bzl)-OMe Coupling->Dipeptide Purification Work-up & Purification Dipeptide->Purification FinalProduct This compound (after optional deprotection) Purification->FinalProduct

Caption: Solution-phase synthesis workflow for this compound.

Validation_Process Synthesis Synthesized Dipeptide NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS Structure Structural Confirmation (Correct Covalent Bonds) NMR->Structure Purity Purity Assessment NMR->Purity Mass Molecular Weight Confirmation MS->Mass

Caption: Logical workflow for the validation of the synthesized dipeptide.

A Comparative Analysis of Coupling Reagents for the Synthesis of O-Benzyl-L-seryl-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of peptides is a cornerstone of drug discovery and development. The formation of the amide bond between two amino acids is a critical step, and the choice of coupling reagent can significantly impact the yield, purity, and stereochemical integrity of the final product. This guide provides a comparative analysis of different coupling reagents for the synthesis of the dipeptide O-Benzyl-L-seryl-L-tyrosine, a valuable building block in the synthesis of more complex peptides.

The selection of an appropriate coupling reagent is crucial for minimizing side reactions, such as racemization, and for achieving high yields. In the synthesis of this compound, the coupling of N-protected O-Benzyl-L-serine with a C-protected L-tyrosine derivative is a key transformation. This guide evaluates the performance of three commonly employed coupling reagents: Dicyclohexylcarbodiimide/Hydroxybenzotriazole (DCC/HOBt), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with a tertiary amine base, and 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the selected coupling reagents in the synthesis of this compound or analogous peptide couplings.

Coupling ReagentTypical Yield (%)Reaction Time (h)Racemization PotentialKey AdvantagesKey Disadvantages
DCC/HOBt 70-85%12-24Low with HOBtCost-effective, well-established.[1][2]Dicyclohexylurea (DCU) byproduct can be difficult to remove; potential for side reactions if HOBt is omitted.[3]
HATU/DIPEA ~94%2-4Very LowHigh yields, fast reaction times, effective for sterically hindered couplings.[1][3]Higher cost compared to carbodiimides.[4]
DEPBT 85-95%8-16Extremely LowExcellent for suppressing racemization; no need to protect the hydroxyl group of tyrosine.[5][6]Longer reaction times compared to HATU.

Experimental Protocols

Detailed methodologies for the coupling of N-Fmoc-O-Benzyl-L-serine with L-tyrosine methyl ester using the compared reagents are provided below.

DCC/HOBt Mediated Coupling

This method is a widely used and economical approach for peptide bond formation. The addition of HOBt is crucial to suppress racemization and improve reaction efficiency.[7]

Materials:

  • N-Fmoc-O-Benzyl-L-serine

  • L-Tyrosine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Fmoc-O-Benzyl-L-serine (1.0 eq) and HOBt (1.1 eq) in a mixture of DCM and DMF at 0 °C.

  • Add L-Tyrosine methyl ester hydrochloride (1.0 eq) and DIPEA (1.0 eq) to the solution and stir until all solids have dissolved.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

HATU Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent that often leads to high yields and short reaction times with minimal racemization.[3][8]

Materials:

  • N-Fmoc-O-Benzyl-L-serine

  • L-Tyrosine methyl ester hydrochloride

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Fmoc-O-Benzyl-L-serine (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add L-Tyrosine methyl ester hydrochloride (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DEPBT Mediated Coupling

DEPBT is a phosphonium-based coupling reagent known for its exceptional ability to suppress racemization. A notable advantage is that the hydroxyl group of the amino component, such as tyrosine, does not require protection.[5][6]

Materials:

  • N-Fmoc-O-Benzyl-L-serine

  • L-Tyrosine methyl ester hydrochloride

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Fmoc-O-Benzyl-L-serine (1.0 eq), L-Tyrosine methyl ester hydrochloride (1.0 eq), and DEPBT (1.2 eq) in DMF.

  • Cool the mixture to 0 °C and add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the coupling of N-Fmoc-O-Benzyl-L-serine and L-Tyrosine methyl ester.

G General Peptide Coupling Workflow A 1. Dissolve Reactants (N-Fmoc-O-Benzyl-L-serine, L-Tyrosine methyl ester·HCl) B 2. Add Coupling Reagent & Base (e.g., DIPEA) A->B Pre-activation (for some reagents) C 3. Reaction Stirring (Time & Temp. vary) B->C D 4. Work-up (Extraction & Washing) C->D After reaction completion E 5. Purification (Column Chromatography) D->E F This compound (Protected Dipeptide) E->F

Caption: General workflow for the synthesis of this compound.

This guide provides a foundational comparison to aid in the selection of a suitable coupling reagent for the synthesis of this compound. The optimal choice will depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of purity and stereochemical integrity.

References

Assessing the Purity of Synthetic O-Benzyl-L-seryl-L-tyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic peptides is a critical quality attribute that directly impacts their efficacy, safety, and reproducibility in research and therapeutic applications. This guide provides a comparative overview of key analytical techniques for assessing the purity of the synthetic dipeptide, O-Benzyl-L-seryl-L-tyrosine. Due to the limited availability of specific experimental data for this particular dipeptide in publicly accessible literature, this guide utilizes representative data and established protocols for structurally similar protected dipeptides to illustrate the application and comparison of these methods.

Key Purity Attributes and Potential Impurities

The synthesis of this compound, like any solid-phase or solution-phase peptide synthesis, can introduce various impurities.[1] A thorough purity assessment should, therefore, aim to identify and quantify the main product and potential process-related and product-related impurities.

Common Impurities in Synthetic Peptides:

  • Truncated or Deletion Sequences: Peptides missing one or more amino acid residues.

  • Incompletely Deprotected Peptides: Residual protecting groups (e.g., Benzyl) on the amino acid side chains.[2]

  • Racemization: Epimerization of L-amino acids to their D-isomers during synthesis.[1]

  • Side-Reaction Products: Modifications of amino acid side chains.

  • Reagent Adducts: Covalent attachment of synthesis reagents to the peptide.

  • Residual Solvents and Reagents: Non-peptidic impurities from the manufacturing process.[1]

Comparative Analysis of Purity Assessment Methods

Several analytical techniques are employed to assess the purity of synthetic peptides, each providing distinct and often complementary information. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of the primary analytical methods used for peptide purity analysis. The presented values are representative and can vary based on the specific instrumentation, experimental conditions, and the physicochemical properties of the analyte.

Analytical MethodPrincipleTypical Purity Determination Range (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
RP-HPLC-UV Separation based on hydrophobicity.95.0 - 99.9~0.01%~0.05%Robust, reproducible, quantitative.[3]Co-elution of impurities with similar hydrophobicity can occur. Limited structural information.
LC-MS Separation by HPLC coupled with mass detection.95.0 - 99.9~0.005%~0.02%Provides molecular weight confirmation and impurity identification.[4]Ion suppression effects can affect quantitation.
Chiral HPLC Separation of enantiomers using a chiral stationary phase.>99.0% (for chiral purity)~0.05%~0.1%Direct measurement of enantiomeric excess.[1][5]Requires specialized columns and method development.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.90.0 - 99.5~0.05%~0.2%High separation efficiency, low sample consumption.[6]Lower loading capacity, can be less robust than HPLC.
¹H NMR Spectroscopy Analysis of nuclear spin transitions in a magnetic field.>95% (for structural integrity and major impurities)~1-5%~5%Provides detailed structural information and can identify impurities without a reference standard.[7]Lower sensitivity compared to chromatographic methods for trace impurities.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is the gold standard for quantifying the purity of synthetic peptides.[3]

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Purity Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for confirming the molecular weight of the target peptide and identifying impurities.[4]

Protocol:

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-2000.

    • Data Acquisition: Full scan mode for impurity profiling and targeted MS/MS for structural confirmation.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 0.1 mg/mL.

  • Injection Volume: 5 µL.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This technique is crucial for determining the enantiomeric purity of the peptide.[1]

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column (e.g., based on a macrocyclic glycopeptide).

  • Mobile Phase: A mixture of acetonitrile and aqueous buffer (e.g., ammonium acetate or ammonium formate), optimized for the specific column and analyte.

  • Elution: Isocratic elution is often preferred for chiral separations.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the peptide in the mobile phase at a concentration of 0.5 mg/mL.

  • Injection Volume: 5 µL.

Capillary Electrophoresis (CE)

CE offers an orthogonal separation mechanism to HPLC, providing complementary purity information.[6]

Protocol:

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Dissolve the peptide in water or BGE at a concentration of 0.5 mg/mL.

¹H NMR Spectroscopy

NMR provides detailed structural information and can be used to assess purity by identifying and quantifying impurities with distinct proton signals.[7]

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.

  • Sample Concentration: 5-10 mg of the peptide dissolved in 0.5-0.7 mL of deuterated solvent.[7]

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum.

  • Analysis: Integrate the signals corresponding to the target peptide and any visible impurities. The relative integrals can be used to estimate the molar ratio of the main component to the impurities.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthetic peptide like this compound.

G cluster_0 Synthesis & Crude Product cluster_1 Purification & Initial Assessment cluster_2 Comprehensive Purity & Identity Confirmation cluster_3 Final Product Characterization Synthesis Peptide Synthesis Crude Crude this compound Synthesis->Crude Purification Preparative HPLC Crude->Purification HPLC_UV RP-HPLC-UV Analysis Purification->HPLC_UV LCMS LC-MS Analysis HPLC_UV->LCMS Identity & Impurity Profile Chiral_HPLC Chiral HPLC Analysis HPLC_UV->Chiral_HPLC Enantiomeric Purity CE Capillary Electrophoresis HPLC_UV->CE Orthogonal Purity Check NMR NMR Spectroscopy LCMS->NMR Structural Confirmation Final Purified this compound Chiral_HPLC->Final CE->Final NMR->Final Report Certificate of Analysis Final->Report

Purity assessment workflow for synthetic peptides.

Logical Relationship of Analytical Methods

This diagram illustrates the relationship between the different analytical methods and the type of information they provide for purity assessment.

G cluster_0 Primary Quantitative & Qualitative Analysis cluster_1 Specialized & Orthogonal Analysis HPLC RP-HPLC-UV LCMS LC-MS HPLC->LCMS Provides basis for MS identification Chiral Chiral HPLC HPLC->Chiral Assesses chiral purity of main peak CE Capillary Electrophoresis HPLC->CE Orthogonal separation mechanism LCMS->HPLC Confirms peak identity NMR NMR Spectroscopy LCMS->NMR Provides masses for structural elucidation NMR->LCMS Confirms structure of identified masses

Interrelation of analytical methods for purity.

References

Navigating the Stability Landscape: A Comparative Analysis of Peptides Containing O-Benzyl-L-seryl-L-tyrosine In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the stability of a peptide is a critical determinant of its therapeutic potential. This guide provides a comparative overview of the expected in vitro and in vivo stability of peptides incorporating the O-Benzyl-L-seryl-L-tyrosine motif. The inclusion of O-benzyl protecting groups on serine and tyrosine residues is a common strategy in peptide synthesis, intended to enhance stability and bioavailability.

While direct quantitative stability data for a specific peptide containing the this compound sequence is not extensively available in public literature, this guide extrapolates from established principles of peptide chemistry and degradation to offer a comparative analysis against its unprotected counterpart. The information presented herein is supported by generalized experimental data for modified peptides.

Unveiling Stability: A Comparative Overview

The presence of the O-benzyl group on the hydroxyl functionalities of serine and tyrosine is anticipated to significantly influence the peptide's susceptibility to enzymatic degradation. This modification sterically hinders the approach of proteases that would otherwise recognize and cleave the peptide bonds adjacent to these residues.

Stability ParameterPeptide with this compoundUnprotected Peptide (L-seryl-L-tyrosine)Rationale
In Vitro Half-Life (Plasma/Serum) Expected to be significantly longerShorterThe O-benzyl groups provide steric shielding, reducing susceptibility to cleavage by plasma proteases and peptidases.[1][2]
In Vivo Half-Life Expected to be longerShorterProtection against in vivo proteolytic degradation is a key factor in extending a peptide's circulation time.[3] Additionally, the increased lipophilicity due to the benzyl groups may influence distribution and clearance.
Susceptibility to Proteolytic Degradation LowerHigherThe bulky benzyl groups can prevent the peptide from fitting into the active sites of common proteases that target serine and tyrosine residues.
Chemical Stability Stable under physiological and basic conditionsGenerally stableThe O-benzyl ether linkage is stable under typical physiological conditions but can be susceptible to cleavage under strong acidic conditions, a factor more relevant to synthesis and formulation than in vivo stability.[4]
Metabolic Clearance Expected to be lowerHigherReduced degradation by proteases in organs like the liver and kidneys is anticipated to decrease the rate of metabolic clearance.[3]
Bioavailability (Oral) Potentially enhancedVery lowThe increased lipophilicity imparted by the benzyl groups may improve absorption across the gastrointestinal tract, although oral bioavailability of peptides is generally poor.[1]

Delving into the Experimental Framework

To empirically determine the stability of peptides containing the this compound motif, standardized in vitro and in vivo assays are employed.

In Vitro Plasma Stability Assay

This assay evaluates the susceptibility of a peptide to degradation by enzymes present in blood plasma.

Protocol:

  • Peptide Incubation: The test peptide is incubated in fresh plasma (e.g., human, rat, mouse) at a specific concentration (e.g., 10 µM) at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: The enzymatic reaction is quenched by adding a protein precipitating agent, such as acetonitrile or trichloroacetic acid, to each aliquot.

  • Centrifugation: The samples are centrifuged to pellet the precipitated plasma proteins.

  • Analysis: The supernatant, containing the remaining intact peptide, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the peptide concentration.

  • Half-Life Calculation: The percentage of intact peptide remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated using a first-order decay model.

In Vivo Pharmacokinetic Study

This study assesses the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide in a living organism.

Protocol:

  • Animal Model: The peptide is administered to a suitable animal model (e.g., rats, mice) via the desired route (e.g., intravenous, subcutaneous, oral).

  • Blood Sampling: Blood samples are collected at predetermined time intervals post-administration.

  • Plasma Isolation: Plasma is separated from the blood samples by centrifugation.

  • Peptide Extraction: The peptide is extracted from the plasma samples, often using solid-phase extraction.

  • Quantification: The concentration of the intact peptide in the plasma extracts is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).

Visualizing the Workflow

experimental_workflow cluster_invitro In Vitro Stability Assay cluster_invivo In Vivo Pharmacokinetic Study iv_start Peptide Incubation in Plasma iv_sample Time-Point Sampling iv_start->iv_sample iv_precip Protein Precipitation iv_sample->iv_precip iv_cent Centrifugation iv_precip->iv_cent iv_analysis LC-MS Analysis iv_cent->iv_analysis iv_calc Half-Life Calculation iv_analysis->iv_calc ivv_start Peptide Administration to Animal ivv_sample Blood Sampling ivv_start->ivv_sample ivv_plasma Plasma Isolation ivv_sample->ivv_plasma ivv_extract Peptide Extraction ivv_plasma->ivv_extract ivv_quant LC-MS/MS Quantification ivv_extract->ivv_quant ivv_pk Pharmacokinetic Analysis ivv_quant->ivv_pk

Caption: Experimental workflows for in vitro and in vivo peptide stability analysis.

The Protective Mechanism of O-Benzylation

The enhanced stability of peptides containing this compound can be attributed to the steric hindrance provided by the benzyl groups. Proteolytic enzymes have specific recognition sites and active clefts where they bind to and cleave peptide bonds. The bulky benzyl groups can physically block access to these sites, thereby preventing enzymatic degradation.

protective_mechanism cluster_unprotected Unprotected Peptide cluster_protected O-Benzyl Protected Peptide unprot_pep ---Ser-Tyr--- cleavage_u Cleavage unprot_pep->cleavage_u Leads to protease_u Protease protease_u->unprot_pep Binds prot_pep ---Ser(Bzl)-Tyr(Bzl)--- no_cleavage_p No Cleavage prot_pep->no_cleavage_p protease_p Protease protease_p->prot_pep Binding Hindered

Caption: O-Benzylation hinders protease binding, enhancing peptide stability.

References

A Comparative Guide to O-Benzyl-L-seryl-L-tyrosine as a Dipeptide Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

O-Benzyl-L-seryl-L-tyrosine is a specialized dipeptide derivative that serves as a crucial building block in the intricate process of peptide synthesis.[1][2][3] Its primary application lies in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and biochemical research.[1][4] The strategic placement of a benzyl group on the serine residue prevents undesirable side reactions during the stepwise assembly of complex peptide chains.[1][3][5] This guide provides a comparative analysis of this compound against other commercially available dipeptide standards, focusing on key performance metrics relevant to synthetic efficiency and purity.

Benchmarking Performance: A Comparative Analysis

The efficacy of a protected dipeptide in SPPS is determined by several factors, including its coupling efficiency, the purity of the final product, and its stability under various reaction conditions. Below is a comparative summary of this compound against other commonly used Fmoc-protected dipeptides.

Dipeptide Building BlockAverage Coupling Efficiency (%)Post-Cleavage Purity (%) (by HPLC)Key AdvantagesCommon Applications
This compound ~94% (with HATU/DIEA)[1]>95%Prevents side reactions at the serine hydroxyl group; enhances stability.[1][5]Synthesis of neuropeptides and peptide-based therapeutics.[1]
Fmoc-L-Ala-L-Ala-OH >98%>98%High coupling efficiency and purity; readily available.General peptide synthesis.[6]
Fmoc-Gly-Gly-OH >99%>99%Simple structure leading to very high coupling efficiency.Incorporation of flexible glycine residues.[6]
Fmoc-L-Pro-L-Ala-OH ~95%>97%Introduction of proline residues to induce turns in peptide structure.Synthesis of structured peptides.
Pseudoproline Dipeptides (e.g., Fmoc-L-Ser(ψPro)-L-Ala-OH) >98%>98%Disrupts peptide aggregation, improving synthesis of "difficult" sequences.[7][8]Synthesis of long or aggregation-prone peptides.[7][8]

Note: The data presented above are representative values and can vary based on the specific synthetic protocol, resin, and coupling reagents used.

Experimental Protocols

To ensure a standardized comparison, the following detailed methodologies for key experiments are provided.

Protocol 1: Comparative Peptide Coupling Efficiency

This protocol outlines a method to compare the coupling efficiency of different dipeptide building blocks in a model peptide synthesis.

1. Resin Preparation:

  • Start with a Rink Amide resin (0.1 mmol scale).

  • Swell the resin in dimethylformamide (DMF) for 1 hour.[9]

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.[10]

  • Wash the resin thoroughly with DMF.[9]

2. Dipeptide Coupling:

  • Dissolve 2.0 equivalents of the dipeptide (e.g., this compound or a commercially available standard) and 2.0 equivalents of a coupling agent (e.g., HBTU) in DMF.[11]

  • Add 4.0 equivalents of a base, such as N,N-Diisopropylethylamine (DIPEA), to the solution.[11][12]

  • Add the activated dipeptide solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Monitor the reaction for completion using a ninhydrin test.

3. Cleavage and Analysis:

  • After the final coupling step, wash the resin and cleave the peptide from the solid support using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Precipitate the crude peptide in cold diethyl ether.

  • Analyze the crude product using High-Performance Liquid Chromatography (HPLC) to determine the coupling efficiency by quantifying the desired product peak area relative to any deletion or truncated sequences.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol describes a standard method for determining the purity of the synthesized peptides.[13][14]

1. Sample Preparation:

  • Dissolve the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.[13][14]

  • Filter the sample through a 0.22 µm or 0.45 µm membrane to remove any particulates.[13]

2. HPLC Conditions:

  • Column: A reverse-phase C18 column is commonly used for peptide analysis.[14]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% of Mobile Phase B over 20-30 minutes is a typical starting point.[14]

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine).[14]

3. Data Analysis:

  • Integrate the peak areas of the resulting chromatogram.

  • Calculate the purity by dividing the area of the main product peak by the total area of all peaks, expressed as a percentage.[14]

Visualizing Key Processes in Peptide Synthesis

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of peptide synthesis and the experimental workflow for benchmarking.

G cluster_0 Start Start Resin_Preparation Resin Preparation (Swell & Deprotect) Start->Resin_Preparation Dipeptide_Activation Dipeptide Activation (with Coupling Reagent) Resin_Preparation->Dipeptide_Activation Coupling Coupling to Resin Dipeptide_Activation->Coupling Wash Wash Resin Coupling->Wash Repeat_Cycle Repeat Cycle for Longer Peptides? Wash->Repeat_Cycle Repeat_Cycle->Resin_Preparation Yes Final_Cleavage Final Cleavage from Resin Repeat_Cycle->Final_Cleavage No Purification Purification (HPLC) Final_Cleavage->Purification End End Purification->End

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) using dipeptide building blocks.

G cluster_workflow Benchmarking Workflow Peptide_Synthesis Peptide Synthesis Synthesize a model peptide using: - this compound - Standard Dipeptide A - Standard Dipeptide B Crude_Analysis Crude Product Analysis Analyze crude peptide by HPLC Determine initial purity and yield Peptide_Synthesis->Crude_Analysis Purification Purification Purify peptides using preparative HPLC Crude_Analysis->Purification Final_Analysis Final Purity & Yield Analyze purified peptides by HPLC and Mass Spectrometry Calculate final purity and overall yield Purification->Final_Analysis Comparison Comparative Analysis Compare coupling efficiency, purity, and yield across all dipeptides Final_Analysis->Comparison

Caption: Experimental workflow for benchmarking dipeptide building blocks.

References

A Comparative Guide to the Kinetic Analysis of Enzymes with O-Benzyl-L-tyrosine and Related Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic parameters of various enzymes when interacting with O-Benzyl-L-tyrosine and structurally similar substrates. Due to a lack of comprehensive studies on a single O-Benzyl-L-seryl-L-tyrosine substrate across multiple enzymes, this document focuses on derivatives of its constituent amino acids, offering valuable insights into enzyme-substrate specificity and catalytic efficiency.

Enzyme-Substrate Interactions: A Comparative Overview

The benzyl group on the tyrosine residue offers a unique structural motif for studying enzyme kinetics, providing a bulky, hydrophobic side chain that can influence substrate binding and turnover. While direct comparative kinetic data for O-Benzyl-L-tyrosine across a range of enzymes is limited, studies on analogous compounds provide a strong basis for comparison.

This guide focuses on the kinetic parameters of four key enzymes—α-Chymotrypsin, Subtilisin BPN', Tryptophanase, and Tyrosine Phenol-lyase—with N-benzoyl-L-tyrosine thiobenzyl ester and O-benzoyl-L-serine. These substrates, like O-Benzyl-L-tyrosine, feature a modified amino acid structure that is useful for probing the active sites of these enzymes.

Quantitative Kinetic Data

The following table summarizes the apparent Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the hydrolysis of N-benzoyl-L-tyrosine thiobenzyl ester by α-Chymotrypsin and Subtilisin BPN'. These values provide a quantitative measure of enzyme affinity for the substrate and the maximum rate of reaction.

EnzymeSubstrateApparent Km (mM)Apparent kcat (s-1)
α-ChymotrypsinN-benzoyl-L-tyrosine thiobenzyl ester0.0237
Subtilisin BPN'N-benzoyl-L-tyrosine thiobenzyl ester7126

Data sourced from a study on the use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate[1].

In a separate study, O-benzoyl-L-serine was identified as a good substrate for tryptophanase and tyrosine phenol-lyase, exhibiting Vmax values 5- to 6-fold higher than the physiological substrates for these enzymes[2]. However, specific Km and kcat values were not detailed in the available literature.

Experimental Protocols

The determination of enzyme kinetic parameters typically involves monitoring the rate of product formation or substrate depletion over time. A common method is spectrophotometry, which measures changes in absorbance at a specific wavelength.

General Protocol for Spectrophotometric Enzyme Kinetic Analysis:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in a suitable buffer at a known concentration. The buffer should maintain a constant pH at which the enzyme is active.

    • Prepare a series of substrate solutions of varying concentrations in the same buffer.

    • Prepare a solution of a chromogenic reagent, if necessary, that reacts with the product to produce a colored compound. For thiol-containing products, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is often used, which reacts with the thiol to produce a yellow-colored product with an absorbance maximum at 412 nm[1].

  • Assay Setup:

    • In a cuvette, mix the buffer, the chromogenic reagent (if applicable), and the substrate solution.

    • Allow the mixture to equilibrate to the desired reaction temperature.

    • Initiate the reaction by adding a small, known volume of the enzyme stock solution to the cuvette and mix thoroughly.

  • Data Acquisition:

    • Immediately place the cuvette in a spectrophotometer set to the wavelength corresponding to the maximum absorbance of the product.

    • Record the change in absorbance over time. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Convert the rate of change in absorbance to the rate of reaction in terms of concentration per unit time using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length of the cuvette.

    • Repeat the assay for each substrate concentration.

    • Plot the initial reaction rates against the corresponding substrate concentrations.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation, often using a linearized plot such as the Lineweaver-Burk plot (1/V vs. 1/[S]). The kcat can then be calculated from the Vmax and the enzyme concentration (kcat = Vmax/[E]).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting an enzyme kinetic analysis.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReagentPrep Prepare Reagents (Enzyme, Substrate, Buffer) InstrumentSetup Setup Spectrophotometer ReagentPrep->InstrumentSetup MixReagents Mix Reagents in Cuvette InstrumentSetup->MixReagents InitiateReaction Initiate Reaction (Add Enzyme) MixReagents->InitiateReaction MeasureAbsorbance Measure Absorbance vs. Time InitiateReaction->MeasureAbsorbance CalculateRates Calculate Initial Reaction Rates MeasureAbsorbance->CalculateRates PlotData Plot Rate vs. [Substrate] CalculateRates->PlotData DetermineParams Determine Km and Vmax PlotData->DetermineParams CalculateKcat Calculate kcat DetermineParams->CalculateKcat

Caption: Workflow for a typical enzyme kinetic analysis experiment.

Signaling Pathways and Logical Relationships

The interaction between an enzyme and its substrate, leading to product formation, can be represented as a fundamental signaling pathway in biochemistry.

EnzymeSubstrateInteraction E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) ES->E k-1 P Product (P) ES->P k2

Caption: Michaelis-Menten model of enzyme-substrate interaction.

References

A Comparative Analysis of Antibody Cross-Reactivity with O-Benzyl-L-seryl-L-tyrosine Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody specificity and cross-reactivity with epitopes containing the synthetic dipeptide O-Benzyl-L-seryl-L-tyrosine. Given the absence of extensive public data on antibodies targeting this specific artificial epitope, this document outlines a comprehensive framework for such a study. It includes hypothetical, yet plausible, experimental data and detailed protocols to guide researchers in evaluating antibody performance against structurally related epitopes. The benzyl groups on serine and tyrosine can be considered mimics of phosphorylation, a critical post-translational modification in many signaling pathways.[1][2][3] Therefore, understanding the cross-reactivity of antibodies targeting this motif is crucial for the development of specific therapeutic and diagnostic agents.

Comparison of Antibody Binding Affinity and Specificity

The cross-reactivity of a hypothetical monoclonal antibody, mAb-OBn-SY, raised against the this compound epitope is evaluated against several structurally similar epitopes. The following table summarizes the binding affinities (Kd), association rates (ka), dissociation rates (kd), and cross-reactivity percentages determined by Surface Plasmon Resonance (SPR) and competitive ELISA.

Epitope IDPeptide SequenceModificationKd (nM)ka (1/Ms)kd (1/s)Cross-Reactivity (%) vs. Epitope A
Epitope A Ac-Cys-Gly-Ser(OBn)-Tyr(OBn) -Gly-NH2This compound (Target)1.22.5 x 10^53.0 x 10^-4100
Epitope B Ac-Cys-Gly-Ser-Tyr -Gly-NH2Unmodified Serine and Tyrosine>1000N/AN/A<0.1
Epitope C Ac-Cys-Gly-Ser(PO3)-Tyr(PO3) -Gly-NH2Phosphorylated Serine and Tyrosine25.55.8 x 10^41.5 x 10^-34.7
Epitope D Ac-Cys-Gly-Ser(OBn)-Tyr -Gly-NH2O-Benzyl-L-serine only85.31.1 x 10^59.4 x 10^-31.4
Epitope E Ac-Cys-Gly-Ser-Tyr(OBn) -Gly-NH2O-Benzyl-L-tyrosine only150.78.2 x 10^41.2 x 10^-20.8

N/A: Not applicable due to negligible binding.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This method is used to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the interaction between an antibody and its epitope.[4][5][6][7]

Protocol:

  • Immobilization: The target peptide epitopes (A-E) are individually immobilized on a CM5 sensor chip via amine coupling. The carboxyl groups on the sensor surface are activated with a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). The peptides, dissolved in 10 mM sodium acetate buffer (pH 5.0), are then injected over the activated surface. Remaining active sites are blocked with 1 M ethanolamine-HCl (pH 8.5).

  • Binding Analysis: A series of concentrations of the mAb-OBn-SY antibody (e.g., 0.1 nM to 100 nM) in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) are injected over the sensor surface at a flow rate of 30 µL/min.

  • Data Analysis: The association and dissociation phases are monitored in real-time. The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate ka, kd, and Kd values.

Competitive ELISA for Cross-Reactivity Percentage

This assay quantifies the cross-reactivity of the antibody against different epitopes by measuring the concentration of each peptide required to inhibit 50% of the antibody binding to the immobilized target epitope (IC50).[8][9][10][11]

Protocol:

  • Coating: A 96-well microplate is coated with Epitope A (the primary target) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Blocking: The plate is washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Competition: A constant, sub-saturating concentration of mAb-OBn-SY is pre-incubated with serial dilutions of the competitor peptides (Epitopes A-E) for 2 hours at room temperature.

  • Incubation: The antibody-peptide mixtures are then added to the coated and blocked plate and incubated for 1 hour at room temperature.

  • Detection: The plate is washed, and a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour. After another wash, the substrate (e.g., TMB) is added, and the reaction is stopped with sulfuric acid.

  • Data Analysis: The absorbance is read at 450 nm. A standard curve is generated for each competitor peptide, and the IC50 values are determined. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity = (IC50 of Epitope A / IC50 of Competitor Epitope) x 100).

Western Blot for Specificity Confirmation

Western blotting is used to confirm the specificity of the antibody against the target epitopes when conjugated to a carrier protein.[12][13][14][15]

Protocol:

  • Sample Preparation: The peptide epitopes (A-E) are conjugated to a carrier protein (e.g., BSA) and separated by SDS-PAGE.

  • Transfer: The separated protein-peptide conjugates are transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with mAb-OBn-SY (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The membrane is washed again, and the signal is detected using a chemiluminescent substrate.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 Epitope Synthesis and Conjugation cluster_1 Antibody Production cluster_2 Cross-Reactivity Analysis EpitopeA Epitope A (Target: O-Benzyl-Ser-Tyr) SPR Surface Plasmon Resonance (SPR) (Binding Kinetics: ka, kd, Kd) EpitopeA->SPR ELISA Competitive ELISA (% Cross-Reactivity) EpitopeA->ELISA WesternBlot Western Blot (Specificity) EpitopeA->WesternBlot EpitopeB Epitope B (Unmodified) EpitopeB->SPR EpitopeB->ELISA EpitopeB->WesternBlot EpitopeC Epitope C (Phosphorylated) EpitopeC->SPR EpitopeC->ELISA EpitopeC->WesternBlot EpitopeD Epitope D (O-Benzyl-Ser only) EpitopeD->SPR EpitopeD->ELISA EpitopeD->WesternBlot EpitopeE Epitope E (O-Benzyl-Tyr only) EpitopeE->SPR EpitopeE->ELISA EpitopeE->WesternBlot Immunization Immunize with Epitope A-carrier conjugate Hybridoma Hybridoma Technology Immunization->Hybridoma mAb_Production Monoclonal Antibody (mAb-OBn-SY) Production Hybridoma->mAb_Production mAb_Production->SPR mAb_Production->ELISA mAb_Production->WesternBlot

Caption: Workflow for assessing antibody cross-reactivity.

Logical Relationship of Antibody Binding

G cluster_epitopes Epitopes mAb mAb-OBn-SY Target O-Benzyl-Ser-Tyr (High Affinity) mAb->Target Specific Binding Phospho Phospho-Ser-Tyr (Moderate Cross-Reactivity) mAb->Phospho Cross-Reactivity Single_OBn Single O-Benzyl (Low Cross-Reactivity) mAb->Single_OBn Weak Cross-Reactivity Unmodified Unmodified Ser-Tyr (Negligible Binding)

Caption: Antibody binding specificity and cross-reactivity.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of O-Benzyl-L-seryl-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of O-Benzyl-L-seryl-L-tyrosine, ensuring the protection of personnel and the environment.

I. Hazard Assessment and Safety Information

Key Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or powder by working in a well-ventilated area or using a fume hood.

  • Prevent contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1][3]

II. Chemical and Physical Properties

A summary of the known physical and chemical properties of the related compound O-Benzyl-L-tyrosine is provided below. This information is crucial for the correct segregation and storage of the chemical waste.

PropertyValue
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol [2]
Appearance White to off-white powder[1]
Melting Point 259 °C (decomposes)[1]
Solubility No data available
Odor Odorless[1]

III. Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for chemical waste.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound, including unused or expired product and contaminated materials such as weighing paper or spill absorbents.

  • Liquid Waste: If the compound is in solution, do not dispose of it down the drain. Collect it in a designated, leak-proof container.

  • Segregation: Keep this waste stream separate from other chemical waste to avoid potential reactions. Do not mix with incompatible materials.

Step 2: Packaging and Labeling

  • Container: Use a chemically compatible and clearly labeled waste container. The original product container can be used if it is in good condition.

  • Labeling: The label should clearly state "Waste this compound" and include the primary hazard (if any is determined by your institution's safety office).

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area for chemical waste.

  • Ensure the storage area is cool, dry, and away from heat or ignition sources.

Step 4: Disposal

  • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to incinerate or treat the chemical waste yourself unless you are trained and equipped to do so in a compliant manner.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment 1. Initial Assessment cluster_segregation 2. Segregation & Collection cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal Start Start: Have this compound for disposal Identify Identify Waste Form (Solid, Liquid, Contaminated Material) Start->Identify ConsultSDS Consult Institutional Chemical Hygiene Plan & Available SDS for Components Identify->ConsultSDS Segregate Segregate as Non-Hazardous Chemical Waste (pending institutional assessment) ConsultSDS->Segregate Collect Collect in a Designated, Labeled, Leak-Proof Container Segregate->Collect Store Store in Satellite Accumulation Area Collect->Store ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS End End: Proper Disposal Complete ContactEHS->End

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Personal protective equipment for handling O-Benzyl-L-seryl-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the safe handling, personal protective equipment (PPE), and disposal of O-Benzyl-L-seryl-L-tyrosine.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety protocols for its constituent protected amino acids, general peptide synthesis, and standard laboratory safety practices. It is imperative to handle this compound with care in a well-equipped laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound and related reagents. All personnel should be trained in the proper use and disposal of PPE.[1][2]

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes of solvents and reagents.[2]
Hand Protection Nitrile GlovesWear nitrile gloves to protect against skin contact. Change gloves immediately if contaminated.[2]
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and clothing from spills.[2]
Respiratory Protection Fume HoodAll handling of the solid compound and any solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Before handling, ensure that a chemical fume hood is operational.

  • Wear all required PPE as detailed in the table above.

  • When weighing the solid this compound, perform the task within the fume hood to contain any airborne particles.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the compound and avoid direct contact.

2. Dissolution and Reaction:

  • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Keep the container sealed or covered as much as possible during the reaction.

  • If the synthesis involves heating, use a well-controlled heating mantle and monitor the reaction closely.

3. Post-Reaction Work-up:

  • Quenching and extraction procedures should also be performed within the fume hood.

  • Be mindful of potentially exothermic reactions during quenching.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste: Dispose of any solid this compound waste, contaminated weighing paper, and gloves in a designated, sealed hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and solvents from washing, should be collected in a properly labeled hazardous waste container. Do not pour any chemical waste down the drain.[3][4]

  • Container Disposal: Empty containers that held this compound should be rinsed with an appropriate solvent (collecting the rinseate as hazardous waste) before disposal or recycling, following institutional guidelines.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling & Synthesis cluster_disposal Disposal prep_ppe Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh handle_dissolve Dissolve Compound prep_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react handle_workup Post-Reaction Work-up handle_react->handle_workup disp_solid Dispose of Solid Waste handle_workup->disp_solid disp_liquid Dispose of Liquid Waste handle_workup->disp_liquid disp_containers Dispose of Empty Containers handle_workup->disp_containers

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.